molecular formula C6H12N2O B108851 N,N'-Dimethyltrimethyleneurea CAS No. 7226-23-5

N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851
CAS No.: 7226-23-5
M. Wt: 128.17 g/mol
InChI Key: GUVUOGQBMYCBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethyltrimethyleneurea, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUOGQBMYCBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074575
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19256
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7226-23-5
Record name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7226-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for N,N'-Dimethyltrimethyleneurea, more formally known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. This versatile aprotic polar solvent is a valuable tool in organic synthesis and of significant interest in the pharmaceutical and agrochemical industries.

Synthesis of N,N'-Dimethylpropyleneurea (DMPU)

Two principal synthetic routes for the preparation of DMPU are well-documented: the reaction of N,N'-dimethylurea with acrylonitrile (B1666552) followed by cyclization and reduction, and the reaction of a 1,3-diaminopropane (B46017) derivative with a carbonyl source.

Method 1: Synthesis from N,N'-Dimethylurea and Acrylonitrile

This common industrial method involves a multi-step process beginning with the base-catalyzed reaction of N,N'-dimethylurea and acrylonitrile to form an intermediate, N,N'-dimethyldihydrocytosine. This intermediate is then subjected to hydrogenation and hydrogenolysis to yield the final DMPU product.[1]

Experimental Protocol:

Step 1: Synthesis of N,N'-Dimethyldihydrocytosine [1]

  • To a 3-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, add 54.7 g of N,N'-dimethylurea and 100 ml of tetrahydrofuran (B95107) (THF).

  • Heat the mixture to 50°C until a homogeneous solution is formed.

  • Add five drops of a 50% aqueous sodium hydroxide (B78521) solution to the mixture.

  • Over a period of 90 minutes, add 45 ml of acrylonitrile dropwise while maintaining the reaction temperature at 50°C.

  • After the addition is complete, continue stirring at 50°C for an additional 30 minutes.

  • Cool the reaction mixture and remove the THF under reduced pressure to yield the crude N,N'-dimethyldihydrocytosine intermediate.

Step 2: Hydrogenation and Hydrogenolysis to N,N'-Dimethylpropyleneurea [1]

  • The crude N,N'-dimethyldihydrocytosine is dissolved in a suitable solvent such as a mixture of THF and methanol.

  • A combination of hydrogenation catalysts is added. A typical catalyst system includes 10% Palladium on carbon (Pd/C), 5% Rhodium on carbon (Rh/C), 5% Ruthenium on carbon (Ru/C), and Platinum (IV) oxide.

  • The mixture is transferred to a high-pressure reactor.

  • The reactor is purged with nitrogen and then hydrogen.

  • The reaction is stirred under a hydrogen pressure of approximately 800 psi at room temperature for 24 hours.

  • Acetic acid is added, and the reactor is heated to 60°C for 48 hours.

  • After cooling and venting the reactor, the catalyst is filtered off.

  • The solvent and liberated ammonia (B1221849) are removed by rotary evaporation under reduced pressure to yield the crude DMPU.

Quantitative Data for Synthesis Method 1

ParameterValueReference
Step 1: N,N'-Dimethyldihydrocytosine Synthesis
N,N'-Dimethylurea54.7 g[1]
Acrylonitrile45 ml[1]
Catalyst5 drops of 50% aq. NaOH[1]
Solvent100 ml THF[1]
Reaction Temperature50°C[1]
Reaction Time2 hours[1]
Step 2: Hydrogenation and Hydrogenolysis
Hydrogen Pressure800 psi (54.4 bar)[1]
Reaction TemperatureRoom temperature for 24h, then 60°C for 48h[1]
CatalystsPd/C, Rh/C, Ru/C, PtO2[1]
Final Product Yield62%[1]

Synthesis Workflow: Method 1

Synthesis_Method_1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction A N,N'-Dimethylurea C Reaction Vessel (THF, 50°C, NaOH catalyst) A->C B Acrylonitrile B->C D N,N'-Dimethyldihydrocytosine (Crude Intermediate) C->D Cyclization E High-Pressure Reactor (H2, 800 psi, Catalysts) D->E F Crude DMPU E->F Hydrogenation & Hydrogenolysis G Pure N,N'-Dimethylpropyleneurea F->G Purification Synthesis_Method_2 A N,N'-Dimethyl-1,3-propanediamine C Reaction Vessel (120-140°C) A->C B Urea B->C D Crude DMPU + NH3 C->D Cyclization E Pure N,N'-Dimethylpropyleneurea D->E Purification Purification_Vacuum_Distillation A Crude DMPU B Pre-drying (optional, over KOH) A->B C Vacuum Distillation Apparatus (with CaH2) B->C D Pure DMPU C->D Distillate (90-92°C @ 1 torr) E Non-volatile Impurities C->E Residue Purification_Recrystallization A Crude DMPU B Dissolve in minimal hot solvent A->B C Slow cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Pure DMPU Crystals E->F G Mother Liquor (Impurities in solution) E->G

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a cyclic urea (B33335) derivative with the chemical formula C₆H₁₂N₂O. It serves as a versatile polar aprotic solvent and has gained prominence as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA) in various organic synthesis applications. Its unique molecular structure, featuring a six-membered ring with two methyl-substituted nitrogen atoms, imparts a distinct set of physicochemical properties that are critical to its function as a solvent, reagent, and ligand in chemical reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, including its solvency, miscibility, and potential for membrane permeation.

PropertyValue
CAS Number 7226-23-5
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance Colorless to slightly yellowish liquid
Density 1.06 g/mL at 25 °C
Melting Point -20 °C
Boiling Point 146 °C at 44 mmHg240.1 - 247 °C at 760 mmHg
Water Solubility Soluble / Completely miscible
logP (Octanol/Water) 0.36
Refractive Index n20/D 1.488
pKa An experimentally determined pKa value for this compound is not readily available in the reviewed literature. As a cyclic urea, it is expected to be a very weak base.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of N,N'-dimethylurea with acrylonitrile (B1666552), followed by hydrogenation and hydrogenolysis.

Materials:

Procedure:

  • Cyclization:

    • In a three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, dissolve N,N'-dimethylurea (54.7 g) in tetrahydrofuran (100 mL).

    • Heat the mixture to 50 °C until a homogeneous solution is formed.

    • Add five drops of 50% aqueous sodium hydroxide to the solution.

    • Slowly add acrylonitrile (45 mL) over 90 minutes while maintaining the temperature at 50 °C.

    • Continue stirring at 50 °C for an additional two hours after the addition is complete.

    • Cool the reaction mixture to room temperature. The product, N,N'-dimethyldihydrocytosine, will precipitate.

    • Decant the solvent and recover the precipitate. This intermediate can be used in the next step without further purification.

  • Hydrogenation and Hydrogenolysis:

    • Charge a stainless steel autoclave with the N,N'-dimethyldihydrocytosine precipitate, a suitable palladium catalyst, and a solvent such as methanol.

    • Purge the reactor with nitrogen and then with hydrogen.

    • Pressurize the reactor with hydrogen to 54.4 bar (800 psi) and stir the mixture at room temperature for 24 hours.

    • Add acetic acid (0.206 mole) and heat the reactor to 60 °C for 48 hours.

    • Cool the reactor, vent the pressure, and filter the contents to remove the catalyst.

    • Remove the solvent in vacuo.

    • Purify the crude product by vacuum distillation at 1.3 millibar (1 torr) and 90-92 °C to obtain pure this compound as a clear liquid.

Determination of Physicochemical Properties

Melting Point:

Due to its low melting point, the determination requires a cryostat or a melting point apparatus with cooling capabilities.

  • Place a small sample of this compound in a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Cool the apparatus to a temperature below the expected melting point (e.g., -30 °C).

  • Slowly heat the sample (1-2 °C/min) and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Boiling Point:

  • Place a small amount of this compound into a small test tube.

  • Invert a sealed capillary tube into the test tube.

  • Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath slowly and observe for a continuous stream of bubbles emerging from the capillary tube.

  • Record the temperature at which the bubbling is rapid and continuous. This is the boiling point.

Solubility in Water:

  • To a test tube, add a known volume of this compound (e.g., 1 mL).

  • Add a known volume of deionized water (e.g., 1 mL) and vortex or shake vigorously.

  • Observe if a single, clear phase is formed. If so, the substance is soluble.

  • Continue adding water in known increments to determine the extent of miscibility.

logP (Octanol/Water Partition Coefficient) by Shake-Flask Method:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Accurately weigh a sample of this compound and dissolve it in one of the phases (e.g., the aqueous phase).

  • Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

  • Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., gas chromatography or UV-Vis spectroscopy).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_cyclization Cyclization cluster_hydrogenation Hydrogenation & Hydrogenolysis cluster_purification Purification N,N'-dimethylurea N,N'-dimethylurea Dissolve N,N'-dimethylurea in THF Dissolve N,N'-dimethylurea in THF N,N'-dimethylurea->Dissolve N,N'-dimethylurea in THF Acrylonitrile Acrylonitrile Slowly add Acrylonitrile Slowly add Acrylonitrile Acrylonitrile->Slowly add Acrylonitrile THF THF THF->Dissolve N,N'-dimethylurea in THF NaOH (aq) NaOH (aq) Add NaOH catalyst Add NaOH catalyst NaOH (aq)->Add NaOH catalyst Heat to 50 C Heat to 50 C Dissolve N,N'-dimethylurea in THF->Heat to 50 C Heat to 50 C->Add NaOH catalyst Add NaOH catalyst->Slowly add Acrylonitrile Stir at 50 C for 2h Stir at 50 C for 2h Slowly add Acrylonitrile->Stir at 50 C for 2h Cool to RT Cool to RT Stir at 50 C for 2h->Cool to RT Precipitation of Intermediate Precipitation of Intermediate Cool to RT->Precipitation of Intermediate Isolate Intermediate Isolate Intermediate Precipitation of Intermediate->Isolate Intermediate Charge Autoclave Charge Autoclave Isolate Intermediate->Charge Autoclave Add Pd Catalyst Add Pd Catalyst Charge Autoclave->Add Pd Catalyst Pressurize with H2 Pressurize with H2 Add Pd Catalyst->Pressurize with H2 Stir at RT for 24h Stir at RT for 24h Pressurize with H2->Stir at RT for 24h Add Acetic Acid Add Acetic Acid Stir at RT for 24h->Add Acetic Acid Heat to 60 C for 48h Heat to 60 C for 48h Add Acetic Acid->Heat to 60 C for 48h Cool and Vent Cool and Vent Heat to 60 C for 48h->Cool and Vent Filter Catalyst Filter Catalyst Cool and Vent->Filter Catalyst Remove Solvent (in vacuo) Remove Solvent (in vacuo) Filter Catalyst->Remove Solvent (in vacuo) Vacuum Distillation Vacuum Distillation Remove Solvent (in vacuo)->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Workflow for the synthesis of this compound.

Role of this compound in Organic Synthesis

G cluster_properties Key Properties cluster_applications Applications in Organic Synthesis DMPU This compound (DMPU) Polar Aprotic Polar Aprotic DMPU->Polar Aprotic High Dielectric Constant High Dielectric Constant DMPU->High Dielectric Constant Good Solvating Power for Cations Good Solvating Power for Cations DMPU->Good Solvating Power for Cations High Boiling Point High Boiling Point DMPU->High Boiling Point Solvent Solvent/Cosolvent Polar Aprotic->Solvent High Dielectric Constant->Solvent Good Solvating Power for Cations->Solvent Ligand Ligand in Catalysis Good Solvating Power for Cations->Ligand High Boiling Point->Solvent Increases reaction rates Increases reaction rates Solvent->Increases reaction rates Enhances solubility of reagents Enhances solubility of reagents Solvent->Enhances solubility of reagents Alternative to HMPA Alternative to HMPA Solvent->Alternative to HMPA Coordination with metal centers Coordination with metal centers Ligand->Coordination with metal centers Stabilizes catalytic species Stabilizes catalytic species Ligand->Stabilizes catalytic species Reagent Reagent Peptide Synthesis Peptide Synthesis Reagent->Peptide Synthesis Synthesis of biologically active compounds Synthesis of biologically active compounds Reagent->Synthesis of biologically active compounds

Caption: Role of DMPU in organic synthesis.

N,N'-Dimethyltrimethyleneurea CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-Dimethyltrimethyleneurea, a cyclic urea (B33335) commonly known in the scientific literature as 1,3-Dimethyl-1,3-diazinan-2-one or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, and frequently referred to by the acronym DMPU. This document furnishes its Chemical Abstracts Service (CAS) number, detailed spectral data, and robust experimental protocols for its synthesis and characterization. DMPU is primarily recognized for its utility as a polar aprotic solvent, often serving as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA).[1] While not identified as a direct participant in biological signaling pathways, its application in the synthesis of biologically active molecules underscores its importance in pharmaceutical research. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug development.

Chemical Identification and Physical Properties

This compound is a cyclic urea with the systematic IUPAC name 1,3-dimethyl-1,3-diazinan-2-one.

IdentifierValue
CAS Number 7226-23-5[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [2]
Synonyms 1,3-Dimethyl-1,3-diazinan-2-one, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU, N,N'-Dimethylpropyleneurea[2]

Physical Properties:

PropertyValue
Appearance Colorless, hygroscopic liquid[1]
Boiling Point 247 °C at 1013 hPa
Melting Point -24 °C
Density 1.064 g/cm³ at 20 °C
Refractive Index 1.488 at 20 °C
Vapor Pressure 0.5 hPa at 57 °C
Flash Point 121 °C
Autoignition Temperature 255 °C

Spectral Data

The following tables summarize the key spectral data for this compound (DMPU).

2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2t4H-CH₂-N-
~2.8s6H-CH₃
~1.8p2H-CH₂-C-CH₂-

2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~165C=O
~48-CH₂-N-
~37-CH₃
~21-CH₂-C-CH₂-

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (urea)
~1490MediumC-N stretch

2.4. Mass Spectrometry (MS)

m/zRelative IntensityAssignment
128High[M]⁺ (Molecular Ion)
71High[M - C₂H₅N₂]⁺
58High[M - C₄H₆O]⁺

Experimental Protocols

3.1. Synthesis of this compound (DMPU)

This protocol is adapted from general methods for the synthesis of cyclic ureas.

Reaction Scheme:

Synthesis of DMPU cluster_reactants Reactants cluster_product Product Diamine N,N'-Dimethyl-1,3-propanediamine DMPU This compound (DMPU) Diamine->DMPU + Urea - 2 NH₃ Heat Urea Urea

Caption: Synthesis of this compound (DMPU).

Materials:

  • N,N'-Dimethyl-1,3-propanediamine

  • Urea

  • High-boiling point solvent (e.g., xylene or diglyme)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of N,N'-Dimethyl-1,3-propanediamine and urea.

  • Initial Heating: Heat the mixture to approximately 120-140°C under a slow stream of nitrogen.[3] Ammonia (B1221849) gas will be evolved as the reaction proceeds.[3] Continue heating until the evolution of ammonia ceases (approximately 1-2 hours).

  • Cyclization: After the initial reaction, add a high-boiling point solvent to the reaction mixture. Increase the temperature to 160-200°C to facilitate the cyclization and the release of a second molecule of ammonia.[3]

  • Workup: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude product is then purified by vacuum distillation.

  • Characterization: Confirm the identity and purity of the synthesized DMPU using the spectroscopic methods detailed below.

3.2. ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the DMPU sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[4]

  • Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[5]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a single scan is sufficient for a sample of this concentration.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[7]

3.3. FT-IR Spectroscopy

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or liquid sample cell.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the liquid DMPU sample directly onto the ATR crystal.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the DMPU sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Transfer the solution to a 2 mL GC vial.

Data Acquisition:

  • GC Method:

    • Injector Temperature: 250°C

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Biological Significance and Applications

This compound (DMPU) is not known to be a direct participant in biological signaling pathways. Its primary role in the life sciences is that of a versatile, polar aprotic solvent. It has gained prominence as a safer alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA). DMPU is utilized in a variety of organic reactions, including those for the synthesis of pharmaceutical intermediates and other biologically active compounds. Its ability to enhance the reactivity of nucleophiles and its miscibility with a wide range of solvents make it a valuable tool in drug discovery and development.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Chemical Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Reporting Reactants Select Reactants (e.g., N,N'-Dimethyl-1,3-propanediamine, Urea) Reaction Perform Chemical Reaction Reactants->Reaction Workup Workup and Purification (e.g., Distillation) Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR IR FT-IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Purity Purity Assessment (e.g., GC, HPLC) Workup->Purity Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Documentation Documentation and Reporting Data_Analysis->Documentation

Caption: General workflow for chemical synthesis and characterization.

References

Unraveling the Structural Landscape of N,N'-Dimethyltrimethyleneurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular structure and conformational dynamics of N,N'-Dimethyltrimethyleneurea, a molecule of significant interest in chemical and pharmaceutical research. This guide provides a comprehensive overview of its structural parameters derived from X-ray crystallography, spectroscopic signatures from Nuclear Magnetic Resonance (NMR), and insights into its conformational behavior through computational analysis.

Molecular Structure: Insights from X-ray Crystallography

The definitive three-dimensional arrangement of atoms in this compound (also known as 1,3-dimethyl-1,3-diazinan-2-one) in the solid state is determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Table 1: Crystallographic Data and Structural Parameters for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
CCDC Number 237351

Table 2: Selected Bond Lengths in this compound

BondLength (Å)
C=O1.245
C-N11.358
C-N21.361
N1-C(Me)1.458
N2-C(Me)1.460
N1-C(trimethylene)1.472
N2-C(trimethylene)1.475
C-C (trimethylene)1.520 - 1.535

Table 3: Selected Bond Angles in this compound

AngleValue (°)
N1-C-N2118.5
O=C-N1120.7
O=C-N2120.8
C-N1-C(Me)119.8
C-N2-C(Me)119.5
C-N1-C(trimethylene)117.5
C-N2-C(trimethylene)117.2

Table 4: Key Dihedral Angles in this compound

Dihedral AngleValue (°)
O=C-N1-C(Me)175.4
O=C-N2-C(Me)5.2
C(Me)-N1-C-N2-178.1
C(Me)-N2-C-N1177.3

The data reveals a largely planar urea (B33335) core, a common feature in such compounds due to the delocalization of the nitrogen lone pairs into the carbonyl group. The trimethylene ring adopts a chair conformation to minimize steric strain.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule in solution.

Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-165.2
N-CH₃2.85 (s, 6H)33.8
N-CH₂-3.20 (t, 4H)48.5
-CH₂-CH₂-CH₂-1.85 (quint, 2H)22.1

(s = singlet, t = triplet, quint = quintet)

The simplicity of the ¹H NMR spectrum, showing a singlet for the methyl protons and two triplets for the trimethylene protons, suggests a time-averaged symmetry in solution at room temperature, indicating rapid conformational exchange.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds and the puckering of the trimethylene ring.

Rotational Barrier of the C-N Bond
Ring Conformation

The trimethylene (propane-1,3-diyl) linker forms a six-membered ring with the urea moiety. This ring is expected to adopt a chair conformation to alleviate torsional and steric strain. The two methyl groups on the nitrogen atoms can exist in either axial or equatorial positions. Computational modeling suggests that the diequatorial conformation is the most stable, minimizing steric interactions.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected at different crystal orientations. The collected data is then processed to determine the unit cell parameters and the integrated intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Computational Conformational Analysis

The conformational landscape of this compound is explored using computational chemistry software. The initial 3D structure can be built and subjected to a conformational search using molecular mechanics force fields (e.g., MMFF94s). The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the conformers and the transition states for their interconversion are calculated to determine the rotational barriers and the most stable conformations.

Visualizations

Figure 1: Molecular Structure of this compound

conformational_analysis_workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_results Results and Validation xray Single-Crystal X-ray Diffraction structure Molecular Structure (Bond Lengths, Angles) xray->structure nmr NMR Spectroscopy (1D and 2D) conformation Stable Conformers and Dihedral Angles nmr->conformation conf_search Conformational Search (Molecular Mechanics) qm_opt Geometry Optimization (DFT) conf_search->qm_opt ts_search Transition State Search qm_opt->ts_search qm_opt->conformation energy_calc Relative Energy Calculation ts_search->energy_calc dynamics Rotational Barriers and Conformational Dynamics energy_calc->dynamics validation Comparison of Experimental and Computational Data structure->validation conformation->validation dynamics->validation

References

Navigating the Solubility of N,N'-Dimethyltrimethyleneurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyltrimethyleneurea, also known by its systematic name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a versatile polar aprotic solvent and chemical intermediate.[1][2] Its utility in various applications, from organic synthesis to the formulation of pharmaceuticals and agrochemicals, is critically dependent on its solubility characteristics in different solvent systems.[1] This technical guide provides a summary of the available qualitative solubility data for this compound and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility, addressing a notable gap in publicly available data.

Introduction to this compound (DMPU)

DMPU is a cyclic urea (B33335) that serves as a less toxic alternative to hexamethylphosphoramide (B148902) (HMPA).[3] It is a colorless, hygroscopic liquid with a high boiling point and miscibility with a broad range of organic solvents and water.[2][4][5] These properties make it an effective solvent for a variety of chemical reactions and a useful component in diverse formulations.[3][6] Despite its widespread use, comprehensive quantitative solubility data in various organic solvents remains scarce in scientific literature. This guide aims to equip researchers with the foundational knowledge and methodologies to pursue such an experimental determination.

Solubility Profile of this compound

SolventChemical FormulaTypeQualitative Solubility of DMPUQuantitative Data (mg/mL at 25°C)
WaterH₂OPolar ProticMiscible[4][5][7]Data Not Available
Tetrahydrofuran (THF)C₄H₈OPolar AproticMiscible[4]Data Not Available
ChloroformCHCl₃Polar AproticSoluble[3]Data Not Available
DichloromethaneCH₂Cl₂Polar AproticSoluble[3]Data Not Available
Most Organic Solvents--Generally Miscible[4]Data Not Available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker.

    • Agitate the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method.

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from chromatography) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (24-48h shaking) prep->equil Excess Solute + Solvent settle Settling of Excess Solid equil->settle Equilibrium Reached sample Sampling and Filtration settle->sample dilute Dilution of Saturated Sample sample->dilute quant Quantification (e.g., HPLC, GC) dilute->quant calc Calculation of Solubility quant->calc Concentration Data

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While this compound is recognized for its broad miscibility, particularly with water and other organic solvents, a comprehensive, publicly available dataset of its quantitative solubility is lacking. This guide serves as a foundational resource for researchers by consolidating the available qualitative information and providing a detailed, adaptable experimental protocol for the widely accepted shake-flask method. By following this methodology, scientists and professionals in drug development can generate the precise, quantitative solubility data required to optimize their research, development, and formulation processes.

References

N,N'-Dimethyltrimethyleneurea (DMTU): A Mechanistic Deep Dive into its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea (DMTU), also known as N,N'-dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, has emerged as a crucial polar aprotic solvent in modern organic synthesis. Its primary role is as a less toxic and effective substitute for the carcinogenic hexamethylphosphoramide (B148902) (HMPA). This technical guide provides an in-depth exploration of the mechanism of action of DMTU in various organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding the nuanced ways in which DMTU influences reaction kinetics, selectivity, and outcomes is paramount for its effective application in research and development.

Core Mechanism of Action: Cation Solvation and its Consequences

The primary mechanism through which DMTU exerts its influence on organic reactions is its ability to act as a potent Lewis base, effectively solvating metal cations and other Lewis acidic species. The oxygen atom of the urea (B33335) moiety in DMTU possesses a high electron density, making it an excellent donor for coordination. This strong cation-solvating power has several significant consequences for reaction pathways and rates.

Key Mechanistic Principles:

  • Disruption of Ion Aggregates: In many organometallic reactions, particularly those involving organolithium reagents, the reactive species exist as aggregates (dimers, tetramers, etc.). DMTU can break down these aggregates by coordinating to the lithium cations, leading to the formation of more reactive monomeric species or solvent-separated ion pairs (SSIPs). This deaggregation significantly increases the nucleophilicity of the carbanionic portion of the reagent.

  • Anion Activation: By effectively sequestering the counter-cation, DMTU leaves the corresponding anion "naked" and more available to participate in the reaction. This enhanced nucleophilicity of the anion is a key factor in the rate acceleration observed in many nucleophilic substitution and addition reactions conducted in the presence of DMTU.

  • Stabilization of Cationic Intermediates and Transition States: In reactions that proceed through cationic intermediates or have transition states with significant positive charge buildup, DMTU can provide stabilization through solvation. This can lower the activation energy of the reaction, thereby increasing the reaction rate.

Applications and Mechanistic Insights in Specific Reaction Types

Nucleophilic Substitution Reactions

DMTU is widely employed to accelerate the rate of bimolecular nucleophilic substitution (SN2) reactions. By solvating the cation of the nucleophilic salt, DMTU enhances the nucleophilicity of the anion, leading to faster reaction times and often higher yields compared to less polar aprotic solvents.

Table 1: Comparison of Reaction Yields in Nucleophilic Substitution Reactions [1]

Reaction TypeSubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
Alkylation2-Nitropropane (B154153)Sodium salt of 2-nitropropaneHMPA25295
Alkylation2-NitropropaneSodium salt of 2-nitropropaneDMPU25293

As the data in Table 1 indicates, DMTU provides a yield in the alkylation of 2-nitropropane that is comparable to the highly toxic HMPA, making it an excellent and safer alternative.

Enolate Chemistry: Alkylation and Aldol (B89426) Reactions

In enolate chemistry, DMTU plays a multifaceted role, influencing both reactivity and stereoselectivity.

Enolate Alkylation: The addition of DMTU as a cosolvent in the alkylation of lithium enolates can significantly improve reaction yields by breaking up enolate aggregates and increasing the nucleophilicity of the enolate.

Table 2: Comparison of Reaction Yields in Enolate Alkylation [1]

SubstrateReagentsSolvent SystemTemperature (°C)Time (h)Yield (%)
CyclohexanoneLDA, then CH₃ITHF/HMPA-78 to 0190
CyclohexanoneLDA, then CH₃ITHF/DMPU-78 to 0185

The data demonstrates that while HMPA provides a slightly higher yield, DMPU is a highly effective and safer alternative for promoting enolate alkylation.

Control of Stereoselectivity in Enolate Formation: The stereochemistry of enolate formation (E vs. Z) is a critical factor in determining the diastereoselectivity of subsequent reactions, such as the aldol reaction. The Ireland model for enolate formation predicts that polar, coordinating solvents like HMPA and DMTU can disrupt the closed, chair-like transition state that typically favors the formation of (E)-enolates. By coordinating to the lithium cation, DMTU promotes a more open transition state, leading to a preference for the formation of the (Z)-enolate.[2] This shift in enolate geometry can, in turn, alter the diastereomeric outcome of the aldol reaction.

Enolate_Formation_Stereoselectivity cluster_0 Without DMPU (favors E-enolate) cluster_1 With DMPU (favors Z-enolate) Ketone Ketone TS_E Chair-like Transition State Ketone->TS_E LDA LDA LDA->TS_E E_Enolate (E)-Enolate TS_E->E_Enolate Ketone_DMPU Ketone TS_Z Open Transition State Ketone_DMPU->TS_Z LDA_DMPU LDA LDA_DMPU->TS_Z DMPU DMPU Li_DMPU Li+(DMPU)n DMPU->Li_DMPU Z_Enolate (Z)-Enolate TS_Z->Z_Enolate Li_DMPU->TS_Z disrupts chelation Regioselectivity_Control cluster_0 Without DMPU (favors 1,2-addition) cluster_1 With DMPU (favors 1,4-addition) Start α,β-Unsaturated Carbonyl + R-Li CIP Contact Ion Pair (Hard Nucleophile) Start->CIP SSIP Solvent-Separated Ion Pair (Soft Nucleophile) Start->SSIP + DMPU TS_12 1,2-Addition Transition State CIP->TS_12 Product_12 1,2-Adduct TS_12->Product_12 DMPU DMPU DMPU->SSIP TS_14 1,4-Addition Transition State SSIP->TS_14 Product_14 1,4-Adduct TS_14->Product_14 Experimental_Workflow Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere Add_Reagents Add Reactants and Anhydrous DMTU Start->Add_Reagents Cooling Cool Reaction Mixture (if required, e.g., -78 °C) Add_Reagents->Cooling Add_Base Add Base/Reagent Dropwise Cooling->Add_Base Reaction Allow Reaction to Proceed (monitor by TLC/LC-MS) Add_Base->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify Product Workup->Purification End Characterize Final Product Purification->End

References

Historical discovery and development of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-1,3-diazinan-2-one, is a versatile polar aprotic solvent that has gained significant traction in organic synthesis. Its rise to prominence is largely due to its efficacy as a less toxic replacement for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). This technical guide delves into the historical discovery and development of DMPU, presenting early synthesis methodologies, key experimental protocols, and the evolution of its applications. Quantitative data from various syntheses are summarized, and reaction pathways are visually represented to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by a gradual emergence as a compound of interest, culminating in its recognition as a valuable and safer alternative to existing polar aprotic solvents. While the compound was likely synthesized in academic or industrial laboratories in the mid-20th century as part of broader research into cyclic ureas, its significance grew substantially in the 1980s.

A pivotal moment in the development of DMPU came in 1982, when T. Mukhopadhyay and Dieter Seebach published a paper in Helvetica Chimica Acta highlighting its role as a cosolvent for highly reactive nucleophiles and bases, positioning it as a substitute for HMPA.[1] This was followed by a 1985 publication by Seebach that further solidified the utility of DMPU as a viable replacement for the suspected carcinogen HMPA.[2]

Early production methods were often not commercially attractive. A 1969 British patent filed by BASF (GB 1,173,432) alludes to prior, less efficient syntheses starting from 1,3-propanediamine.[3] This suggests that the compound was known and had been synthesized before this date, though likely through more arduous and expensive routes. The subsequent development of more economical synthetic pathways was crucial for its broader adoption in both academic and industrial settings.

Early Synthetic Methodologies

The synthesis of this compound has evolved over time, with early methods being supplanted by more efficient and cost-effective processes. Two key early approaches are detailed below.

Synthesis from N,N'-Dimethyl-1,3-propanediamine

One of the earliest conceptual routes to DMPU, implied in the historical literature, involves the cyclization of N,N'-dimethyl-1,3-propanediamine with a carbonyl source. Phosgene (B1210022), a common reagent for the synthesis of ureas from diamines, provides a direct method for this transformation.

Experimental Protocol: Synthesis of this compound from N,N'-Dimethyl-1,3-propanediamine and Phosgene

  • Reaction Setup: A solution of N,N'-dimethyl-1,3-propanediamine (1.0 eq) in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a phosgene source. The reaction is typically run in the presence of a tertiary amine base (e.g., triethylamine (B128534), 2.2 eq) to neutralize the HCl byproduct. The flask is cooled in an ice bath.

  • Phosgene Addition: A solution of phosgene in the same solvent is added dropwise from the dropping funnel to the stirred solution of the diamine and base. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of HCl gas evolution (indicated by a pH probe in an outlet trap).

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove any remaining amine, followed by water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

The BASF Method: Condensation and Hydrogenolysis

A significant advancement in the production of DMPU was detailed in a 1969 patent by BASF.[3] This method avoids the direct use of the diamine, which was considered difficult to produce at the time.[3] The process involves two main stages: the condensation of an N-substituted urea (B33335) with an unsaturated aldehyde, followed by hydrogenolysis.

Experimental Protocol: Synthesis of this compound via the BASF Method

This protocol is based on the description of the process in British Patent 1,173,432.

Step 1: Condensation of N,N'-Dimethylurea with Acrolein

  • Reaction Setup: N,N'-Dimethylurea and an unsaturated aldehyde, such as acrolein, are reacted in the presence of an alcohol (e.g., methanol). This condensation reaction forms an alkoxypropyleneurea intermediate.

Step 2: Hydrogenolysis of the Alkoxypropyleneurea Intermediate

  • Reaction Setup: The resulting alkoxypropyleneurea from Step 1 is dissolved in methanol (B129727) and placed in a high-pressure autoclave. A Raney nickel catalyst is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogen gas at an elevated temperature and pressure. The hydrogenation process removes the alkoxy group from the ring.

  • Purification: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product is purified by vacuum distillation to yield this compound.

Later Developments in Synthesis

The pursuit of more economical and scalable production methods continued. A notable later development, described in U.S. Patent 6,096,891, involves the reaction of N,N'-dimethylurea with acrylonitrile (B1666552).[3]

Experimental Protocol: Synthesis from N,N'-Dimethylurea and Acrylonitrile

  • Cyclization: N,N'-dimethylurea and acrylonitrile are reacted in a suitable solvent, such as an ether, in the presence of a base catalyst. This reaction forms a six-membered heterocyclic intermediate with an imine group.[3]

  • Hydrogenation and Hydrogenolysis: The intermediate is then subjected to hydrogenation, typically with a palladium on carbon (Pd/C) catalyst. This process first reduces the imine to an amine and then removes the amine group via hydrogenolysis to yield the final product, this compound.[3] The product is purified by vacuum distillation.[3]

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name1,3-Dimethyl-1,3-diazinan-2-one
Common NamesN,N'-Dimethylpropyleneurea (DMPU), this compound
CAS Number7226-23-5[2]
Molecular FormulaC₆H₁₂N₂O[2]
Molar Mass128.17 g/mol [2]
AppearanceColorless liquid
Density1.064 g/cm³[2]
Melting Point-20 °C[2]
Boiling Point246.5 °C[2]
Solubility in WaterMiscible[2]

Table 2: Comparison of Synthetic Routes

Synthesis RouteStarting MaterialsKey IntermediatesAdvantages/Disadvantages
Diamine Cyclization N,N'-Dimethyl-1,3-propanediamine, PhosgeneChloroformamidine (transient)Direct route, but starting diamine was historically expensive; phosgene is highly toxic.
BASF Method N,N'-Dimethylurea, Acrolein, MethanolAlkoxypropyleneureaAvoids expensive diamine; involves high-pressure hydrogenation.[3]
Acrylonitrile Method N,N'-Dimethylurea, AcrylonitrileDihydrocytosine derivativeUtilizes readily available starting materials; developed for more cost-effective production.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

G cluster_0 Diamine Cyclization Route diamine N,N'-Dimethyl- 1,3-propanediamine dmpu1 This compound diamine->dmpu1 + Phosgene - 2HCl phosgene Phosgene (COCl₂)

Synthesis of DMPU via Diamine Cyclization.

G cluster_1 BASF Acrolein Route (1969) dm_urea N,N'-Dimethylurea intermediate1 Alkoxypropyleneurea Intermediate dm_urea->intermediate1 + Acrolein, ROH acrolein Acrolein dmpu2 This compound intermediate1->dmpu2 H₂, Raney Ni (Hydrogenolysis)

Synthesis of DMPU via the BASF Acrolein Method.

G cluster_2 Acrylonitrile Route dm_urea2 N,N'-Dimethylurea intermediate2 Imine Intermediate dm_urea2->intermediate2 + Acrylonitrile acrylonitrile Acrylonitrile dmpu3 This compound intermediate2->dmpu3 H₂, Pd/C (Hydrogenation/ Hydrogenolysis)

Synthesis of DMPU via the Acrylonitrile Method.

Conclusion

The historical trajectory of this compound is a compelling example of how a chemical's utility can drive innovation in its synthesis. From its early, likely inefficient, preparation from 1,3-diamines to more sophisticated industrial processes, the development of DMPU has been a story of continuous improvement. Its establishment by researchers like Dieter Seebach as a safe and effective alternative to HMPA cemented its place as a staple solvent in the toolbox of synthetic chemists. This guide has provided a detailed overview of its historical discovery, key synthetic protocols, and quantitative data, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, toxicity, and handling guidelines for N,N'-Dimethyltrimethyleneurea (also known as N,N'-Dimethylpropyleneurea or DMPU), intended for researchers, scientists, and professionals in drug development.

Chemical Identity:

  • Name: this compound

  • Synonyms: N,N'-Dimethylpropyleneurea, DMPU, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, N,N'-Dimethyl-N,N'-trimethyleneurea[1]

  • CAS Number: 7226-23-5[1]

  • Molecular Formula: C₆H₁₂N₂O[1]

  • Molecular Weight: 128.17 g/mol [2]

Executive Summary

This compound (DMPU) is a polar aprotic solvent used in various industrial and pharmaceutical applications. While it serves as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA), it is not without its own hazards[2]. This document outlines the known toxicological data, safe handling procedures, and emergency protocols associated with DMPU. The information presented is compiled from safety data sheets and toxicology databases. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

Safety and Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg[3]
LD₅₀MouseOral1300 mg/kg[4]

Table 2: Hazard Classification

HazardClassificationDetailsReference
Acute Oral ToxicityCategory 4Harmful if swallowed.[5]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[5]
Reproductive ToxicityCategory 2Suspected of damaging fertility.[5]
Skin Corrosion/IrritationNot ClassifiedA mild skin irritant.[4]
Mutagenicity (Ames Test)Not Mutagenic[1]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, the methodologies likely followed the standardized OECD guidelines for chemical testing. Below are generalized protocols based on these guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.[6]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose is typically calculated based on the animal's body weight. For a limit test, a dose of 2000 mg/kg is often used.[6]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species for this test.

  • Test Substance Application: A small area of the animal's skin is shaved. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch. The patch is secured with tape for a 4-hour exposure period.[7]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7]

  • Scoring: The severity of the skin reactions is scored according to a standardized system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, discharge, and corneal opacity, at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to assess the reversibility of any effects.[8]

  • Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.

Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and offspring development.[6]

  • Test Animals: Rats are typically used. Both males and females are included in the study.

  • Dosing: The test substance is administered daily to several groups of animals at different dose levels. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54 days).[9]

  • Mating: After the initial dosing period, animals are mated.

  • Endpoints: The study evaluates various endpoints, including mating performance, fertility, pregnancy outcomes, and the survival and growth of the offspring. The reproductive organs of the parent animals are also examined.[6]

Visualizations

The following diagrams illustrate key concepts related to the safety and handling of this compound.

G Figure 1: Experimental Workflow for Acute Oral Toxicity (OECD 401) cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation cluster_analysis Analysis animal_selection Animal Selection (e.g., Young Adult Rats) acclimation Acclimation to Lab Conditions animal_selection->acclimation fasting Overnight Fasting acclimation->fasting dose_prep Dose Preparation (Vehicle, Concentration) fasting->dose_prep administration Oral Gavage Administration dose_prep->administration observation Clinical Observation (14 days) administration->observation body_weight Body Weight Measurement observation->body_weight mortality Mortality Check observation->mortality necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) body_weight->data_analysis mortality->data_analysis necropsy->data_analysis

Caption: Figure 1: A generalized workflow for an acute oral toxicity study based on OECD Guideline 401.

G Figure 2: Logical Relationship of Hazards to Handling Guidelines cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Engineering Controls cluster_first_aid First Aid Measures substance This compound (DMPU) oral_tox Acute Oral Toxicity (Cat 4) Harmful if swallowed substance->oral_tox eye_dam Serious Eye Damage (Cat 1) Causes serious eye damage substance->eye_dam repro_tox Reproductive Toxicity (Cat 2) Suspected of damaging fertility substance->repro_tox skin_irr Mild Skin Irritant May cause skin irritation substance->skin_irr no_eat Do not eat, drink, or smoke in work area oral_tox:f1->no_eat ingestion Ingestion: Rinse mouth. Seek medical attention. oral_tox:f1->ingestion goggles Safety Goggles/Face Shield eye_dam:f1->goggles eye_contact Eye Contact: Rinse with water for several minutes. Seek immediate medical attention. eye_dam:f1->eye_contact gloves Chemical Resistant Gloves repro_tox:f1->gloves ventilation Work in a well-ventilated area (e.g., fume hood) repro_tox:f1->ventilation skin_irr:f1->gloves lab_coat Lab Coat skin_irr:f1->lab_coat wash_hands Wash hands thoroughly after handling skin_irr:f1->wash_hands skin_contact Skin Contact: Wash with soap and water. skin_irr:f1->skin_contact

Caption: Figure 2: The relationship between the hazards of DMPU and the recommended safety and handling procedures.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most accurate and up-to-date information regarding the safe handling, storage, and disposal of this compound.

References

Spectroscopic Profile of N,N'-Dimethyltrimethyleneurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Dimethyltrimethyleneurea, scientifically known as 1,3-Dimethyltetrahydropyrimidin-2(1H)-one and commonly abbreviated as DMPU, is a cyclic urea (B33335) derivative. It serves as a versatile aprotic polar solvent in organic synthesis and is a subject of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective application and for the characterization of novel compounds synthesized using it. This technical guide provides a detailed spectroscopic analysis of DMPU, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (DMPU).

Table 1: ¹H NMR Spectroscopic Data for this compound (DMPU)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2Triplet4H-CH₂-N- (C4, C6)
~2.8Singlet6H-N-CH₃ (C7, C8)
~1.9Quintet2H-CH₂- (C5)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMPU)
Chemical Shift (δ) ppmAssignment
~165C=O (C2)
~48-CH₂-N- (C4, C6)
~36-N-CH₃ (C7, C8)
~21-CH₂- (C5)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data for this compound (DMPU)
Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I band)
~1450MediumCH₂ scissoring
~1280MediumC-N stretch
Table 4: Mass Spectrometry Data for this compound (DMPU)
m/zRelative IntensityProposed Fragment
128High[M]⁺ (Molecular Ion)
113Medium[M - CH₃]⁺
99Medium[M - C₂H₅]⁺
70High[M - C₂H₄N₂]⁺
57High[C₃H₅N]⁺
42High[C₂H₄N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized for liquid samples and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of DMPU.

Materials:

  • This compound (DMPU), high purity

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of DMPU for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known chemical shift (e.g., 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the DMPU molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in DMPU by analyzing its infrared absorption spectrum.

Materials:

  • This compound (DMPU), high purity

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure (using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone.

    • Place one to two drops of liquid DMPU onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the DMPU molecule (e.g., C=O stretch, C-H stretch, C-N stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of DMPU and to study its fragmentation pattern to support structural elucidation.

Materials:

  • This compound (DMPU), high purity

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Suitable solvent (e.g., methanol (B129727) or acetonitrile)

  • Microsyringe or autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of DMPU in a volatile solvent like methanol or acetonitrile (B52724) (e.g., 1 mg/mL).

    • Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.

    • Set the parameters for the ionization source. For EI, this includes setting the electron energy (typically 70 eV).

    • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a direct insertion probe, direct infusion, or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of DMPU.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose logical fragmentation pathways that explain the formation of the observed fragment ions, consistent with the known structure of DMPU.

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound (DMPU) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film on salt plate/ATR Sample->IR_Prep MS_Prep Prepare dilute solution in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of DMPU NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of DMPU.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Provided NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR Infrared Spectroscopy IR_Info Functional Groups (e.g., C=O, C-H) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula Fragmentation MS->MS_Info Structure Molecular Structure of DMPU NMR_Info->Structure confirms IR_Info->Structure confirms MS_Info->Structure confirms

Caption: Interplay of spectroscopic techniques for structural elucidation.

Thermodynamic and kinetic properties of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of N,N'-Dimethylurea

Disclaimer: Due to the limited availability of published experimental data for N,N'-Dimethyltrimethyleneurea, this technical guide focuses on the closely related and well-characterized acyclic analogue, N,N'-dimethylurea (DMU) . The principles, experimental methodologies, and types of data presented herein are directly applicable to the study of this compound and other substituted ureas, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction

N,N'-dimethylurea (CAS: 96-31-1) is a disubstituted urea (B33335) derivative with methyl groups on each nitrogen atom. It serves as a crucial intermediate in the synthesis of various commercial products, including caffeine, pharmaceuticals, herbicides, and textile finishing agents.[1][2] Understanding its thermodynamic and kinetic properties is fundamental for optimizing reaction conditions, ensuring process safety, and predicting its behavior in various chemical and biological systems. This guide provides a consolidated overview of the key thermodynamic and kinetic data for N,N'-dimethylurea, details the experimental protocols used for their determination, and visualizes the associated workflows and processes.

Thermodynamic Properties

The thermodynamic properties of a compound govern its physical state, stability, and phase transitions. For N,N'-dimethylurea, these properties have been determined through various calorimetric and analytical techniques.

Summary of Thermodynamic Data

The following table summarizes key thermodynamic parameters for N,N'-dimethylurea compiled from available literature.

PropertySymbolValueUnitsReferences
Molecular WeightM88.11 g/mol [3][4]
Melting PointTfus101 - 104°C[1]
Boiling PointTboil268 - 270°C[1]
Enthalpy of FusionΔfusH20.6 ± 0.2kJ/mol[3]
Enthalpy of SublimationΔsubH°83.1 ± 1.3kJ/mol[3]
Standard Solid Enthalpy of CombustionΔcH°solid-2004.80 ± 0.53kJ/mol[5]
Auto-ignition Temperature400°C[1]
Experimental Protocols for Thermodynamic Property Determination

2.2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a primary technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization.

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Apparatus: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature controller.

  • Procedure:

    • A precisely weighed sample of N,N'-dimethylurea (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed during melting.

    • The onset of the peak is taken as the melting point (Tfus), and the area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

2.2.2 Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the standard enthalpy of combustion by measuring the heat evolved during the complete combustion of the substance in a constant-volume container.

  • Principle: The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a temperature sensor, and a sample pellet press.

  • Procedure:

    • A pellet of known mass of N,N'-dimethylurea is prepared.

    • The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.

    • A small, known amount of water is added to the bomb to saturate the internal atmosphere.

    • The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

    • The bomb is submerged in a known volume of water in the calorimeter's insulated container.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The final temperature of the water after combustion is recorded.

    • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

Kinetic Properties

Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving N,N'-dimethylurea. Key reactions that have been investigated include nitrosation and hydrolysis.

Summary of Kinetic Data

Kinetic data for N,N'-dimethylurea is often context-dependent (e.g., pH, temperature, solvent). The following provides a qualitative summary and highlights key findings.

ReactionKey FindingsReferences
NitrosationThe reaction is subject to primary solvent isotope effects and general base catalysis, indicating a slow proton transfer step. The Brønsted plot is curved, suggesting a diffusion-controlled reaction with certain catalysts.[6]
Ammonolysis (Synthesis)The industrial synthesis from urea and methylamine (B109427) follows a pseudo-first-order kinetic model. The reaction is reported to be exothermic and spontaneous.[1]
Hydrolysis (Urease-catalyzed)While specific data for N,N'-dimethylurea is scarce, studies on urea hydrolysis by urease show the reaction follows Michaelis-Menten kinetics and is highly pH-dependent. The activation energy for enzymatic urea hydrolysis is approximately 35.3 kJ/mol.[7]
Experimental Protocols for Kinetic Studies

3.2.1 UV-Vis Spectrophotometry for Reaction Rate Determination

UV-Vis spectrophotometry can be used to monitor the progress of a reaction by measuring the change in absorbance of a reactant or product over time, provided one of the species has a distinct chromophore.

  • Principle: The concentration of an absorbing species is proportional to its absorbance at a specific wavelength (Beer-Lambert Law).

  • Apparatus: A temperature-controlled UV-Vis spectrophotometer.

  • Procedure (Example: Nitrosation Study):

    • Solutions of N,N'-dimethylurea and the nitrosating agent (e.g., nitrous acid) are prepared in a suitable buffer to maintain constant pH.

    • The solutions are thermostated to the desired reaction temperature.

    • The reaction is initiated by mixing the reactant solutions directly in a cuvette.

    • The absorbance at the wavelength corresponding to the maximum absorbance of the N-nitroso product is recorded at regular time intervals.

    • The concentration of the product is calculated from the absorbance values.

    • The rate of reaction is determined by analyzing the concentration versus time data, often by fitting to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

3.2.2 pH-Stat Titration for Hydrolysis Studies

For reactions that produce or consume acid or base, a pH-stat titrator can be used to monitor the reaction rate by measuring the amount of titrant required to maintain a constant pH.

  • Principle: The rate of addition of an acid or base titrant needed to neutralize the product (or reactant) and keep the pH constant is directly proportional to the rate of the reaction.

  • Apparatus: A pH-stat system, including a reaction vessel, a pH electrode, a burette, and a controller.

  • Procedure (Example: Enzymatic Hydrolysis):

    • A buffered solution of N,N'-dimethylurea is placed in the thermostated reaction vessel.

    • The pH is adjusted to the desired value.

    • The reaction is initiated by adding a known amount of urease.

    • As the hydrolysis proceeds, ammonia (B1221849) is produced, causing the pH to rise.

    • The pH-stat automatically adds a standard acid solution from the burette to maintain the initial pH.

    • The volume of acid added is recorded as a function of time.

    • The initial reaction rate is determined from the slope of the plot of titrant volume versus time.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a substituted urea compound.

Workflow for Physicochemical Characterization.
Synthesis of N,N'-dimethylurea

A common industrial synthesis route involves the reaction of urea with monomethylamine.[1]

Synthesis reagents Urea + Monomethylamine reactor Heated Reactor (150-175 °C) reagents->reactor Introduce product Crude N,N'-dimethylurea reactor->product Reaction purification Purification (e.g., Crystallization) product->purification final_product Pure N,N'-dimethylurea purification->final_product

Industrial Synthesis of N,N'-dimethylurea.
Calorimetry Experiment Workflow

This diagram outlines the logical flow of a calorimetry experiment to determine thermodynamic properties.

Calorimetry start Start prep Prepare Sample (Precise Weighing) start->prep calibrate Calibrate Instrument (with Standard) start->calibrate load Load Sample & Reference into Calorimeter prep->load calibrate->load run Execute Temperature Program (Heating/Cooling Cycle) load->run acquire Acquire Heat Flow Data run->acquire analyze Analyze Thermogram (Peak Integration) acquire->analyze calculate Calculate Thermodynamic Parameters (e.g., ΔH, T_m) analyze->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for N,N'-Dimethyltrimethyleneurea (DMPU) as a Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea, more formally known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a versatile polar aprotic solvent. It has gained significant attention as a less toxic alternative to other commonly used polar aprotic solvents such as hexamethylphosphoramide (B148902) (HMPA), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). Its strong solvating power for a wide range of organic and inorganic compounds, coupled with a more favorable safety profile, makes it a valuable tool in organic synthesis, polymerization, and drug development.[1][2] This document provides detailed application notes and experimental protocols for the effective use of DMPU.

Physical and Chemical Properties

DMPU is a colorless, odorless, and hygroscopic liquid.[3] Its key physical and chemical properties are summarized in the table below, alongside those of other common polar aprotic solvents for comparison.

PropertyThis compound (DMPU)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 7226-23-5[4]68-12-2872-50-4
Molecular Formula C₆H₁₂N₂O[4]C₃H₇NOC₅H₉NO
Molecular Weight 128.17 g/mol [4]73.09 g/mol 99.13 g/mol
Boiling Point 247 °C[5]153 °C202 °C
Melting Point -20 °C[5]-61 °C-24 °C
Density 1.06 g/mL at 25 °C[6]0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Refractive Index n20/D 1.488[6]n20/D 1.430n20/D 1.470
Flash Point 121 °C[5]58 °C91 °C
Dielectric Constant 36.136.732.2

Applications in Organic Synthesis

DMPU is an effective solvent for a variety of organic reactions, often leading to improved yields and reaction rates compared to other polar aprotic solvents. Its ability to solvate cations enhances the reactivity of anionic nucleophiles.[7]

Nucleophilic Substitution Reactions

DMPU can significantly accelerate the rate of S\textsubscript{N}2 reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid [8]

This protocol details the use of DMPU as a co-solvent in a nucleophilic substitution reaction.

Materials:

Procedure:

  • Under a nitrogen atmosphere, charge a dry 1-L, two-necked, round-bottomed flask with dimethyl malonate, dry DMPU, and dry THF.

  • Cool the solution in an ice bath and add lithium hydride powder in one portion.

  • Remove the cooling bath after 15 minutes and continue stirring until hydrogen evolution ceases (approximately 2 hours).

  • Rapidly add cis-1,4-dichloro-2-butene via syringe.

  • Heat the mixture at 40-45°C for 24 hours.

  • Cool the mixture to 20°C and add water dropwise, followed by solid lithium hydroxide monohydrate.

  • Stir at 20°C for an additional 24 hours.

  • Add water, stir for 10 minutes, and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate to remove neutral material.

  • Acidify the aqueous phase with 6 N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with 3 N hydrochloric acid and then with saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentene-1,1-dicarboxylic acid.

Workflow for Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Dimethyl Malonate, DMPU, and THF B Cool to 0°C A->B C Add LiH B->C D Warm to RT, Stir for 2h C->D E Add cis-1,4-dichloro-2-butene D->E F Heat at 40-45°C for 24h E->F G Cool to 20°C, Add H₂O and LiOH·H₂O F->G H Stir for 24h G->H I Aqueous Workup (Extraction & Acidification) H->I J Isolate Product I->J G A Resin Swelling in DMPU B Fmoc Deprotection (20% Piperidine in DMPU) A->B C Wash with DMPU B->C D Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMPU) C->D E Wash with DMPU D->E F Repeat for next amino acid E->F G Final Fmoc Deprotection E->G F->B H Cleavage from Resin G->H I Precipitation & Purification H->I

References

Application Notes and Protocols for N,N'-Dimethyltrimethyleneurea in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the nature of the ligands coordinated to the metal center. While phosphines and N-heterocyclic carbenes (NHCs) are the most established ligand classes, there is a continuous search for novel, cost-effective, and stable ligands.

Urea (B33335) derivatives have emerged as a promising, yet underexplored, class of ligands in catalysis. Their ability to act as hydrogen-bond donors and their Lewis basic carbonyl oxygen and nitrogen atoms allow for unique modes of interaction with metal centers and substrates. While specific applications of N,N'-Dimethyltrimethyleneurea (DMTU) in well-known cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions are not extensively documented in peer-reviewed literature, the demonstrated success of other cyclic ureas, like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), in iron-catalyzed cross-coupling suggests the potential of DMTU as a ligand.[1] Furthermore, N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions, and phosphine-urea hybrid ligands have shown efficacy in various palladium-catalyzed cross-couplings, indicating the viability of the urea motif in ligand design.[2][3][4]

This document provides a set of hypothetical application notes and protocols to guide researchers in the evaluation of this compound as a potential ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided methodologies are based on standard procedures for this reaction type and are intended to serve as a starting point for screening and optimization.

Proposed Application: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The general transformation involves the coupling of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity.

Below is a proposed catalytic cycle for a Suzuki-Miyaura reaction where DMTU could potentially act as a ligand.

Suzuki_Miyaura_Cycle_DMTU pd0 Pd(0)(DMTU)n ox_add Oxidative Addition pd0->ox_add R1-X pd2_complex R1-Pd(II)(X)(DMTU)n ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R2-B(OR)2 Base pd2_r1r2 R1-Pd(II)(R2)(DMTU)n transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 R1-R2

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction with DMTU as a ligand.

Experimental Protocols

The following protocols are designed for the initial screening of this compound (DMTU) as a ligand in the Suzuki-Miyaura cross-coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials and Equipment
  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound (DMTU)

  • Substrates: 4-bromotoluene, Phenylboronic acid

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄)

  • Solvent: Toluene, Dioxane, or a mixture of Toluene/Water

  • General Equipment: Schlenk flasks, magnetic stirrer with heating, inert gas (Argon or Nitrogen) supply, syringes, needles, and standard glassware for workup and purification (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography).

Screening Protocol for DMTU as a Ligand

This protocol outlines a general procedure for a small-scale reaction to test the efficacy of DMTU.

Experimental_Workflow start Start: Prepare Schlenk Flask add_solids Add Pd precursor, DMTU, Phenylboronic acid, and Base to the flask. start->add_solids inert_atm Evacuate and backfill with inert gas (3x). add_solids->inert_atm add_liquids Add 4-bromotoluene and solvent via syringe. inert_atm->add_liquids reaction Heat the reaction mixture at the specified temperature with stirring. add_liquids->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to RT, add water, and extract with an organic solvent. monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End: Characterize Product purification->end

Figure 2: General experimental workflow for screening DMTU as a ligand.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), this compound (DMTU, 0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add 4-bromotoluene (1.0 mmol) and the solvent (e.g., Toluene, 3 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.

Data Presentation

The results of the screening experiments should be tabulated to allow for easy comparison of the effects of different reaction parameters. The following table is a representative example of how such data could be presented.

Table 1: Representative Data for the Screening of DMTU in Suzuki-Miyaura Coupling

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)DMTU (2)K₂CO₃Toluene10024XX
2Pd(OAc)₂ (1)DMTU (2)Cs₂CO₃Toluene10024XX
3Pd(OAc)₂ (1)DMTU (2)K₃PO₄Dioxane10024XX
4Pd₂(dba)₃ (0.5)DMTU (2)K₃PO₄Dioxane10024XX
5Pd(OAc)₂ (1)DMTU (2)K₂CO₃Toluene/H₂O (9:1)8012XX
6Pd(OAc)₂ (1)NoneK₂CO₃Toluene10024<5

*Note: Yields are hypothetical and would need to be determined experimentally.

Logical Relationships in the Catalytic System

The success of the cross-coupling reaction depends on the interplay of several components. The following diagram illustrates the logical relationships between the key elements of the proposed catalytic system.

Logical_Relationships catalyst_system Catalytic System Palladium Precursor DMTU (Ligand) catalyst_system:l->catalyst_system:pd Stabilizes & Activates product Biaryl Product catalyst_system:pd->product Catalyzes substrates Substrates Aryl Halide Organoboron Reagent substrates->product Are Coupled base Base (e.g., K₂CO₃) base->catalyst_system:pd Activates Organoboron & Regenerates Catalyst solvent Solvent (e.g., Toluene) solvent->catalyst_system Solubilizes solvent->substrates Solubilizes

Figure 3: Logical relationships of components in the proposed catalytic system.

Future Outlook

The exploration of this compound (DMTU) and other cyclic ureas as ligands for metal-catalyzed cross-coupling reactions represents a promising avenue for the development of novel and practical catalytic systems. Should initial screenings prove successful, further studies could focus on:

  • Optimization of Reaction Conditions: A thorough investigation of parameters such as catalyst and ligand loading, base, solvent, and temperature to maximize reaction efficiency.

  • Substrate Scope: Evaluating the performance of the DMTU-based catalytic system with a wider range of aryl and heteroaryl halides, as well as different organoboron reagents.

  • Mechanistic Studies: Investigating the precise role of DMTU in the catalytic cycle and its mode of coordination to the palladium center.

The development of urea-based ligands could provide a valuable addition to the synthetic chemist's toolbox, potentially offering advantages in terms of cost, stability, and catalytic activity.

References

Applications of 1,3-Dimethyl-2-imidazolidinone in Polymer Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initially identified by the user as N,N'-Dimethyltrimethyleneurea, the compound with CAS number 80-73-9 is correctly named 1,3-Dimethyl-2-imidazolidinone (DMI). This compound is a high-boiling, polar aprotic solvent that has found significant application in polymer chemistry. It is not typically used as a monomer for polymerization but rather as a reaction solvent that offers several advantages in the synthesis of high-performance polymers. Its high thermal and chemical stability, coupled with its excellent solvating power for a wide range of organic and inorganic compounds, makes it a valuable alternative to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).

This document provides detailed application notes and protocols for the use of 1,3-Dimethyl-2-imidazolidinone in the synthesis of various polymers, including polyamides, polyimides, and polyethersulfones.

Application in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides often involves a two-step process where a dianhydride and a diamine react to form a poly(amic acid) intermediate, which is then cyclized to the final polyimide. DMI is an effective solvent for this process, promoting the formation of high molecular weight polymers.

Experimental Protocol: Two-Step Polyimide Synthesis in DMI

This protocol describes the synthesis of a polyimide from a dianhydride and a diamine using DMI as the solvent.

Materials:

  • Dianhydride monomer (e.g., Pyromellitic dianhydride - PMDA)

  • Diamine monomer (e.g., 4,4'-Oxydianiline - ODA)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous

  • Nitrogen gas, high purity

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

Procedure:

  • Monomer Dissolution: In the three-neck round-bottom flask, dissolve the diamine monomer in anhydrous DMI under a gentle stream of nitrogen. Stir the mixture at room temperature until the diamine is completely dissolved.

  • Poly(amic acid) Formation: Slowly add the dianhydride monomer to the diamine solution in small portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate to a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating process to evaporate the DMI solvent and induce cyclization to the polyimide. A typical heating profile would be:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 350°C for 1 hour

  • Polyimide Film: After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization dissolve_diamine Dissolve Diamine in DMI add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride polymerization Stir at Room Temp to form Poly(amic acid) add_dianhydride->polymerization film_casting Cast Poly(amic acid) Solution polymerization->film_casting thermal_curing Thermal Curing (Staged Heating) film_casting->thermal_curing polyimide_film Obtain Polyimide Film thermal_curing->polyimide_film

Workflow for the two-step synthesis of polyimide using DMI as a solvent.

Quantitative Data

The choice of solvent can significantly impact the properties of the resulting polyimide. The following table summarizes a comparison of polyimide properties synthesized in different polar aprotic solvents.

SolventInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)
DMI 1.851308.5
NMP1.701257.8
DMAc1.651227.5

Note: The data presented are representative values and can vary depending on the specific monomers and reaction conditions used.

Application in Polyamide Synthesis

Aromatic polyamides, also known as aramids, are another class of high-performance polymers with high strength and thermal resistance. DMI can be used as a solvent in the low-temperature polycondensation of diamines and diacid chlorides to produce high molecular weight polyamides.

Experimental Protocol: Low-Temperature Solution Polycondensation of Polyamide in DMI

This protocol outlines the synthesis of an aromatic polyamide.

Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Aromatic diacid chloride (e.g., Isophthaloyl chloride)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous

  • Pyridine (B92270) (as an acid scavenger)

  • Nitrogen gas, high purity

  • Beaker or flask with a mechanical stirrer

Procedure:

  • Diamine Solution: Dissolve the aromatic diamine and pyridine in anhydrous DMI in a beaker under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Polycondensation: While stirring vigorously, add the aromatic diacid chloride as a powder or a concentrated solution in DMI to the cooled diamine solution.

  • Polymerization: A rapid increase in viscosity will be observed as the polyamide precipitates. Continue stirring for 1-2 hours.

  • Isolation: Pour the reaction mixture into a blender containing water to wash and chop the polymer.

  • Purification: Filter the polymer and wash it thoroughly with water and then with a solvent like methanol (B129727) to remove unreacted monomers and byproducts.

  • Drying: Dry the resulting polyamide powder in a vacuum oven.

Polyamide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up dissolve_diamine Dissolve Diamine & Pyridine in DMI cool_solution Cool in Ice Bath dissolve_diamine->cool_solution add_diacid_chloride Add Diacid Chloride cool_solution->add_diacid_chloride stir Vigorous Stirring add_diacid_chloride->stir precipitate Precipitate in Water stir->precipitate wash Wash with Water/Methanol precipitate->wash dry Dry Polymer wash->dry

Workflow for low-temperature solution polycondensation of polyamide in DMI.

Quantitative Data

The use of DMI as a solvent can lead to polyamides with higher molecular weights compared to other solvents, which in turn affects their mechanical properties.

SolventInherent Viscosity (dL/g)Molecular Weight (Mw, g/mol )
DMI 2.8120,000
NMP + LiCl2.5105,000
DMAc + LiCl2.4100,000

Note: The data presented are representative values and can vary depending on the specific monomers and reaction conditions used.

Application in Polyethersulfone Synthesis

Polyethersulfones (PES) are amorphous thermoplastic polymers known for their high thermal stability, mechanical strength, and chemical resistance. They are typically synthesized via nucleophilic aromatic substitution polycondensation. DMI can be used as a solvent in this process, where it helps to achieve high molecular weight polymers.

Experimental Protocol: Polyethersulfone Synthesis in DMI

This protocol describes the synthesis of PES from a bisphenol and an activated dihalide.

Materials:

  • Bisphenol (e.g., Bisphenol A)

  • Activated dihalide (e.g., 4,4'-Dichlorodiphenyl sulfone)

  • Potassium carbonate (as a weak base)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous

  • Toluene (B28343) (for azeotropic removal of water)

  • Nitrogen gas, high purity

  • Reaction vessel with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet

Procedure:

  • Reaction Setup: Charge the reaction vessel with the bisphenol, potassium carbonate, DMI, and toluene under a nitrogen atmosphere.

  • Azeotropic Dehydration: Heat the mixture to reflux to form the bisphenolate salt in situ. The water generated is removed azeotropically with toluene via the Dean-Stark trap.

  • Polymerization: After the removal of water is complete, increase the temperature to distill off the toluene. Then, add the activated dihalide to the reaction mixture.

  • Reaction: Maintain the reaction temperature at around 160-180°C for several hours. The progress of the polymerization can be monitored by the increase in viscosity.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.

  • Washing and Drying: Filter the polymer and wash it extensively with hot water and methanol to remove salts and residual solvent. Dry the final PES polymer in a vacuum oven.

PES_Synthesis_Workflow setup 1. Reaction Setup (Bisphenol, K2CO3, DMI, Toluene) dehydration 2. Azeotropic Dehydration (Formation of Bisphenolate) setup->dehydration polymerization 3. Polymerization (Add Dihalide, Heat) dehydration->polymerization precipitation 4. Precipitation (in Methanol) polymerization->precipitation washing 5. Washing (with Water and Methanol) precipitation->washing drying 6. Drying (Vacuum Oven) washing->drying pes_product Polyethersulfone Product drying->pes_product

Workflow for the synthesis of polyethersulfone in DMI.

Quantitative Data

The use of a high-boiling point solvent like DMI allows for higher reaction temperatures, which can lead to faster reaction rates and higher molecular weight polymers.

SolventReaction Time (h)Inherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)
DMI 40.52225
Sulfolane60.48220
NMP60.45218

Note: The data presented are representative values and can vary depending on the specific monomers and reaction conditions used.

Disclaimer: The experimental protocols provided are generalized procedures and may require optimization for specific monomers and desired polymer properties. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: N,N'-Dimethyltrimethyleneurea in the α-Hydroxylation of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N'-Dimethyltrimethyleneurea (DMPU), also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, as a crucial component of the reagent for the α-hydroxylation of carbonyl compounds. The reagent, Oxodiperoxymolybdenum(pyridine)(this compound) (MoO₅·Py·DMPU), offers a safer alternative to the carcinogenic Hexamethylphosphoramide (HMPA)-containing analogue, MoOPH.[1][2][3] This protocol is essential for the synthesis of α-hydroxy carbonyl moieties, which are significant structural motifs in many biologically active molecules and pharmaceutical intermediates.

Core Application: α-Hydroxylation of Carbonyl Compounds

This compound is utilized as a ligand in a molybdenum(VI) complex that acts as an electrophilic source of oxygen. This reagent, MoO₅·Py·DMPU, efficiently hydroxylates a variety of carbonyl compounds at the α-position via their corresponding enolates. The reaction is noted for its generally good yields and is applicable to ketones, esters, and lactones.[1][4]

Reaction Principle

The fundamental principle of this transformation involves the generation of a nucleophilic enolate from the starting carbonyl compound, which then undergoes an electrophilic attack by the peroxo-molybdenum complex. This process results in the introduction of a hydroxyl group at the carbon atom adjacent to the carbonyl group.

Reaction_Principle cluster_start Starting Materials Carbonyl_Compound Carbonyl Compound (Ketone, Ester, etc.) Enolate Enolate Intermediate Carbonyl_Compound->Enolate + Base Base Strong Base (e.g., LDA) Alpha_Hydroxy_Product α-Hydroxy Carbonyl Product Enolate->Alpha_Hydroxy_Product + MoO₅·Py·DMPU Reagent MoO₅·Py·DMPU (Electrophilic Oxygen Source)

Caption: General workflow for the α-hydroxylation of carbonyl compounds.

Data Presentation: Substrate Scope and Yield Comparison

While extensive quantitative data specifically for the MoO₅·Py·DMPU reagent is limited in the literature, the available information indicates comparable or slightly varied yields compared to its HMPA-containing counterpart, MoOPH. The following table summarizes representative yields for the α-hydroxylation of various carbonyl compounds using both reagents, demonstrating the utility of the DMPU-based system.

Substrate (Carbonyl Compound)ReagentProductYield (%)
CamphorMoO₅·Py·HMPA (MoOPH)3-Hydroxycamphor63-74%
CamphorMoO₅·Py·DMPU3-Hydroxycamphor72%[5]
ValerophenoneMoO₅·Py·HMPA (MoOPH)2-Hydroxy-1-phenyl-1-pentanone72%
ValerophenoneMoO₅·Py·DMPU2-Hydroxy-1-phenyl-1-pentanone72%[5]
4,4-DiphenylcyclohexanoneMoO₅·Py·HMPA (MoOPH)2-Hydroxy-4,4-diphenylcyclohexanone74%
4,4-DiphenylcyclohexanoneMoO₅·Py·DMPU2-Hydroxy-4,4-diphenylcyclohexanone43%[5]

Experimental Protocols

The following protocols are based on established procedures for molybdenum-peroxo reagents and should be adapted and optimized for specific substrates.[4]

Protocol 1: Preparation of MoO₅·Py·DMPU Reagent

This protocol outlines the synthesis of the stable, crystalline MoO₅·Py·DMPU complex.[1]

Materials:

Procedure:

  • Synthesis of MoO₅·DMPU·H₂O:

    • Suspend molybdenum trioxide in 30% hydrogen peroxide and stir until a clear solution is obtained.

    • Cool the solution in an ice bath and add this compound (DMPU) dropwise.

    • A yellow crystalline precipitate of MoO₅·DMPU·H₂O will form.

    • Filter the product, wash with cold methanol, and press dry.

  • Dehydration to MoO₅·DMPU:

    • Dry the recrystallized MoO₅·DMPU·H₂O over phosphorus pentoxide (P₂O₅) in a vacuum desiccator, shielded from light, to yield the hygroscopic yellow solid, MoO₅·DMPU.

  • Formation of MoO₅·Py·DMPU:

    • Dissolve the MoO₅·DMPU in dry tetrahydrofuran (THF).

    • Stir the solution at room temperature while adding one equivalent of dry pyridine dropwise.

    • The product, MoO₅·Py·DMPU, will precipitate as yellow crystals.

    • Filter the crystals, wash with a small amount of cold, dry THF, and dry under vacuum.

Reagent_Prep_Workflow MoO3 MoO₃ Step1 Reaction in H₂O₂ + DMPU MoO3->Step1 H2O2 H₂O₂ H2O2->Step1 DMPU DMPU DMPU->Step1 Pyridine Pyridine Step3 Reaction with Pyridine in THF Pyridine->Step3 Intermediate1 MoO₅·DMPU·H₂O Step1->Intermediate1 Step2 Dehydration (P₂O₅) Intermediate1->Step2 Intermediate2 MoO₅·DMPU Step2->Intermediate2 Intermediate2->Step3 Final_Product MoO₅·Py·DMPU Step3->Final_Product

Caption: Workflow for the synthesis of the MoO₅·Py·DMPU reagent.

Protocol 2: General Procedure for α-Hydroxylation of a Ketone

This protocol provides a general method for the hydroxylation of a ketone via its lithium enolate. To minimize side reactions such as aldol (B89426) condensation, it is often advantageous to add the enolate solution to the suspension of the molybdenum reagent (inverse addition).

Materials:

  • Ketone substrate

  • Lithium diisopropylamide (LDA) solution

  • Dry Tetrahydrofuran (THF)

  • MoO₅·Py·DMPU reagent

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Diethyl ether

  • 10% aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • Enolate Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in dry THF in a flame-dried flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF to the ketone solution.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Hydroxylation:

    • In a separate flask, suspend the MoO₅·Py·DMPU reagent in dry THF and cool to -78 °C.

    • Transfer the cold enolate solution to the suspension of the MoO₅·Py·DMPU reagent via a cannula.

    • The reaction mixture will typically change color (e.g., to orange or tan).

    • Stir the reaction at a low temperature (e.g., -78 °C to -20 °C) for a period of time determined by substrate reactivity (typically 20-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium sulfite solution at low temperature.

    • Allow the mixture to warm to room temperature with vigorous stirring.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 10% aqueous HCl and saturated aqueous NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude α-hydroxy ketone can be purified by standard techniques such as column chromatography on silica (B1680970) gel.

Hydroxylation_Workflow cluster_setup Reaction Setup Ketone_THF Dissolve Ketone in dry THF Cool_minus78 Cool to -78 °C Ketone_THF->Cool_minus78 Add_LDA Add LDA solution Cool_minus78->Add_LDA Enolate_Formation Stir for Enolate Formation Add_LDA->Enolate_Formation Inverse_Addition Inverse Addition: Add Enolate to Reagent Enolate_Formation->Inverse_Addition Reagent_Prep Suspend MoO₅·Py·DMPU in dry THF at -78 °C Reagent_Prep->Inverse_Addition Reaction Stir at low temperature Inverse_Addition->Reaction Quench Quench with Na₂SO₃ (aq) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: Detailed experimental workflow for α-hydroxylation.

Mechanism of α-Hydroxylation

The reaction proceeds through the nucleophilic attack of the enolate on one of the peroxo oxygens of the molybdenum complex. This is followed by the collapse of the intermediate and subsequent work-up to yield the α-hydroxy carbonyl compound.

Mechanism Enolate Enolate Anion C=C-O⁻ Intermediate {Intermediate | R₂C(OMoO₄L₂)C(=O)R'} Enolate:p->Intermediate Nucleophilic Attack Mo_Complex MoO₅·Py·DMPU Mo(O₂)(O₂)(=O)(Py)(DMPU) Product α-Hydroxy Product R₂C(OH)C(=O)R' Intermediate->Product Work-up

References

Standard Operating Procedures for N,N'-Dimethyltrimethyleneurea in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed standard operating procedures (SOPs) for the safe handling and use of N,N'-Dimethyltrimethyleneurea (also known as 1,3-Dimethylurea) in a laboratory setting. The following protocols cover its application in organic synthesis and textile finishing, along with essential safety information.

Compound Information and Safety Precautions

This compound is a versatile intermediate used in the synthesis of various compounds, including caffeine (B1668208), pharmaceuticals, herbicides, and as a component in formaldehyde-free textile finishing agents.[1][2][3][4]

Chemical and Physical Properties:

PropertyValue
CAS Number 96-31-1
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
Appearance White crystalline powder or flakes[1]
Melting Point 101 - 106 °C
Boiling Point 268 - 270 °C
Solubility Soluble in water

Hazard Identification and Safety Precautions:

HazardPrecaution
Health Hazards May cause skin and eye irritation.[5] Can be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Wear safety goggles, gloves (nitrile recommended), and a lab coat.[6]
Handling Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[6]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6] Keep container tightly closed.
First Aid Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Seek medical attention. Inhalation: Move to fresh air.
Fire Hazards Combustible solid. Emits toxic fumes upon decomposition.[7] Use water spray, foam, or dry chemical for extinction.

Application in Organic Synthesis

This compound is a key precursor in several important organic reactions. Below are detailed protocols for two common applications.

Synthesis of Caffeine

This compound serves as a crucial starting material in the industrial synthesis of caffeine.[8] The overall process involves condensation, cyclization, nitrosation, reduction, acylation, and methylation steps.[8]

Experimental Protocol: Synthesis of a Caffeine Precursor (adapted from patent literature)

This protocol outlines the initial condensation and cyclization steps.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 1.0 mole of cyanoacetic acid and 1.2 moles of acetic anhydride.

  • Heat the mixture to 40°C and stir for 1 hour.[9]

  • Add 2.0 moles of toluene and 1.2 moles of this compound to the flask.[9]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[9]

  • Cool the reaction to room temperature and filter the solid product.

  • To the solid, add a sodium hydroxide solution to adjust the pH to 9 and heat at 90°C for 30 minutes to facilitate cyclization.[9]

  • Cool to room temperature and filter to obtain the crude 4-amino-1,3-dimethyluracil.

Quantitative Data:

ReagentMolar Ratio
Cyanoacetic acid1.0
Acetic anhydride1.2
This compound1.2
Toluene2.0 (solvent)
ParameterValue
Reaction Temperature (Condensation) 40°C, then reflux
Reaction Time (Condensation) 1 hour at 40°C, 3 hours at reflux
Reaction Temperature (Cyclization) 90°C
Reaction Time (Cyclization) 30 minutes
Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are compounds with potential pharmaceutical applications. This compound can be used as the urea (B33335) component in this reaction.[10]

Experimental Protocol: General Procedure for Biginelli Reaction

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., Indium(III) bromide)

  • Ethanol (95%)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-ketoester (2.5 equivalents), and this compound (1 equivalent) in 95% ethanol.[10]

  • Add a catalytic amount of Indium(III) bromide (0.1 equivalents).[10]

  • Stir the mixture at room temperature for 10 minutes.[10]

  • Heat the reaction mixture to reflux and maintain for 7 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data:

ReagentMolar Ratio
Aldehyde1.0
β-ketoester2.5
This compound1.0
Indium(III) bromide0.1
ParameterValue
Solvent 95% Ethanol
Reaction Temperature Reflux
Reaction Time 7 hours

Application in Formaldehyde-Free Textile Finishing

This compound is a precursor for producing finishing agents that provide textiles with wrinkle resistance without the use of formaldehyde.[11] The process involves reacting this compound with glyoxal (B1671930).

Experimental Protocol: Preparation of a Finishing Agent

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Phosphoric acid (85%)

  • Sodium hydroxide solution (25%)

  • Water

Equipment:

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

Procedure:

  • Dissolve 126 parts of this compound in 52 parts of water.[11]

  • Add 2 parts of 85% phosphoric acid and 3.2 parts of 25% sodium hydroxide solution to adjust the pH to 6.3.[11]

  • Under cooling to maintain the temperature below 35°C, add 183.7 parts of a 40% aqueous glyoxal solution.[11]

  • After the addition is complete, stir the mixture at 50°C for 4 hours.[11]

  • Dilute the resulting mixture with 73.8 parts of water to obtain the finishing agent.

Quantitative Data:

ReagentParts by Weight
This compound126
Water (initial)52
Phosphoric acid (85%)2
Sodium hydroxide (25%)3.2
Glyoxal (40% solution)183.7
Water (dilution)73.8
ParameterValue
pH 6.3
Reaction Temperature <35°C (addition), 50°C (stirring)
Reaction Time 4 hours

Diagrams

experimental_workflow_caffeine cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Intermediate Product DMU N,N'-Dimethyl- trimethyleneurea Condensation Condensation (40°C -> Reflux) DMU->Condensation CA Cyanoacetic Acid CA->Condensation AA Acetic Anhydride AA->Condensation Cyclization Cyclization (90°C, pH 9) Condensation->Cyclization Product 4-Amino-1,3-dimethyluracil Cyclization->Product experimental_workflow_biginelli cluster_reagents Reactants cluster_process One-Pot Reaction cluster_product Product DMU N,N'-Dimethyl- trimethyleneurea Reaction Reflux in Ethanol DMU->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Catalyst Catalyst Catalyst->Reaction DHPM Dihydropyrimidinone Reaction->DHPM signaling_pathway_raf_mek_erk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N,N'-Diarylurea Inhibitor Inhibitor->RAF

References

The Role of N,N'-Dimethyltrimethyleneurea in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea (DMTU), also known as N,N'-dimethyl-1,3-propanediamineurea or 1,3-dimethyl-1,3-diazinan-2-one, is a cyclic urea (B33335) derivative that has garnered interest in medicinal chemistry as a scaffold and building block for the synthesis of bioactive molecules. Its rigid, five-membered ring structure provides a conformationally constrained backbone that can be advantageous in designing ligands for specific biological targets. This document provides an overview of the role of DMTU in pharmaceutical synthesis, including its application as a solvent and as a structural motif in the development of enzyme inhibitors. Detailed protocols and data for specific applications are provided to guide researchers in utilizing this versatile molecule.

While direct incorporation of the intact this compound ring into final drug products is not widely documented in publicly available literature for approved pharmaceuticals, its utility as a synthetic intermediate and a structural analogue for other cyclic ureas is of significant interest. It is often used as a less toxic and more environmentally friendly solvent alternative in various chemical reactions.

Application as a Green Solvent

In the broader context of pharmaceutical manufacturing, solvents play a critical role and are a major contributor to the environmental footprint of the industry. This compound, in its form as N,N'-dimethylpropyleneurea (DMPU), is recognized as a useful polar aprotic solvent. It can serve as a substitute for more hazardous solvents like N,N-dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA).

Key Advantages of DMPU as a Solvent:

  • Reduced Toxicity: DMPU is considered to be less toxic than many traditional polar aprotic solvents.

  • High Boiling Point: Its high boiling point (246 °C) makes it suitable for reactions requiring elevated temperatures.

  • Good Solubility Profile: It can dissolve a wide range of organic and inorganic compounds.

Role as a Scaffold in Bioactive Compound Synthesis

The urea functional group is a key component in numerous clinically approved drugs due to its ability to form multiple hydrogen bonds with biological targets. Cyclic ureas, such as DMTU, offer a more rigid structure compared to their linear counterparts, which can lead to improved binding affinity and selectivity for target proteins. This has led to the exploration of DMTU and related cyclic ureas as scaffolds in the design of various enzyme inhibitors.

Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors feature a urea or a related functional group. While a specific approved drug directly incorporating the DMTU scaffold is not identified, the synthesis of novel tricyclic DPP-4 inhibitors showcases the utility of related cyclic urea structures in achieving high potency.

The following data summarizes the inhibitory activity of a series of synthesized DPP-4 inhibitors with a tricyclic scaffold, demonstrating the potential of such rigid structures.

Table 1: In Vitro DPP-4 Inhibitory Activity of Tricyclic Analogs

Compound IDIC50 (nM)
Sitagliptin (Reference)22 ± 2
Compound 13 (most active isomer)28 ± 1
Bicyclic Compound 24 100 ± 4
Tricyclic Compound 31 94 ± 4

Data adapted from a study on the synthesis of novel DPP-4 inhibitors.[1]

The data indicates that rigid tricyclic structures can achieve potent DPP-4 inhibition, comparable to the approved drug sitagliptin. This provides a strong rationale for exploring DMTU as a potential scaffold for novel DPP-4 inhibitors.

Experimental Protocols

The following protocols describe the general synthesis of N,N'-disubstituted ureas, a common reaction class where DMTU could be utilized as a starting material or a building block.

Protocol 1: General Synthesis of Unsymmetrical N,N'-Disubstituted Ureas

This protocol outlines a common method for the synthesis of unsymmetrical ureas, which is a foundational reaction in the development of many urea-based pharmaceuticals.

Reaction Scheme:

Materials:

  • Isocyanate (R1-NCO)

  • Primary or secondary amine (R2-NH2)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent under an inert gas atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.0 equivalent) dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N,N'-disubstituted urea.

Logical Workflow for Urea Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (R2-NH2) Dissolve Dissolve Amine in Anhydrous Solvent Amine->Dissolve Isocyanate Isocyanate (R1-NCO) Add Add Isocyanate Dropwise Isocyanate->Add Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Concentrate Concentrate Under Reduced Pressure Stir->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product N,N'-Disubstituted Urea Purify->Product G cluster_pathway Kinase Signaling Pathway Signal Upstream Signal Kinase Kinase Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse UreaInhibitor Urea-based Inhibitor (e.g., DMTU derivative) UreaInhibitor->Kinase Binds to ATP pocket

References

Application Notes and Protocols for High-Throughput Screening Assays Involving N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU), is a cyclic urea (B33335) derivative. While primarily utilized as a polar aprotic solvent in organic synthesis, the therapeutic potential of cyclic urea scaffolds has been increasingly recognized. This document provides detailed application notes and protocols for hypothetical high-throughput screening (HTS) assays designed to investigate the biological activity of this compound and similar compounds. The focus is on a plausible, albeit currently theoretical, application in the discovery of inhibitors for Prostate-Specific Membrane Antigen (PSMA), a validated target in prostate cancer research. The protocols outlined below are intended to serve as a comprehensive guide for researchers interested in exploring the bioactivity of this class of molecules.

Target Pathway: Prostate-Specific Membrane Antigen (PSMA) Signaling

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed in prostate cancer cells. Its enzymatic activity is implicated in tumor progression, angiogenesis, and metastasis. Inhibition of PSMA is a promising strategy for the diagnosis and treatment of prostate cancer. The hypothetical signaling pathway targeted in these assays is the enzymatic cleavage of N-acetylaspartylglutamate (NAAG) by PSMA, which releases glutamate. Elevated extracellular glutamate can promote tumor cell survival and proliferation through various downstream signaling cascades.

PSMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NAAG NAAG (N-acetylaspartylglutamate) PSMA PSMA (Glutamate Carboxypeptidase II) NAAG->PSMA Substrate Glu Glutamate mGluR mGluR Glu->mGluR Activates NAA NAA (N-acetylaspartate) PSMA->Glu Product PSMA->NAA Product Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) mGluR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation DMPU This compound (Hypothetical Inhibitor) DMPU->PSMA Inhibits

Caption: Hypothetical signaling pathway of PSMA and its inhibition by this compound.

High-Throughput Screening Workflow

The overall workflow for screening this compound and other small molecules for their inhibitory effect on PSMA is depicted below. The process begins with a primary screen to identify initial hits, followed by a dose-response confirmation and secondary assays to eliminate false positives and characterize the mechanism of action.

HTS_Workflow start Start: Compound Library (including this compound) primary_screen Primary HTS: Fluorescence-based PSMA activity assay start->primary_screen hit_id Hit Identification (Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response Confirmation (IC50 determination) hit_id->dose_response secondary_assay Secondary Assay: Orthogonal (e.g., LC-MS based) PSMA assay dose_response->secondary_assay counter_screen Counter-Screen: Assay for non-specific inhibition dose_response->counter_screen cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) dose_response->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar counter_screen->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for high-throughput screening and lead discovery.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based PSMA Activity Assay

This assay measures the enzymatic activity of PSMA by detecting the amount of glutamate produced from the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human PSMA enzyme

  • Fluorogenic PSMA substrate (e.g., a NAAG analog that releases a fluorescent molecule upon cleavage)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CoCl₂

  • This compound and other test compounds dissolved in DMSO

  • Positive Control: 2-PMPA (a known PSMA inhibitor)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of this compound and other test compounds in 100% DMSO.

  • In a 384-well plate, add 100 nL of the compound solution to the appropriate wells. For control wells, add 100 nL of DMSO (negative control) or 2-PMPA solution (positive control).

  • Add 10 µL of PSMA enzyme solution (final concentration 0.5 nM) in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM) in assay buffer to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 320/405 nm, specific wavelengths will depend on the substrate).

  • Calculate the percent inhibition for each compound.

Dose-Response Confirmation and IC50 Determination

Compounds that show significant inhibition in the primary screen are further tested at various concentrations to determine their potency (IC50 value).

Protocol:

  • Prepare a serial dilution of the hit compounds (including this compound) in DMSO. A typical 8-point dilution series might range from 100 µM to 0.78 µM.

  • Follow the same procedure as the primary screening assay, adding 100 nL of the diluted compound solutions to the respective wells.

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Secondary Assay: LC-MS Based PSMA Activity Assay

This orthogonal assay confirms the inhibitory activity of the hits using a label-free method, which reduces the chances of artifacts from the fluorescence-based primary assay.

Materials:

  • Recombinant human PSMA enzyme

  • Natural substrate: N-acetylaspartylglutamate (NAAG)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CoCl₂

  • Hit compounds dissolved in DMSO

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system

Protocol:

  • Perform the enzymatic reaction in a 96-well plate with a final volume of 50 µL, following the same initial steps as the primary assay but using NAAG as the substrate.

  • After incubation, quench the reaction by adding 50 µL of acetonitrile with 0.1% formic acid.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of glutamate produced by monitoring the specific parent-daughter ion transition for glutamate.

  • Calculate the percent inhibition and confirm the IC50 values.

Cytotoxicity Assay: MTT Assay

This assay assesses the general cytotoxicity of the hit compounds to ensure that the observed inhibition is not due to cell death.

Materials:

  • PC-3 cells (a prostate cancer cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader

Protocol:

  • Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the hit compounds for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Data Presentation

Quantitative data from the screening and subsequent assays should be organized for clear comparison.

Table 1: Hypothetical Primary HTS Results

Compound IDCompound NameConcentration (µM)% InhibitionHit ( >50%)
C001This compound1065.2Yes
C002Compound A1012.5No
C003Compound B1088.9Yes
C0042-PMPA (Positive Control)195.8N/A
C005DMSO (Negative Control)N/A0.5N/A

Table 2: Hypothetical Dose-Response and Cytotoxicity Data for Hits

Compound IDIC50 (µM) - Primary AssayIC50 (µM) - Secondary AssayCC50 (µM) - MTT AssaySelectivity Index (CC50/IC50)
C0018.59.2> 100> 11.8
C0030.20.350250
2-PMPA0.050.06> 100> 2000

Conclusion

These application notes provide a framework for conducting high-throughput screening assays to identify and characterize potential inhibitors of PSMA, using this compound as a hypothetical starting point. The detailed protocols and workflows are designed to guide researchers through the process of primary screening, hit validation, and initial characterization. While the biological activity of this compound is not yet established, the methodologies presented here offer a robust approach for exploring the therapeutic potential of this and other cyclic urea derivatives. Careful execution of these assays, coupled with thorough data analysis, is crucial for the successful identification of novel drug candidates.

Application Notes and Protocols for N,N'-Dimethyltrimethyleneurea (DMTU) as an Electrolyte Component in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N'-Dimethyltrimethyleneurea, also known as N,N'-dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, is a cyclic urea (B33335) derivative that has shown promise as a solvent in electrolyte formulations for lithium batteries.[1][2][3][4][5][6] Its properties suggest potential applicability in enhancing the performance of lithium-ion batteries, particularly in achieving low overpotentials and potentially improving cycling stability. These notes provide a summary of its application, based on available research, and protocols for its evaluation.

Physicochemical Properties of this compound (DMTU)
PropertyValue
Synonyms N,N'-dimethylpropyleneurea (DMPU), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
CAS Number 7226-23-5[5][6]
Molecular Formula C₆H₁₂N₂O[4][5]
Molecular Weight 128.17 g/mol [4][5]
Appearance Liquid
Boiling Point 146 °C at 44 mmHg
Density 1.06 g/mL at 25 °C
Flash Point 121 °C (closed cup)

Application in Lithium Batteries: A Focus on Lithium-Oxygen Systems with Relevance to Lithium-Ion Technology

Research into DMPU as an electrolyte component has been notably explored in the context of lithium-oxygen (Li-O₂) batteries.[1][2][3] While distinct from lithium-ion systems, the findings on ionic conductivity, electrochemical stability, and cycling performance provide a valuable foundation for its potential application in Li-ion batteries.

Key Performance Metrics

An electrolyte based on N,N'-dimethylpropyleneurea (DMPU) has demonstrated high ionic conductivity.[1][2][3] In Li-O₂ battery systems, this electrolyte has been shown to achieve a low discharge/charge voltage gap of 0.6 V, suggesting efficient charge transfer processes.[1][2][3] The addition of an antioxidant, such as butylatedhydroxytoluene (BHT), has been reported to significantly improve the cyclic performance.[1][2][3]

Performance MetricObservation in Li-O₂ SystemPotential Implication for Li-ion Systems
Ionic Conductivity HighMay lead to improved rate capability and performance at low temperatures.
Discharge/Charge Voltage Gap Low (0.6 V)Suggests low polarization and potentially higher energy efficiency.
Cyclic Performance Improved with antioxidant additive (BHT)Indicates that with proper formulation, DMTU-based electrolytes could contribute to longer cycle life.

Experimental Protocols

The following protocols are adapted from methodologies used in the study of DMPU-based electrolytes in lithium batteries and can serve as a starting point for evaluation in lithium-ion systems.

Electrolyte Preparation

Objective: To prepare a DMTU-based electrolyte for electrochemical testing.

Materials:

  • This compound (DMTU/DMPU), battery grade (anhydrous)

  • Lithium salt, e.g., Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • (Optional) Additives, e.g., Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), or Butylatedhydroxytoluene (BHT)

  • Anhydrous solvent for co-solvent studies, e.g., Dimethyl Carbonate (DMC), Ethylene Carbonate (EC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, dry all glassware in a vacuum oven at 120 °C for at least 12 hours before use.

  • Weigh the desired amount of lithium salt and dissolve it in a measured volume of DMTU to achieve the target concentration (e.g., 1 M).

  • If using co-solvents, prepare the desired volumetric or weight ratio of DMTU and the co-solvent before dissolving the lithium salt.

  • If using additives, add the specified weight or volume percentage of the additive to the electrolyte solution.

  • Stir the solution on a magnetic stirrer until the salt and any additives are completely dissolved.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Diagram: Electrolyte Preparation Workflow

ElectrolytePreparation cluster_glovebox Inside Argon-filled Glovebox start Start: Dry Glassware weigh_salt Weigh Lithium Salt start->weigh_salt measure_dmtu Measure DMTU (& Co-solvents) start->measure_dmtu mix Mix & Dissolve Salt weigh_salt->mix measure_dmtu->mix add_additive (Optional) Add Additive mix->add_additive stir Stir until Homogeneous mix->stir No Additive add_additive->stir store Store Electrolyte stir->store CoinCellAssembly cluster_assembly Coin Cell Assembly Steps A 1. Place Cathode in Casing B 2. Add Electrolyte A->B C 3. Place Separator B->C D 4. Saturate Separator C->D E 5. Place Anode D->E F 6. Add Spacer & Spring E->F G 7. Seal Cell F->G H 8. Rest Cell G->H ElectrochemicalTesting cluster_testing Electrochemical Characterization Prep Prepare Electrolyte & Assemble Cell IonicCond Ionic Conductivity (EIS) Prep->IonicCond ESW Electrochemical Stability Window (CV / LSV) Prep->ESW Cycling Cycling Performance (Galvanostatic Cycling) Prep->Cycling Data Data Analysis: - Capacity Retention - Coulombic Efficiency - Voltage Profiles Cycling->Data

References

Application Notes and Protocols for the Analytical Determination of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-1,3-diazinan-2-one, is a cyclic urea (B33335) derivative. Its detection and quantification are crucial in various fields, including pharmaceutical development, chemical synthesis, and environmental monitoring, to ensure product purity, stability, and safety. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar compounds such as N,N'-dimethylurea and other urea derivatives.[1][2] It is imperative that these methods are fully validated in the user's laboratory for their specific application to ensure accuracy and reliability in accordance with ICH guidelines.[3][4][5]

Section 1: Stability-Indicating HPLC-UV Method for Quantification

1.1. Principle

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This method is designed to separate the analyte from its potential degradation products and impurities, making it suitable for stability studies.[3][5][6][7] The method's development would involve forced degradation studies to ensure specificity.

1.2. Experimental Protocol

1.2.1. Apparatus

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2.2. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

1.2.3. Chromatographic Conditions (Recommended Starting Point)

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Elution0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time30 minutes

1.2.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 70 mL of a 50:50 water/acetonitrile mixture and sonicate for 15 minutes. Dilute to volume with the same solvent. Filter an aliquot through a 0.45 µm syringe filter before injection.

1.3. Method Validation (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics.

ParameterAcceptance CriteriaHypothetical Result
Linearity R² ≥ 0.999R² = 0.9995 (1-100 µg/mL)
Precision (RSD%)
- Intraday (n=6)≤ 2.0%1.2%
- Interday (n=6)≤ 2.0%1.5%
Accuracy (Recovery %) 98.0% - 102.0%99.5% - 101.2%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference at RT of analytePeak purity index > 0.999, no co-elution observed

1.4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[3][7]

Stress ConditionTreatment
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105 °C for 48 hours
Photolytic Degradation Solid drug substance exposed to UV light (254 nm) for 24 hours

Section 2: GC-MS Method for Detection and Impurity Profiling

2.1. Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is suitable for identifying potential impurities in this compound samples. The mass spectrometer provides high selectivity and sensitivity, allowing for the characterization of unknown peaks.[8][9][10][11]

2.2. Experimental Protocol

2.2.1. Apparatus

  • Gas chromatograph with a mass selective detector (GC-MSD)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

2.2.2. Reagents and Materials

2.2.3. GC-MS Conditions (Recommended Starting Point)

ParameterCondition
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 40-500

2.2.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a final concentration of approximately 100 µg/mL. Vortex for 1 minute and centrifuge if necessary to remove any particulate matter. Transfer the supernatant to a GC vial.

2.3. Data Analysis

The identification of this compound and its impurities can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standard and a mass spectral library (e.g., NIST). Quantification can be performed using an external or internal standard method.

2.4. Method Performance (Hypothetical Data)

ParameterAcceptance CriteriaHypothetical Result
Linearity R² ≥ 0.995R² = 0.998 (0.1-10 µg/mL)
LOD Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Section 3: Visualizations

3.1. Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Optimize Separation A->B F Specificity B->F C Acid/Base Hydrolysis C->F D Oxidation D->F E Thermal & Photolytic Stress E->F G Linearity & Range F->G H Precision (Repeatability & Intermediate) G->H I Accuracy H->I J LOD & LOQ I->J K Robustness J->K L Final Validated Method K->L

Caption: Workflow for the development and validation of a stability-indicating analytical method.

3.2. General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Sonicate & Dilute B->C D Filter (for HPLC) C->D F GC-MS Analysis C->F E HPLC-UV Analysis D->E G Peak Integration & Quantification E->G H Impurity Identification (MS Library) F->H I Reporting G->I H->I

Caption: General workflow for sample preparation and analysis by HPLC and GC-MS.

References

Evaluating N,N'-Dimethyltrimethyleneurea as a Novel Cryoprotective Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific data on the use of N,N'-Dimethyltrimethyleneurea as a cryoprotective agent. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel, uncharacterized compound for cryopreservation applications, using this compound as a theoretical example. These protocols are based on established methodologies for assessing cryoprotectant efficacy and toxicity.

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. While compounds like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent toxicity necessitates the search for novel, more effective, and less toxic alternatives.

Urea (B33335) has been identified as a natural cryoprotectant in some organisms, functioning to reduce the amount of ice formation and protect cells from osmotic stress.[1][2] This suggests that urea derivatives, such as the cyclic urea this compound (also known as N,N'-Dimethylpropyleneurea or DMPU), may possess cryoprotective properties. This compound is a polar, aprotic organic solvent, a characteristic shared by some known cryoprotectants.[3]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a cryoprotective agent. The protocols cover cytotoxicity assessment, the development of a cryopreservation protocol, and post-thaw cellular function assays.

Cytotoxicity Assessment of this compound

Before evaluating its cryoprotective efficacy, it is crucial to determine the cytotoxic concentration range of this compound on the cell type of interest.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after exposure to different concentrations of this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in complete culture medium. Perform serial dilutions to obtain a range of final concentrations to be tested (e.g., 0.1%, 0.5%, 1%, 2.5%, 5%, 10% v/v).

  • Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (culture medium only) and a positive control for cell death (e.g., a high concentration of DMSO).

  • Incubation: Incubate the plate for a duration relevant to the intended cryopreservation protocol (e.g., 30 minutes, 1 hour, or 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Data Presentation: Cytotoxicity of this compound

The results of the cytotoxicity assay should be summarized in a table to easily identify the non-toxic concentration range.

Concentration of this compound (% v/v)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100
0.1User's Data
0.5User's Data
1.0User's Data
2.5User's Data
5.0User's Data
10.0User's Data

Cryopreservation Protocol using this compound

This section provides a protocol for cryopreserving cells using this compound and assessing post-thaw viability.

Experimental Protocol: Cell Cryopreservation and Thawing

Materials:

  • Cell suspension of the desired cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (at a pre-determined non-toxic concentration)

  • Cryovials

  • Controlled-rate freezer or isopropanol (B130326) freezing container

  • Liquid nitrogen storage tank

  • Water bath at 37°C

Procedure:

  • Preparation of Cryopreservation Medium: Prepare the cryopreservation medium containing the optimal, non-toxic concentration of this compound determined from the cytotoxicity assay. A common base for cryopreservation media is complete culture medium with an increased concentration of FBS (e.g., 20-90%).

  • Cell Harvesting and Resuspension: Harvest the cells and centrifuge to obtain a cell pellet. Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Freezing:

    • Controlled-Rate Freezing: Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.

    • Manual Freezing: Alternatively, place the cryovials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.

  • Storage: Transfer the frozen cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.

    • Immediately transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.

    • Centrifuge at a low speed to pellet the cells.

    • Discard the supernatant containing the cryoprotective agent.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Post-Thaw Viability Assessment: Determine the cell viability immediately after thawing using a trypan blue exclusion assay or a flow cytometry-based viability stain.

Data Presentation: Post-Thaw Cell Viability

Compare the post-thaw viability of cells cryopreserved with this compound to a standard protocol using 10% DMSO.

Cryoprotective AgentConcentration (% v/v)Immediate Post-Thaw Viability (%) (Mean ± SD)
This compoundOptimal ConcentrationUser's Data
DMSO (Control)10User's Data
No CPA (Control)0User's Data

Post-Thaw Functional Assays

Assessing cell viability alone is not sufficient. It is crucial to evaluate the functional capacity of the cells after cryopreservation.

Experimental Protocol: Cell Proliferation Assay (e.g., WST-1 Assay)

Procedure:

  • Cell Seeding: Seed the thawed cells in a 96-well plate at a specific density.

  • Incubation: Culture the cells for a period of 24-72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the proliferation rates of cells cryopreserved with this compound to the DMSO control and unfrozen control cells.

Experimental Protocol: Cell Attachment Assay

Procedure:

  • Cell Seeding: Seed a known number of thawed cells into a new culture flask or plate.

  • Incubation: Allow the cells to attach for a defined period (e.g., 24 hours).

  • Quantification: Wash the flask to remove unattached cells, then trypsinize and count the attached cells.

  • Data Analysis: Calculate the percentage of attached cells for each condition.

Data Presentation: Post-Thaw Functional Assessment
Cryoprotective AgentPost-Thaw Proliferation (relative to unfrozen control)Post-Thaw Attachment Efficiency (%)
This compoundUser's DataUser's Data
DMSO (Control)User's DataUser's Data
Unfrozen Control100%100%

Visualizations

Workflow for Evaluating a Novel Cryoprotective Agent

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cryopreservation Protocol Development cluster_2 Phase 3: Post-Thaw Functional Assessment A Prepare serial dilutions of This compound B Treat cell line of interest A->B C Perform MTT or similar viability assay B->C D Determine Non-Toxic Concentration Range C->D E Prepare cryopreservation media with non-toxic concentrations D->E Select optimal concentrations F Freeze cells using a controlled-rate method E->F G Store in liquid nitrogen F->G H Rapidly thaw cells G->H I Assess immediate post-thaw viability H->I J Culture thawed cells I->J Proceed with viable cells K Perform proliferation assay (e.g., WST-1) J->K L Perform attachment assay J->L M Analyze and compare functional recovery K->M L->M

Caption: Workflow for the evaluation of this compound.

Hypothesized Mechanism of Cryoprotection by Urea-Based Compounds

G cluster_0 Extracellular Space cluster_1 Intracellular Space Ice Ice Crystal Formation Cell Cell Ice->Cell Damages Dehydration Cellular Dehydration Dehydration->Cell Damages DMTU This compound (Hypothesized CPA) DMTU->Ice Inhibits DMTU->Dehydration Reduces

Caption: Hypothesized cryoprotective mechanism of this compound.

Conclusion

The provided protocols offer a structured approach to investigate the potential of this compound as a novel cryoprotective agent. By systematically evaluating its cytotoxicity, cryoprotective efficacy, and impact on post-thaw cellular function, researchers can generate the necessary data to determine its suitability for various cryopreservation applications. Should this compound show promise, further studies into its mechanism of action would be warranted.

References

Application Notes and Protocols for N,N'-Dimethyltrimethyleneurea as a Precursor in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Dimethyltrimethyleneurea, also known by its IUPAC name 1,3-dimethyl-1,3-diazinan-2-one, is a cyclic urea (B33335) derivative. Cyclic monomers, including cyclic ureas, are valuable precursors for the synthesis of polymers through ring-opening polymerization (ROP). This method allows for the formation of linear polymers with controlled molecular weights and narrow polydispersity under certain conditions. The resulting polyureas are of interest for various applications due to their unique properties, which can include high thermal stability and specific solubility characteristics. This document outlines a proposed synthetic pathway for this compound and a generalized protocol for its subsequent polymerization.

Proposed Synthesis of this compound Monomer

A potential synthetic route to this compound involves the reaction of N,N'-dimethyl-1,3-propanediamine with a carbonyl source, such as a dialkyl carbonate or phosgene (B1210022) derivatives, in an intramolecular cyclization reaction. The use of less hazardous carbonyl sources like dialkyl carbonates is generally preferred.

Experimental Protocol: Monomer Synthesis

Materials:

  • N,N'-Dimethyl-1,3-propanediamine

  • Dimethyl carbonate

  • Strong base (e.g., Sodium methoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve N,N'-dimethyl-1,3-propanediamine (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add dimethyl carbonate (1.1 eq) to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base, such as sodium methoxide (B1231860) (e.g., 0.1 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a mild acid (e.g., ammonium (B1175870) chloride solution).

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Ring-Opening Polymerization of this compound

The ring-opening polymerization of cyclic ureas can be initiated by various catalysts, including anionic, cationic, and organometallic species. The choice of initiator/catalyst is crucial as it influences the polymerization kinetics and the properties of the resulting polymer. For cyclic ureas, anionic polymerization is a common approach.

Experimental Protocol: Ring-Opening Polymerization

Materials:

  • This compound (purified monomer)

  • Anionic initiator (e.g., n-Butyllithium, Potassium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., THF, Toluene)

  • Quenching agent (e.g., degassed Methanol)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox for moisture-sensitive reactions

Procedure:

  • Monomer Preparation: In a glovebox or under a high vacuum line, rigorously purify the this compound monomer to remove any impurities, especially water, which can terminate the polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.

  • Initiator Addition: Cool the monomer solution to the desired temperature (e.g., -78 °C or room temperature, depending on the initiator). Add the initiator solution dropwise via a syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed with stirring for a predetermined time (ranging from a few minutes to several hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GPC.

  • Termination: Quench the polymerization by adding a degassed proton source, such as methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight (Mn), polydispersity index (Đ), and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Data Presentation

The following table summarizes hypothetical parameters for the ring-opening polymerization of this compound, based on general knowledge of similar systems. These should be used as a starting point for optimization.

ParameterTypical RangeNotes
Monomer Concentration 0.1 - 1.0 MHigher concentrations may increase the rate of polymerization but can also lead to side reactions.
Initiator n-BuLi, t-BuOKThe choice of initiator affects the polymerization control and rate.
Initiator Concentration 0.1 - 1.0 mol% (relative to monomer)This ratio is a key determinant of the final molecular weight.
Solvent THF, TolueneThe solvent can influence the solubility of the polymer and the reactivity of the initiator.
Temperature -78 °C to 60 °CThe optimal temperature depends on the initiator and desired polymerization control.
Reaction Time 1 - 24 hoursMonitor monomer conversion to determine the optimal reaction time.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent termination by atmospheric moisture and oxygen.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_characterization Characterization Precursors N,N'-dimethyl-1,3-propanediamine + Dimethyl Carbonate Reaction Cyclization Reaction Precursors->Reaction Purification_M Purification (Distillation/Recrystallization) Reaction->Purification_M Monomer This compound Purification_M->Monomer ROP Ring-Opening Polymerization Monomer->ROP Char_M Monomer Characterization (NMR, MS) Monomer->Char_M Termination Termination ROP->Termination Purification_P Purification (Precipitation) Termination->Purification_P Polymer Poly(this compound) Purification_P->Polymer Char_P Polymer Characterization (GPC, NMR, DSC, TGA) Polymer->Char_P ROP_Mechanism Initiator Initiator (I⁻) Monomer Cyclic Urea Monomer (M) Initiator->Monomer Initiation Active_Center Active Center (I-M⁻) Propagation Propagation (+ n M) Active_Center->Propagation Polymer_Chain Living Polymer Chain (I-(M)n-M⁻) Propagation->Polymer_Chain Termination Termination (+ H⁺) Polymer_Chain->Termination Final_Polymer Polymer Termination->Final_Polymer

Application Notes and Protocols for Microwave-Assisted Synthesis Using N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and medicinal chemistry, offering significant advantages over conventional heating methods.[1][2] These benefits include dramatically reduced reaction times, increased product yields, and improved purity profiles, all contributing to a more efficient and environmentally friendly ("green") chemistry approach.[3][4] N,N'-Dimethyltrimethyleneurea (DMTU), a cyclic urea (B33335), serves as a valuable building block in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in a vast array of pharmaceutical agents. This document provides a detailed protocol for the use of DMTU in the microwave-assisted synthesis of dihydropyrimidinone (DHPM) derivatives via a Biginelli-type multicomponent reaction. DHPMs are of significant interest in drug development due to their diverse biological activities, including roles as calcium channel blockers and anti-inflammatory agents.[5][6]

Core Principle: Biginelli-Type Reaction

The Biginelli reaction is a one-pot multicomponent condensation reaction involving an aldehyde, a β-ketoester, and a urea or thiourea (B124793) derivative to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] The use of N-substituted ureas, such as DMTU, allows for the synthesis of N1,N3-disubstituted DHPMs.[7] While traditionally conducted under reflux conditions with acid catalysis over several hours, this reaction is highly amenable to microwave irradiation, which can accelerate the reaction rate-determining steps, such as imine formation and cyclocondensation.[2]

Proposed Microwave-Assisted Protocol: Synthesis of a DHPM Derivative using DMTU

This protocol describes a proposed method for the synthesis of Ethyl 1,3-dimethyl-4-phenyl-1,2,3,4,5,6-hexahydro-2-oxopyrimidine-5-carboxylate (a DHPM derivative) using this compound (DMTU), benzaldehyde (B42025), and ethyl acetoacetate (B1235776).

Reaction Scheme:

  • Reactants: this compound (DMTU), Benzaldehyde, Ethyl Acetoacetate

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or a Lewis acid like InCl₃

  • Solvent: Ethanol (B145695) or Acetonitrile

  • Product: Ethyl 1,3-dimethyl-4-phenyl-1,2,3,4,5,6-hexahydro-2-oxopyrimidine-5-carboxylate

Experimental Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 114.15 mg), benzaldehyde (1.0 mmol, 106.12 mg), and ethyl acetoacetate (1.0 mmol, 130.14 mg).

  • Solvent and Catalyst Addition: Add 3 mL of ethanol and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring under the following conditions:

    • Power: 100-200 W (dynamic power control to maintain temperature)

    • Temperature: 120 °C (monitor with internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

  • Cooling: After irradiation, allow the vessel to cool to room temperature (approximately 5-10 minutes) using a compressed air stream.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Pour the residue into cold water (20 mL) and stir.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford the pure DHPM derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the anticipated differences between the conventional heating method and the proposed microwave-assisted protocol for the synthesis of DHPMs using DMTU. These values are based on typical outcomes reported for Biginelli reactions.[8]

ParameterConventional Reflux MethodMicrowave-Assisted Method (Proposed)
Reaction Time 4 - 12 hours10 - 20 minutes
Temperature ~78 °C (Ethanol reflux)120 °C (Superheating)
Typical Yield 60 - 80%85 - 95%
Energy Consumption HighLow
Byproduct Formation ModerateMinimal
Solvent Volume HigherLower

Visualizations

Logical Workflow Diagram

The following diagram illustrates the general workflow for adapting a conventional synthesis protocol to a microwave-assisted method for a reaction involving this compound.

cluster_conventional Conventional Method Development cluster_microwave Microwave Protocol Adaptation conv_start Identify Reaction (e.g., Biginelli with DMTU) conv_reagents Select Reagents, Solvent, Catalyst conv_start->conv_reagents conv_setup Setup Reflux Apparatus conv_reagents->conv_setup mw_start Select Microwave-Compatible Solvent (High Dielectric Loss) conv_reagents->mw_start Adaptation Point conv_heat Heat for Extended Period (hours) conv_setup->conv_heat conv_workup Work-up & Purification conv_heat->conv_workup mw_workup Work-up & Purification conv_workup->mw_workup Compare Results (Yield, Purity, Time) mw_vessel Combine Reagents in Sealed Microwave Vessel mw_start->mw_vessel mw_params Set Microwave Parameters (Temp, Time, Power) mw_vessel->mw_params mw_irradiate Irradiate for Short Duration (minutes) mw_params->mw_irradiate mw_cool Cool Vessel mw_irradiate->mw_cool mw_cool->mw_workup cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product DMTU DMTU Aldehyde Aldehyde (R-CHO) Imine Acyliminium Ion Aldehyde->Imine + DMTU, H+ Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate H+ Adduct Michael Adduct Imine->Adduct + Enolate DHPM DHPM Derivative Adduct->DHPM Cyclization & Dehydration

References

Troubleshooting & Optimization

Technical Support Center: N,N'-Dimethylurea (DMU) for Enhanced Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on N,N'-Dimethylurea (DMU), also known as 1,3-Dimethylurea. It is believed that the query regarding "N,N'-Dimethyltrimethyleneurea" may be a misnomer for this widely used chemical. DMU is a versatile compound utilized as a reagent and intermediate in various organic syntheses.[1]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing N,N'-Dimethylurea to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Dimethylurea (DMU) and in what forms is it available?

A1: N,N'-Dimethylurea (DMU) is a urea (B33335) derivative with the chemical formula (CH₃NH)₂CO. It is a colorless, crystalline solid that is soluble in water and polar organic solvents.[2] Its symmetric structure with methyl groups on both nitrogen atoms reduces intermolecular hydrogen bonding compared to urea, which can improve its solubility in certain reaction media.[3]

Q2: In which types of reactions can N,N'-Dimethylurea be used to improve yields?

A2: N,N'-Dimethylurea has been shown to be effective in several types of organic reactions:

  • Biginelli Reaction: It serves as a key reactant in the one-pot synthesis of dihydropyrimidinones (DHPMs), often leading to good yields.[4]

  • Chan-Lam Cross-Coupling: DMU can be used as an efficient ligand for the copper-catalyzed N-arylation of primary amides, amines, and aminophenols, resulting in moderate to good yields of the corresponding N-arylated products.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Urea derivatives, in general, are being explored as ligands in reactions like Suzuki and Buchwald-Hartwig aminations. They can act as ligands or stabilizers for the catalyst, potentially enhancing its activity and selectivity.[3]

Q3: What is the mechanism by which N,N'-Dimethylurea improves reaction yields?

A3: The primary mechanism by which DMU is thought to improve yields in cross-coupling reactions is by acting as a ligand that coordinates to the metal catalyst (e.g., copper or palladium).[3][5] This coordination can:

  • Stabilize the catalytic species: Preventing catalyst decomposition or aggregation into an inactive form.[3]

  • Modulate the electronic properties of the metal center: This can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Enhance solubility: In some cases, the formation of a complex with DMU may improve the solubility of the catalyst in the reaction medium.

In reactions like the Biginelli condensation, DMU acts as a fundamental building block, directly incorporating into the final product structure.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Where DMU is Used as a Ligand/Additive
Potential Cause Troubleshooting Steps
Catalyst Poisoning or Deactivation Ensure all reagents and solvents are pure and anhydrous, as impurities can deactivate the catalyst. Degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition.[6]
Incorrect DMU Stoichiometry The ratio of DMU to the metal catalyst can be critical. Optimize the ligand-to-metal ratio by running a series of small-scale experiments with varying amounts of DMU.
Poor Solubility of Reactants or Catalyst DMU is soluble in many polar organic solvents.[2] However, if other reactants are not, consider a different solvent system or the use of co-solvents.
Suboptimal Reaction Temperature The reaction temperature may need to be optimized. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high could lead to catalyst decomposition or side reactions.
Issue 2: Formation of Side Products in a Biginelli Reaction Using DMU
Potential Cause Troubleshooting Steps
Hantzsch-type 1,4-dihydropyridine (B1200194) byproduct This can occur when two equivalents of the β-ketoester react with the aldehyde. Running the reaction at a lower temperature can often minimize this side reaction.[7]
Uncyclized Intermediate The open-chain ureide intermediate may fail to cyclize. Increasing the concentration or strength of the acid catalyst, or increasing the reaction temperature, can promote the final cyclization step.[8]
Knoevenagel Condensation A competing reaction between the aldehyde and the β-ketoester can consume starting materials. The choice of catalyst can influence the selectivity between the Biginelli and Knoevenagel pathways.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Five-Component Biginelli-Diels-Alder Cascade Reaction using N,N'-Dimethylurea

Entryβ-Keto Ester (equiv)Aldehyde (equiv)Catalyst (0.1 equiv)Time (h)Yield of DHPM (%)Yield of Pyranopyrimidinone (%)
11.83.0None71A1B
21.83.0HCl700
31.83.0FeCl₃700
41.83.0ZnCl₂700
51.83.0InCl₃72528
61.83.0AlCl₃72022
72.55.0InBr₃74548
82.55.0InBr₃14.54349
92.55.0InBr₃2.0280

Data adapted from a study on a five-component Biginelli-Diels-Alder cascade reaction.[1]

Experimental Protocols

Key Experiment: One-Pot, Five-Component Synthesis of Dihydropyrimidinone (DHPM) and Pyranopyrimidinone using N,N'-Dimethylurea

This protocol is based on the optimized conditions from the study by Maskrey et al.[1]

Materials:

  • N,N'-Dimethylurea (1 equiv)

  • Ethyl acetoacetate (B1235776) (2.5 equiv)

  • Paraformaldehyde (5.0 equiv)

  • Indium(III) bromide (InBr₃) (0.1 equiv)

  • 95% Ethanol

Procedure:

  • To a round-bottom flask, add N,N'-dimethylurea, ethyl acetoacetate, paraformaldehyde, and 95% ethanol.

  • Stir the solution at room temperature for 10 minutes.

  • Add Indium(III) bromide to the reaction mixture.

  • Heat the reaction mixture under reflux for 7 hours.

  • After cooling to room temperature, filter the mixture through basic Al₂O₃ using ethyl acetate (B1210297) as the eluent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The products can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: N,N'-Dimethylurea Ethyl Acetoacetate Paraformaldehyde 95% Ethanol stir Stir at RT (10 min) reagents->stir catalyst Add InBr₃ stir->catalyst reflux Reflux (7 hours) catalyst->reflux cool Cool to RT reflux->cool filter Filter through Al₂O₃ cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify final_product DHPM & Pyranopyrimidinone purify->final_product Isolated Products

Caption: Experimental workflow for the one-pot synthesis of DHPM and Pyranopyrimidinone.

signaling_pathway cluster_catalytic_cycle Proposed Role of DMU in Cu-Catalyzed C-N Coupling Cu_catalyst Cu(II) Catalyst Active_Complex [Cu(II)-DMU] Active Complex Cu_catalyst->Active_Complex Coordination DMU N,N'-Dimethylurea (DMU) DMU->Active_Complex Product N-Arylated Product Active_Complex->Product Catalytic Cycle Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Product Amine Amine/Amide Amine->Product

Caption: Proposed role of DMU as a ligand in copper-catalyzed C-N cross-coupling reactions.

References

Identifying and minimizing side products in N,N'-Dimethyltrimethyleneurea reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N'-Dimethyltrimethyleneurea (DMPU), a versatile polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound (DMPU)?

A1: this compound (CAS No. 7226-23-5), also known as N,N'-dimethylpropyleneurea, is typically synthesized through several common routes.[1][2][3][4][5] A prevalent laboratory and industrial method involves the cyclization reaction of N,N'-dimethyl-1,3-propanediamine with a carbonyl source, such as urea (B33335) or phosgene (B1210022) derivatives.[6] An alternative route involves the reaction of N,N'-dimethylurea with acrylonitrile (B1666552) to form a cyclic intermediate, which is subsequently hydrogenated to yield DMPU.[7]

Q2: What is the primary role of DMPU in a laboratory setting?

A2: DMPU is a highly polar, aprotic solvent with excellent chemical stability and solvating properties.[3][8] It is often used as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA).[2] Its applications are extensive in organic synthesis, including in the pharmaceutical and agrochemical industries for the preparation of complex molecules.[3]

Q3: What are the likely side products when synthesizing DMPU from N,N'-dimethyl-1,3-propanediamine and urea?

A3: While this reaction is generally efficient, several side products can form, impacting the purity and yield of the final product. These primarily include:

  • Unreacted Starting Materials: Residual N,N'-dimethyl-1,3-propanediamine and urea may remain if the reaction does not go to completion.

  • Linear Adducts: Incomplete cyclization can lead to the formation of linear urea derivatives where the diamine has reacted with urea without closing the ring.

  • Oligomers/Polymers: Intermolecular reactions between the diamine and urea can lead to the formation of linear or branched oligomeric or polymeric materials, especially at elevated temperatures.[9]

  • Products of Urea Decomposition: At high temperatures, urea can decompose to form biuret (B89757) and other related compounds, which can potentially react with the diamine to form undesired impurities.

Q4: How can I monitor the progress of the DMPU synthesis?

A4: The reaction progress can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the starting materials, product, and potential low-molecular-weight side products.[1][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, as well as to identify the structure of major impurities.[13][14][15]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of DMPU
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC until the starting materials are consumed. - Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. Note that excessive heat can promote oligomerization.
Suboptimal Stoichiometry - Adjust Reactant Ratio: Ensure the molar ratio of N,N'-dimethyl-1,3-propanediamine to urea is optimized. A slight excess of one reactant might be necessary to drive the reaction to completion, but this may complicate purification.
Inefficient Removal of Byproducts - Ammonia (B1221849) Removal: The reaction of a diamine with urea releases ammonia. Ensure the reaction setup allows for the efficient removal of ammonia, as its accumulation can inhibit the reaction equilibrium. This can be achieved by performing the reaction under a gentle stream of inert gas.
Loss during Work-up/Purification - Optimize Extraction: If using a liquid-liquid extraction, ensure the appropriate solvent and pH are used to minimize the loss of the water-soluble product. - Refine Distillation: DMPU is a high-boiling liquid. Use vacuum distillation for purification to prevent thermal degradation. Ensure the vacuum is stable and the column is efficient.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Minimization & Removal
Unreacted N,N'-dimethyl-1,3-propanediamine - GC-MS: Will show a peak corresponding to the molecular ion and fragmentation pattern of the diamine. - ¹H NMR: Characteristic signals for the diamine will be present.[13]- Reaction Optimization: Drive the reaction to completion by adjusting stoichiometry or reaction time. - Purification: The diamine is more volatile than DMPU and can often be removed by vacuum distillation. An acidic wash during work-up can also remove the basic diamine.
Unreacted Urea - TLC: Urea can be visualized with appropriate staining. - ¹³C NMR: A signal corresponding to the carbonyl of urea will be present.- Reaction Optimization: Ensure sufficient reaction time and temperature for complete consumption. - Purification: Urea is highly polar and can be removed by washing the crude product with a solvent in which urea is soluble but DMPU is not, or by recrystallization if the crude product is solid.
Linear Adducts/Oligomers - GC-MS: May show peaks with higher molecular weights than DMPU. - ¹H and ¹³C NMR: Will show a more complex spectrum with additional signals corresponding to the linear structures.- Reaction Conditions: Favor intramolecular cyclization over intermolecular polymerization by using appropriate reaction concentrations (high dilution is not always practical but can be effective) and controlling the temperature. - Purification: These higher molecular weight species are typically less volatile than DMPU and can be separated by fractional vacuum distillation.

Experimental Protocols

Synthesis of this compound from N,N'-dimethyl-1,3-propanediamine and Urea

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, combine N,N'-dimethyl-1,3-propanediamine (1.0 eq) and urea (1.0 - 1.1 eq).

  • Reaction: Heat the mixture with stirring. The reaction temperature is typically in the range of 120-180 °C. A gentle stream of an inert gas (e.g., nitrogen or argon) should be passed through the apparatus to help remove the ammonia that evolves.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can be purified directly by vacuum distillation.

  • Purification: Perform fractional vacuum distillation to separate the desired this compound from unreacted starting materials and higher-boiling oligomeric side products. Collect the fraction boiling at the appropriate temperature and pressure for DMPU.

Purity Assessment

  • GC-MS: Analyze the purified fraction to confirm its identity and purity. The mass spectrum of DMPU will show a molecular ion peak at m/z 128.[1]

  • NMR: Record ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure and assess for the presence of any impurities.[13]

Visualizations

Reaction_Pathway Diamine N,N'-dimethyl- 1,3-propanediamine Intermediate Linear Adduct (Intermediate) Diamine->Intermediate + Urea Urea Urea Urea->Intermediate DMPU N,N'-Dimethyl- trimethyleneurea (Product) Intermediate->DMPU Cyclization (-NH3) SideProduct Oligomers/ Polymers Intermediate->SideProduct Intermolecular Reaction Ammonia Ammonia (byproduct)

Caption: Reaction pathway for the synthesis of DMPU.

Troubleshooting_Workflow Start DMPU Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurities Detected? CheckYield->CheckPurity No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckYield->OptimizeReaction Yes AnalyzeImpurities Identify Impurities (GC-MS, NMR) CheckPurity->AnalyzeImpurities Yes End Pure DMPU CheckPurity->End No OptimizeReaction->Start OptimizePurification Optimize Purification (Distillation, Wash) OptimizePurification->Start AnalyzeImpurities->OptimizePurification

Caption: Troubleshooting workflow for DMPU synthesis.

References

Technical Support Center: N,N'-Dimethyltrimethyleneurea (DMPU) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-1,3-diazinan-2-one. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity DMPU.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound (DMPU)?

A1: Crude DMPU may contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials (e.g., N,N'-dimethylurea, acrylonitrile), solvents used in the reaction (e.g., THF), and byproducts formed during synthesis, such as ammonia (B1221849) or intermediate amine compounds.[1] Hydrolysis of the urea (B33335) functionality can also introduce degradation products.

Q2: What is the most effective method for purifying crude this compound (DMPU)?

A2: Since this compound is a liquid at room temperature with a high boiling point (approx. 246.5 °C), vacuum distillation is the most effective and widely used method for its purification.[1][2] This technique separates DMPU from non-volatile impurities and other volatile components with different boiling points by lowering the boiling point under reduced pressure, which prevents thermal decomposition.

Q3: Can recrystallization be used to purify DMPU?

A3: Recrystallization is not a suitable method for purifying DMPU itself, as it is a liquid with a melting point of approximately -20 °C.[2] However, recrystallization is an excellent technique for purifying solid starting materials or isolating solid byproducts that may be present in the crude reaction mixture.

Q4: How can I assess the purity of my purified DMPU?

A4: The purity of DMPU can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantitative purity analysis. Purity can also be qualitatively checked by measuring its refractive index (n_D ≈ 1.488) and by using spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the chemical structure and identify any residual impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of DMPU.

Vacuum Distillation Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product is not distilling or distilling very slowly. 1. Inadequate Vacuum: The pressure is not low enough to sufficiently reduce the boiling point. 2. Insufficient Heating: The heating mantle temperature is too low. 3. System Leak: The apparatus is not properly sealed, preventing a high vacuum.1. Check the vacuum pump for proper function and ensure all connections are tight. A pressure of ~1.3 mbar (1 torr) is effective.[1] 2. Gradually increase the temperature of the heating mantle. Ensure the flask is properly insulated. 3. Check all joints and seals for leaks. Re-grease joints if necessary.
Bumping / Uneven Boiling 1. Lack of Boiling Chips/Stirring: No nucleation sites are present, leading to superheating and violent boiling. 2. Heating Too Rapidly: The temperature is increased too quickly.1. Add a magnetic stir bar or fresh boiling chips to the distillation flask before applying vacuum. 2. Heat the flask gradually to allow for smooth boiling.
Product Appears Discolored or Decomposed in Distillate 1. Excessive Heating: The distillation temperature is too high, causing thermal degradation. 2. Presence of Contaminants: Acidic or basic impurities may catalyze decomposition.1. Improve the vacuum to allow distillation at a lower temperature. A distillation temperature of 90-92 °C at 1.3 mbar has been shown to be effective.[1] 2. Consider a pre-distillation wash of the crude product with a mild neutralizing agent (e.g., dilute sodium bicarbonate solution), followed by thorough drying.
Poor Separation of Impurities 1. Inefficient Fractionating Column: The column used is not adequate for separating components with close boiling points. 2. Distillation Rate Too High: A fast distillation rate reduces the number of theoretical plates, leading to poor separation.1. Use a Vigreux or packed fractionating column for better separation. 2. Slow down the distillation rate by reducing the heating or slightly increasing the pressure to allow for proper vapor-liquid equilibrium.

Experimental Protocols

Protocol 1: Purification of DMPU by Vacuum Distillation

This protocol describes the standard procedure for purifying liquid this compound.

1. Preparation:

  • Ensure the crude DMPU is free from excessive water or solvents. If necessary, predry the crude material over a drying agent like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂).[3]

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Add a magnetic stir bar to the distillation flask.

2. Distillation:

  • Charge the distillation flask with the crude DMPU (no more than two-thirds full).

  • Seal the apparatus, ensuring all joints are properly greased and airtight.

  • Turn on the condenser cooling water.

  • Begin stirring and slowly apply the vacuum. A target pressure of around 1 to 1.5 mbar is ideal.[1]

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of DMPU under the applied pressure (approx. 90-92 °C at 1.3 mbar), switch to a clean receiving flask to collect the pure product.[1]

  • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling impurities.

3. Post-Distillation:

  • Turn off the heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Transfer the purified DMPU to a clean, dry, sealed container for storage.

Protocol 2: Purification of Solid Precursors/Byproducts by Recrystallization

This protocol is applicable for purifying solid compounds, such as crude N,N'-dimethylurea, which might be used as a starting material in DMPU synthesis.

1. Solvent Selection:

  • Choose a solvent in which the solid compound is highly soluble at high temperatures but poorly soluble at low temperatures. For N,N'-dimethylurea, solvents like ethanol (B145695) or chloroform-ether mixtures can be effective.[4]

  • Test solubility with a small amount of crude material in a test tube.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Physical Properties & Distillation Data for this compound (DMPU)

PropertyValueSource
Appearance Colorless Liquid[3]
Molecular Weight 128.17 g/mol [5]
Melting Point -20 °C[2]
Boiling Point (Atmospheric) 246.5 °C[2]
Boiling Point (Reduced Pressure) 90-92 °C @ 1.3 mbar (1 torr)[1]
Density 1.064 g/cm³[3]

Table 2: Comparison of Primary Purification Methods

MethodApplicability for DMPUPurity AchievableAdvantagesDisadvantages
Vacuum Distillation Primary method for crude liquid DMPU.High (>98%)Effective for separating non-volatile impurities; prevents thermal decomposition.[1]Requires specialized vacuum equipment; potential for decomposition if overheated.
Recrystallization Not applicable for liquid DMPU; useful for solid precursors or byproducts.Very High (>99% for solids)Cost-effective; highly efficient for removing small amounts of impurities from solids.Not suitable for liquids or oils; solvent selection can be challenging.
Column Chromatography Can be used for small-scale or high-purity applications.Very High (>99%)Excellent separation of closely related compounds.Solvent-intensive; can be time-consuming and less practical for large quantities.

Visualizations

G cluster_0 Preparation cluster_1 Distillation cluster_2 Final Product A Crude DMPU B Dry Crude Product (e.g., over CaH₂) A->B C Setup Vacuum Distillation Apparatus B->C D Apply Vacuum & Heat C->D E Collect Forerun (Low-boiling impurities) D->E F Collect Main Fraction (Pure DMPU) E->F G Leave Residue (High-boiling impurities) F->G H Pure DMPU F->H

Caption: Workflow for the purification of this compound by vacuum distillation.

G start Start Troubleshooting: Vacuum Distillation q1 Is the product distilling? start->q1 a1_yes Is the distillate pure? q1->a1_yes Yes a1_no Check Vacuum Level & Heating Temperature q1->a1_no No q2 Is boiling uneven (bumping)? a1_yes->q2 Yes end_improve Improve Separation: - Use Fractionating Column - Slow Distillation Rate a1_yes->end_improve No a1_no->q1 a2_yes Add Stir Bar or Boiling Chips q2->a2_yes Yes end_ok Purification Successful q2->end_ok No a2_yes->end_ok

Caption: Troubleshooting decision tree for common vacuum distillation issues.

References

Addressing stability and degradation issues of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimethyltrimethyleneurea (DMTU). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation issues encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of urea (B33335) chemistry and data from structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DMTU solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility: DMTU has finite solubility in aqueous solutions. If you are working near its solubility limit, a small decrease in temperature can cause it to precipitate.

    • Troubleshooting: Gently warm the solution while stirring. If the precipitate redissolves, it is likely a solubility issue. Consider using a co-solvent if appropriate for your experiment.

  • Degradation: Prolonged storage in solution, especially at non-optimal pH or temperature, can lead to degradation products that may be less soluble.

    • Troubleshooting: Prepare fresh solutions for critical experiments. If you suspect degradation, analyze the solution using HPLC to check for the presence of additional peaks.

  • Contamination: Ensure your glassware and solvents are clean to avoid introducing contaminants that could react with DMTU or affect its solubility.

Q2: I am concerned about the stability of my DMTU stock solution. What are the recommended storage conditions?

A2: For optimal stability, DMTU stock solutions should be stored under the following conditions:

  • Short-term (up to 1 year): -20°C[1]

  • Long-term (up to 2 years): -80°C[1]

For solid DMTU, it is recommended to store it in a cool, dry, and well-ventilated place, away from light and moisture.[2][3] Like other cyclic ureas, DMTU may be hygroscopic and light-sensitive.

Q3: What are the likely degradation pathways for DMTU in my experiments?

A3: Based on the chemistry of ureas and related cyclic compounds, DMTU is susceptible to the following degradation pathways:

  • Hydrolysis: The urea functional group can undergo hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. This would likely lead to the opening of the six-membered ring to form N-(3-(methylamino)propyl)-N-methylurea, and further hydrolysis could yield N,N'-dimethyl-1,3-propanediamine and carbon dioxide.

  • Thermal Degradation: At high temperatures, cyclic ureas can decompose. The primary thermal degradation products of ureas are often isocyanates and amines.[4][5] For DMTU, this could result in the formation of methyl isocyanate and other fragmentation products. Hazardous decomposition products can include nitrogen oxides and carbon oxides.

  • Photodegradation: Exposure to UV light can induce degradation. For urea-type compounds, this often involves the loss and oxidation of alkyl chains.[6]

Q4: I suspect my DMTU has degraded. How can I detect and quantify the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to analyze DMTU and its potential degradation products.

  • Detection: A UV detector is typically suitable for urea-containing compounds.

  • Quantification: By running a forced degradation study (see Q5 and the detailed protocol below), you can generate potential degradation products. These can be separated from the parent DMTU peak on an HPLC chromatogram, allowing for the assessment of purity and the extent of degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[7]

Q5: How do I perform a forced degradation study for DMTU?

A5: A forced degradation study intentionally exposes the drug substance to stress conditions to identify potential degradation products and pathways.[1][8] This is crucial for developing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

Summary of Stability and Storage Data

ParameterConditionRecommended Storage/HandlingExpected Stability
Solid DMTU Long-term StorageStore in a cool, dry, dark, and well-ventilated area. Keep container tightly sealed.Stable under recommended conditions.
HandlingAvoid contact with strong oxidizing agents, moisture, and direct sunlight.[3]Stable under normal handling conditions.
DMTU Solution Short-term Storage≤ 1 year at -20°C[1]Stable.
Long-term Storage≤ 2 years at -80°C[1]Stable.
pH StabilityGeneral ureas are more stable in the pH range of 4-8.Stability decreases outside of the optimal pH range.
TemperatureAvoid elevated temperatures.Degradation rate increases with temperature.
Light ExposureProtect from light.Susceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on DMTU to identify potential degradation pathways and products.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of DMTU in methanol or water at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of DMTU stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of DMTU stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of DMTU stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation (Solution): Heat the DMTU stock solution at 80°C in a controlled temperature chamber for a specified time.

  • Thermal Degradation (Solid): Place solid DMTU in a controlled temperature oven at 80°C for a specified time. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the DMTU stock solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).[9] Keep a control sample wrapped in aluminum foil to protect it from light.

4. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the area of the main DMTU peak.

  • If significant degradation is observed, LC-MS analysis can be performed to determine the mass-to-charge ratio of the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for DMTU Analysis

This is a general-purpose HPLC method that can be optimized for the analysis of DMTU and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer. For example, start with a higher aqueous composition and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as ureas absorb at lower UV wavelengths).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis DMTU DMTU Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) DMTU->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DMTU->Base Oxidation Oxidation (3% H₂O₂, RT) DMTU->Oxidation Thermal Thermal (80°C) DMTU->Thermal Photo Photolytic (UV/Vis Light) DMTU->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed

Figure 1: Experimental workflow for the forced degradation study of DMTU.

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation DMTU This compound (DMTU) RingOpening Ring-Opened Intermediate DMTU->RingOpening Acid/Base, Heat Isocyanate Methyl Isocyanate + Fragments DMTU->Isocyanate High Heat Oxidized Oxidized Alkyl Chains DMTU->Oxidized UV/Vis Light Amine N,N'-dimethyl-1,3-propanediamine + CO₂ RingOpening->Amine Further Hydrolysis

Figure 2: Postulated degradation pathways for this compound.

References

Optimizing temperature and pressure conditions for reactions in N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and pressure conditions for chemical reactions involving N,N'-Dimethylurea (DMU).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N,N'-Dimethylurea (DMU) to consider when planning a reaction?

A1: Understanding the physical properties of DMU is crucial for defining the operational temperature and pressure ranges for a reaction. DMU is a colorless, crystalline solid under standard conditions. Key properties are summarized in the table below.

Q2: In what temperature range can DMU be used as a solvent or reactant?

A2: DMU has a melting point of approximately 101-106 °C and a boiling point of 268-270 °C.[1][2][3] Therefore, it can be used as a liquid solvent or reactant at temperatures between its melting and boiling points at atmospheric pressure. It is stable under normal temperatures and pressures.[1][2]

Q3: Are there any known safety concerns when heating DMU?

A3: DMU is stable under normal conditions.[1][2] However, like any chemical, heating it to high temperatures, especially under pressure, should be done with caution. The autoignition temperature is 400 °C.[1][4] It is important to consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can pressure be applied to reactions involving DMU?

A4: Yes, applying pressure can be beneficial for certain reactions, for instance, to increase the concentration of gaseous reactants or to elevate the boiling point of a solvent system. While specific high-pressure reaction data for DMU as a solvent is limited in the provided results, general principles of pressure optimization can be applied.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress. Ensure the temperature remains well below the decomposition temperature of reactants and products.
Reaction Temperature is Too High Reactants, products, or DMU itself may be decomposing. The thermal decomposition of urea-related compounds can begin at temperatures above 200°C.[5][6] Try lowering the reaction temperature. If a high temperature is necessary, consider reducing the reaction time.
Inadequate Mixing If the reaction mixture is heterogeneous, poor mixing can limit the reaction rate. Ensure efficient stirring, especially when working with solid DMU at the start of the reaction.
Incorrect Pressure (for gas-phase reactants) The partial pressure of a gaseous reactant may be too low. Increase the system pressure to enhance the concentration of the gas in the liquid phase. Conversely, excessively high pressure could favor side reactions.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways.[7] Lowering the temperature may increase the selectivity towards the desired product.
Prolonged Reaction Time The desired product might be undergoing further reactions or degradation over time. Optimize the reaction time by taking aliquots at different intervals to determine the point of maximum product yield before significant side product formation occurs.
Thermal Decomposition of DMU Although stable under normal conditions, prolonged heating at high temperatures could lead to the decomposition of DMU, which might react with other components in the mixture.[5] Consider using a lower boiling point co-solvent to reduce the required temperature.

Quantitative Data

Table 1: Physical and Chemical Properties of N,N'-Dimethylurea (DMU)

PropertyValue
CAS Number96-31-1
Molecular FormulaC₃H₈N₂O
Molecular Weight88.11 g/mol
AppearanceColorless crystals or flakes
Melting Point101-106 °C[1][2][3]
Boiling Point268-270 °C[1][2][3]
Density1.14 g/cm³ at 20 °C[1]
Flash Point> 157 °C[1]
Autoignition Temperature400 °C[1][4]
SolubilitySoluble in water, ethanol, acetone, benzene, and ethyl acetate; insoluble in ether and gasoline.[1]
StabilityStable under normal temperatures and pressures.[1][2]

Table 2: Exemplary Reaction Conditions Involving N,N'-Dimethylurea (DMU)

ReactionReactantsSolventTemperaturePressureYield
Nitration to N,N'-dimethyl-N,N'-dinitroureaN,N'-Dimethylurea, Mixed Acid (Nitric and Sulfuric)Methylene (B1212753) chloride, Chloroform, 1,2-dichloroethane, or 1,1,2-trichloroethane-5 °C to 0 °C (preferred)[8][9]Atmospheric-
Synthesis of N'-phenethyl-N,N-dimethylureaPhenethylamine, Dimethylcarbamoyl chlorideDichloromethaneRefluxAtmospheric97%
Lithiation of N'-phenethyl-N,N-dimethylureaN'-phenethyl-N,N-dimethylurea, t-BuLiAnhydrous THF-78 °CAtmospheric-
Carbomethoxylation of DiphenylamineDiphenylamine, Dimethyl carbonate-130 °C-80%

Experimental Protocols

Protocol 1: Nitration of N,N'-Dimethylurea

This protocol is adapted from the synthesis of N,N'-dimethyl-N,N'-dinitrourea.[8][9]

Materials:

  • N,N'-Dimethylurea (DMU)

  • Methylene chloride (or other suitable halogenated solvent)

  • Mixed acid (e.g., a mixture of nitric acid and sulfuric acid)

  • Ice

  • 5% Sodium carbonate solution

Procedure:

  • Dissolve N,N'-Dimethylurea in methylene chloride.

  • In a separate reaction vessel equipped with external cooling, cool the mixed acid to a temperature range of -5 °C to 0 °C.

  • Slowly add the DMU solution to the cooled mixed acid while maintaining the reaction temperature between -5 °C and 0 °C through controlled addition and external cooling.

  • After the addition is complete, continue to stir the reaction mixture for a specified duration to ensure complete nitration.

  • Quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer containing the product.

  • Extract the aqueous layer with additional methylene chloride to recover more product.

  • Combine the organic extracts and wash with a 5% sodium carbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_final Finalization start Define Reaction: Reactants, Solvent (DMU) params Identify Key Parameters: - Temperature - Pressure - Time - Concentration start->params run_exp Run Initial Experiment (e.g., mid-range temp, atm. pressure) params->run_exp analyze Analyze Results: - Yield - Purity - Byproducts run_exp->analyze decision Evaluate Outcome analyze->decision adjust_temp Adjust Temperature decision->adjust_temp Suboptimal adjust_press Adjust Pressure decision->adjust_press Suboptimal optimal Optimal Conditions Found decision->optimal Optimal adjust_temp->run_exp adjust_press->run_exp protocol Document Final Protocol optimal->protocol

Caption: Experimental workflow for optimizing temperature and pressure in DMU.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Side Products start Problem Encountered q_temp_low Is Temp Too Low? start->q_temp_low Low Yield q_purity_temp Is Temp Too High? start->q_purity_temp Low Purity a_inc_temp Increase Temperature q_temp_low->a_inc_temp Yes q_temp_high Is Temp Too High? q_temp_low->q_temp_high No a_dec_temp Decrease Temperature q_temp_high->a_dec_temp Yes q_press Is Pressure a Factor? q_temp_high->q_press No a_adj_press Adjust Pressure q_press->a_adj_press Yes a_purity_dec_temp Decrease Temperature q_purity_temp->a_purity_dec_temp Yes q_purity_time Is Reaction Time Too Long? q_purity_temp->q_purity_time No a_purity_dec_time Decrease Reaction Time q_purity_time->a_purity_dec_time Yes

Caption: Troubleshooting logic for common reaction issues in DMU.

References

Technical Support Center: Crystallization and Precipitation of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimethyltrimethyleneurea (DMTU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common crystallization and precipitation issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1] This often occurs when the solution is supersaturated at a temperature above the melting point of the solute or when high concentrations of impurities are present, which can depress the melting point.[2] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous solid, trapping impurities.[3]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature first, and then gradually cool it further. Slow cooling provides molecules with sufficient time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring to avoid localized high supersaturation.

  • Adjust Solvent System:

    • Increase Solvent Volume: The concentration of your compound might be too high. Add a small amount of the solvent back to the heated solution to decrease the saturation level and then attempt to cool it slowly again.[1]

    • Change Solvent: The chosen solvent may be too "good" at dissolving the compound. A solvent in which the compound has slightly lower solubility at higher temperatures might be more suitable.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal of pure DMTU into the solution once it is saturated. This provides a template for crystal growth. If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.

    • Lower the Temperature: If the oil has formed, try cooling the system to a much lower temperature to see if it will solidify. Then, you can attempt to re-dissolve and recrystallize under different conditions.

Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. This can be done by leaving the container partially open in a fume hood.

    • Reduce Temperature: Cool the solution further using a refrigerator or an ice bath.

  • Induce Nucleation:

    • Seeding: Add a small crystal of your compound to the solution.

    • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Use an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can add a miscible "anti-solvent" in which your compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q3: My product has precipitated as an amorphous solid, not crystals. How can I obtain a crystalline product?

A3: Amorphous solids lack a well-defined, long-range molecular order and often form when precipitation occurs too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Recrystallize Slowly: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly. Slow cooling is critical for forming an ordered crystal lattice.

  • Solvent Selection: The choice of solvent can significantly influence the crystal habit. Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Control pH: For compounds with ionizable groups, the pH of the solution can dramatically affect solubility and crystal formation. Ensure the pH is appropriate for the neutral form of your compound if that is what you intend to crystallize.

Data Presentation

Table 1: Physical and Chemical Properties of N,N'-Dimethylurea (DMU) (as a proxy for DMTU)
PropertyValueReference
Molecular FormulaC₃H₈N₂O[4]
Molar Mass88.11 g/mol [4]
AppearanceColorless to white crystalline powder[3][4]
Melting Point101-104 °C[3]
Boiling Point268-270 °C[3]
Density1.142 g/cm³[3]
Table 2: Solubility of N,N'-Dimethylurea (DMU) in Various Solvents
SolventSolubility InformationReference
WaterSoluble[3]
EthanolSoluble[3]
AcetoneSoluble[3]
BenzeneSoluble[3]
Ethyl AcetateSoluble[3]
Diethyl EtherInsoluble[3]
GasolineInsoluble[3]

Note: The term "soluble" is qualitative. For an ideal recrystallization solvent, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general procedure that may require optimization for your specific sample.

  • Solvent Selection:

    • Place a small amount of your crude DMTU in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • A good solvent will dissolve the compound when heated but not at room temperature. An ideal solvent will also either completely dissolve impurities at all temperatures or not at all.

  • Dissolution:

    • Place the crude DMTU in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate while stirring until the DMTU is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent as this will reduce your yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated filter funnel and flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely.

Mandatory Visualization

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic cluster_compound Compound Properties cluster_test Solubility Test cluster_evaluation Evaluation cluster_decision Decision compound Crude DMTU test_cold Add Solvent (Cold) compound->test_cold insoluble_cold Insoluble or Sparingly Soluble when Cold? test_cold->insoluble_cold test_hot Heat Solvent soluble_hot Soluble when Hot? test_hot->soluble_hot insoluble_cold->test_hot Yes bad_solvent Poor Recrystallization Solvent (Try another) insoluble_cold->bad_solvent No (Too soluble) good_solvent Good Recrystallization Solvent soluble_hot->good_solvent Yes soluble_hot->bad_solvent No (Insoluble)

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Degradation Pathways of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of N,N'-Dimethyltrimethyleneurea (DMTU).

Frequently Asked Questions (FAQs)

Biodegradation

Q1: What is the primary pathway for the biodegradation of this compound (DMTU)?

The primary pathway for DMTU biodegradation involves microbial action. Microorganisms in environments like activated sludge and soil can absorb dissolved DMTU and enzymatically decompose it.[1][2] The main degradation products are urea (B33335), ammonium (B1175870), and formaldehyde.[2] The released urea can then be further hydrolyzed by extracellular urease into ammonium and carbon dioxide.[1]

Q2: Which microorganisms are known to degrade DMTU?

Gram-negative bacteria are primarily responsible for the degradation of methyleneureas like DMTU. A specific strain identified as Ralstonia paucula has been shown to completely degrade dimethylenetriurea (B1204272) to urea, ammonia (B1221849), formaldehyde, and carbon dioxide.[3][2] Other bacteria, such as Ochrobactrum anthropi, are also known to degrade related methylene (B1212753) urea compounds.[3]

Q3: What are the key enzymatic steps in DMTU biodegradation?

The initial and crucial enzymatic step is the breakdown of the DMTU molecule by an intracellular enzyme, sometimes referred to as methylenediurease.[1][2] This enzyme facilitates the cleavage of the methylene linkages, releasing urea and formaldehyde. Subsequently, the widely present enzyme urease hydrolyzes urea into ammonia and carbon dioxide.[1]

Q4: My microbial culture is not degrading DMTU. What are some possible reasons?

Several factors could inhibit DMTU degradation in your experiments:

  • Incorrect Microorganisms: The microbial consortium you are using may lack the specific bacteria capable of producing the necessary enzymes for DMTU degradation. Consider using an inoculum from a source with a history of urea-formaldehyde degradation, such as activated sludge.

  • Substrate Unavailability: Ensure that the DMTU is in a dissolved state, as microorganisms primarily uptake the dissolved form.[1]

  • Nutrient Limitation: While DMTU can serve as a nitrogen source, your culture may be limited by other essential nutrients, such as a readily available carbon source. Some studies have used glucose as a carbon source to support microbial growth.[1]

  • Inhibitory Conditions: Extreme pH or the presence of toxic co-contaminants could inhibit microbial activity.

Abiotic Degradation (Hydrolysis, Oxidation, Photolysis)

Q5: Does this compound undergo abiotic hydrolysis?

Q6: What are the expected products of DMTU oxidation?

Direct studies on the oxidation of DMTU by common environmental oxidants like hydroxyl radicals are limited. However, studies on the hydrothermal oxidation of urea-formaldehyde resins have shown that under conditions with an oxidizing agent like hydrogen peroxide, the resin can be degraded into smaller, low-molecular-weight compounds, including alcohols, methylal, and amides.[5] It is plausible that the oxidation of DMTU would also lead to the cleavage of its structure and the formation of various smaller oxygenated organic molecules.

Q7: Is this compound susceptible to photolysis?

There is currently limited direct evidence on the photodegradation of DMTU. However, some related nitrogen-containing compounds can undergo photolysis. For instance, the photolysis of N-chlorourea under UV254 irradiation has been observed, leading to its degradation into ammonia and nitrate.[6] To determine the susceptibility of DMTU to photolysis, it would be necessary to conduct experiments where a solution of DMTU is exposed to environmentally relevant light sources (e.g., simulated sunlight) and monitor its concentration over time.

Troubleshooting Guides

HPLC Analysis of DMTU and its Degradation Products

Issue 1: Poor peak shape (tailing or fronting) for DMTU or its degradation products.

  • Possible Causes & Solutions:

CauseSolution
Interaction with active silanols on the column Use a high-purity silica (B1680970) column. Add a basic mobile phase additive like triethylamine (B128534) (TEA) to mask silanol (B1196071) groups. Decrease the mobile phase pH to suppress silanol ionization.[7]
Column overload (mass or volume) Reduce the injection volume or dilute the sample.[1]
Incompatible sample solvent Dissolve the sample in the mobile phase or a weaker solvent.[1]
Insufficient buffering of the mobile phase Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state of the analytes.[7]

Issue 2: Co-elution of peaks, especially in complex matrices.

  • Possible Causes & Solutions:

CauseSolution
Insufficient chromatographic selectivity Adjust Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol), modify the buffer pH, or implement a gradient elution.[1] Change Column Chemistry: Switch from a C18 to a C8 or a cyano column. For highly polar compounds, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1]
Matrix Effects Implement a more rigorous sample cleanup procedure before HPLC analysis to remove interfering matrix components.

Issue 3: Inconsistent or shifting retention times.

  • Possible Causes & Solutions:

CauseSolution
Changes in mobile phase composition Ensure accurate mobile phase preparation and proper functioning of the pump's proportioning valve.[8]
Column temperature fluctuations Use a column oven to maintain a constant and stable temperature.
Column degradation The column may be aging or damaged. Try flushing the column or, if necessary, replace it.[9]
Leaks in the HPLC system Check for any leaks in the pump, injector, or detector, as this can cause pressure instability and affect retention times.[9]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of DMTU by Activated Sludge

This protocol is adapted from studies on methylene urea biodegradation.[1]

  • Preparation of Inoculum:

    • Obtain activated sludge from a municipal wastewater treatment plant.

    • Sterilize a portion of the activated sludge to serve as a carrier for microbial growth.

    • Inoculate the sterilized sludge with soil known to contain microorganisms capable of degrading urea-based compounds.

  • Acclimation of Microorganisms:

    • In an aerobic bioreactor, add the inoculated sludge.

    • Provide a carbon source (e.g., glucose) and DMTU as the primary nitrogen source.

    • Maintain aerobic conditions by sparging with air and incubate at room temperature for 10-15 days to enrich for DMTU-degrading microorganisms.

  • Degradation Experiment:

    • Set up replicate batch reactors containing a defined medium with DMTU as the sole nitrogen source.

    • Inoculate the reactors with the acclimated activated sludge.

    • Include sterile controls (inoculum + autoclaved medium) and abiotic controls (medium without inoculum).

    • Incubate the reactors under controlled aerobic conditions (e.g., on a shaker at a constant temperature).

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Filter the samples to remove biomass.

    • Analyze the filtrate for the concentration of DMTU and its expected degradation products (urea, ammonium, formaldehyde) using appropriate analytical techniques (e.g., HPLC, ion chromatography, colorimetric assays).

Protocol 2: Analysis of DMTU and Urea by HPLC

This is a general protocol that may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to separate compounds with different polarities.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: Low UV wavelengths, such as 210 nm, are often used for urea and related compounds that lack a strong chromophore.[1]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare stock solutions of DMTU and urea in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Filter aqueous samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the experimental samples.

    • Quantify the concentration of DMTU and urea in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biodegradation_Pathway DMTU This compound (DMTU) Microorganism Microorganism (e.g., Ralstonia paucula) DMTU->Microorganism Absorption Intracellular_Enzyme Intracellular Enzyme (Methylenediurease) Microorganism->Intracellular_Enzyme Urea Urea Intracellular_Enzyme->Urea Decomposition Ammonium_1 Ammonium Intracellular_Enzyme->Ammonium_1 Decomposition Formaldehyde Formaldehyde Intracellular_Enzyme->Formaldehyde Decomposition Extracellular_Urease Extracellular Urease Urea->Extracellular_Urease Hydrolysis Ammonium_2 Ammonium Extracellular_Urease->Ammonium_2 CO2 Carbon Dioxide Extracellular_Urease->CO2

Caption: Biodegradation pathway of this compound (DMTU).

HPLC_Troubleshooting Start Poor HPLC Result Check_Mobile_Phase Check Mobile Phase (Composition, Freshness) Start->Check_Mobile_Phase Check_System Check HPLC System (Leaks, Pump, Injector) Start->Check_System Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Sample Check Sample Prep (Concentration, Solvent) Start->Check_Sample Optimize_Method Optimize Method (Gradient, pH, Column Type) Check_Mobile_Phase->Optimize_Method Check_System->Optimize_Method Check_Column->Optimize_Method Check_Sample->Optimize_Method Good_Result Good Result Optimize_Method->Good_Result

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: N,N'-Dimethyltrimethyleneurea (DMPU) Solvent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on finding suitable alternative solvents to N,N'-Dimethyltrimethyleneurea (DMPU). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Alternative Solvents to DMPU: A Comparative Overview

DMPU has been widely used as a polar aprotic solvent, often as a less hazardous substitute for hexamethylphosphoramide (B148902) (HMPA).[1][2] However, the growing emphasis on green chemistry has prompted the search for even safer and more sustainable alternatives.[3] This section provides a comparative summary of key physical properties of DMPU and several promising greener alternatives.

SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)Viscosity (cP at 20-25°C)Polarity (Dipole Moment, D)
DMPU 7226-23-5128.17246-247[1][4]-20[1]1.06[1]~3.54.17[5]
Cyrene™ 53716-82-8128.13227[6][7]N/A1.25[6]14.5N/A
Propylene (B89431) Carbonate 108-32-7102.09242[8][9]-48.8[8][9]1.205[9]2.5-2.8[10][11]4.9[9]
DMSO 67-68-578.13189[2][12]18.5[2]1.10[12]2.24[13]4.1[13]
2-MeTHF 96-47-986.1380[14]-136[14]0.854[14]0.4[15]~1.4
CPME 5614-37-9100.16106<-1330.920.6~1.3
N-Butylpyrrolidone (NBP) 3470-98-2141.21240.6[16]<-75[16]0.958[16]~3.6N/A

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when substituting DMPU with an alternative solvent.

Solubility Issues

Q1: My starting material, which was soluble in DMPU, is not dissolving in the chosen alternative solvent. What should I do?

A1: This is a common issue as solvent properties differ.

  • Consult Hansen Solubility Parameters (HSP): If available, compare the HSP of DMPU with your alternative. Solvents with similar HSP values are more likely to have comparable solubility profiles.

  • Consider a Solvent Blend: Sometimes, a mixture of solvents can achieve the desired solubility. For instance, a small amount of a co-solvent might be sufficient.

  • Gentle Heating: If the alternative solvent has a high boiling point and your starting material is thermally stable, gentle heating can increase solubility. Always monitor for any degradation.

  • Re-evaluate Your Choice: If significant solubility issues persist, you may need to select a different alternative from the table above that more closely matches the polarity and solvent power of DMPU.

Q2: My product is precipitating out of the reaction mixture prematurely. How can I prevent this?

A2: Premature precipitation can be due to lower solubility of the product in the new solvent compared to DMPU.

  • Increase Solvent Volume: A larger volume of the solvent may keep the product in solution.

  • Temperature Control: Running the reaction at a slightly elevated temperature (if the reaction parameters allow) can maintain product solubility.

  • Solvent Screening: It may be necessary to screen other alternative solvents to find one that better solubilizes your product.

Reaction Kinetics & Yield

Q3: My reaction is significantly slower or incomplete after switching from DMPU. How can I address this?

A3: The solvent can have a profound effect on reaction rates.

  • Increase Temperature: If the alternative solvent has a comparable or higher boiling point than DMPU, increasing the reaction temperature can accelerate the reaction.

  • Catalyst/Reagent Concentration: A change in solvent may affect the solvation of catalysts or reagents. A modest increase in the concentration of a key catalyst or reagent might be necessary.

  • Stirring Rate: Ensure vigorous stirring, especially in heterogeneous reactions, as mass transfer could be a limiting factor in a different solvent.

  • Consider Polarity: DMPU is a highly polar aprotic solvent. If you've switched to a less polar alternative, it may be slowing down reactions that favor polar transition states. You might need to choose an alternative with a closer polarity profile.

Q4: I am observing a lower yield or an increase in side products. What could be the cause?

A4: The solvent can influence the reaction pathway and selectivity.

  • Side Reactions with the Solvent: Some solvents, although appearing inert, can participate in side reactions. For example, Cyrene™ can undergo an aldol (B89426) reaction under basic conditions at elevated temperatures.[8] Review the stability of your chosen solvent under your specific reaction conditions.

  • Changes in Selectivity: The polarity and coordinating ability of the solvent can alter the chemo-, regio-, or stereoselectivity of a reaction. You may need to re-optimize the reaction conditions (temperature, addition rates, etc.) to favor the desired product.

  • Work-up Issues: A lower yield might be due to difficulties in isolating the product from the new solvent. See the "Work-up & Purification" section below.

Work-up & Purification

Q5: I am having difficulty removing the alternative solvent after the reaction.

A5: High-boiling point solvents can be challenging to remove.

  • Aqueous Extraction: For water-miscible solvents like DMSO and propylene carbonate, dilution with a large volume of water followed by extraction of your product into a suitable organic solvent is often effective.

  • Azeotropic Distillation: For some solvents, adding a co-solvent that forms a lower-boiling azeotrope can facilitate removal by distillation.

  • Lyophilization (Freeze-Drying): For non-volatile products, dissolving the crude mixture in water (if the product is water-soluble and the solvent is miscible) and then freeze-drying can remove both water and the high-boiling solvent.[17]

  • High-Vacuum Distillation: For thermally stable products, distillation under high vacuum can remove high-boiling solvents.

Q6: My product is difficult to extract from the aqueous phase during work-up.

A6: This can happen if the alternative solvent alters the partitioning of your product.

  • Adjust pH: The pH of the aqueous layer can significantly impact the solubility of acidic or basic products. Adjust the pH to neutralize your product and drive it into the organic layer.

  • Salting Out: Adding a saturated salt solution (like brine) to the aqueous layer can decrease the solubility of organic compounds and improve extraction efficiency.

  • Continuous Liquid-Liquid Extraction: For products with moderate water solubility, continuous extraction may be necessary for efficient isolation.

Experimental Protocols

The following are generalized protocols for reactions where a greener solvent could potentially replace DMPU. Note: These are starting points, and optimization will likely be required for your specific substrate and reaction conditions.

Protocol 1: Palladium-Catalyzed Reductive Homocoupling (Adapted from a protocol using Cyrene™ to replace DMF) [8]

This protocol is for the reductive homocoupling of 2-bromopyridines.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-bromopyridine (B144113) derivative (1.0 mmol), palladium(II) acetate (B1210297) (0.05-0.15 mmol), and a suitable base (e.g., potassium carbonate, 1.6 mmol).

  • Solvent Addition: Add Cyrene™ (or a 1:1 mixture of Cyrene™ and γ-valerolactone) (5 mL).

  • Reagent Addition: Add a reducing agent/hydrogen donor (e.g., 1,4-butanediol, 10 mmol).

  • Reaction Conditions: Stir the mixture at 50-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Transesterification to Dimethyl Carbonate (Adapted from a protocol using Propylene Carbonate) [18]

This protocol describes the synthesis of dimethyl carbonate (DMC) from propylene carbonate and methanol (B129727).

  • Reaction Setup: In a pressure-rated reactor, combine propylene carbonate (1.0 mol), methanol (10.0 mol), and a suitable catalyst (e.g., CeO2-La2O3 or a quaternary ammonium (B1175870) salt).[18]

  • Reaction Conditions: Seal the reactor and heat to 120-160 °C with vigorous stirring. The reaction will proceed under autogenic pressure.

  • Monitoring: Monitor the conversion of propylene carbonate and the formation of DMC by GC analysis of aliquots.

  • Work-up: After the desired conversion is reached, cool the reactor to room temperature and carefully vent any excess pressure.

  • Purification: Remove the catalyst by filtration. The excess methanol and the products (DMC and propylene glycol) can be separated by fractional distillation.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to solvent substitution.

Solvent_Selection_Workflow A Identify Need for DMPU Alternative (e.g., Green Chemistry, Safety) B Review Physical & Chemical Properties (BP, MP, Polarity, Solubility) A->B Research C Select Potential Alternative(s) (e.g., Cyrene™, Propylene Carbonate, DMSO) B->C Compare Data D Conduct Small-Scale Test Reaction C->D Experiment E Analyze Results (Yield, Purity, Reaction Time) D->E H Unacceptable Results E->H Poor Outcome I Acceptable Results E->I Good Outcome F Troubleshoot & Optimize (Temperature, Concentration, Work-up) F->D Re-test G Scale-up Reaction H->F Iterate I->G

Caption: A logical workflow for selecting and implementing an alternative solvent.

Troubleshooting_Logic Start Problem Encountered with Alternative Solvent Solubility Solubility Issue? Start->Solubility Kinetics Slow/Incomplete Reaction? Start->Kinetics Yield Low Yield/Side Products? Start->Yield Workup Work-up/Purification Difficulty? Start->Workup Sol_Actions Adjust Temperature Use Co-solvent Screen Other Solvents Solubility->Sol_Actions Yes Kin_Actions Increase Temperature Adjust Concentrations Check Polarity Match Kinetics->Kin_Actions Yes Yield_Actions Check Solvent Stability Re-optimize Conditions Analyze Byproducts Yield->Yield_Actions Yes Workup_Actions Aqueous Extraction High-Vacuum Distillation Adjust pH Workup->Workup_Actions Yes

Caption: A decision-making diagram for troubleshooting common experimental issues.

References

Strategies to minimize byproduct formation with N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-Dimethyltrimethyleneurea (DMPU)

Welcome to the technical support center for this compound (DMPU). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments involving DMPU.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound (DMPU) and what are its common applications?

This compound, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone or DMPU, is a polar aprotic solvent.[1][2] It is often used as a less toxic substitute for other solvents like hexamethylphosphoramide (B148902) (HMPA) and dimethylformamide (DMF).[2][3] Its high boiling point (246.5 °C), low melting point (-20 °C), and excellent thermal stability make it suitable for a wide range of chemical reactions at elevated temperatures.[1]

Common applications of DMPU include:

  • As a solvent in organic synthesis, particularly for reactions involving organometallic reagents, nucleophilic substitutions, and polymerizations.[3][4]

  • Facilitating challenging transformations such as N-alkylation of chiral amines and O-alkylation of aldoses.[1][3]

  • As a cosolvent to increase the basicity and nucleophilicity of reagents.[5]

  • In the production of pharmaceuticals, agrochemicals, polymers, and electronics.[1][3]

Troubleshooting Byproduct Formation When Using DMPU as a Solvent

Q2: What are the common impurities in commercially available DMPU and how can they affect my reaction?

Commercially available DMPU may contain impurities that can lead to unexpected side reactions. One identified impurity is 1,3,5-trimethyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione, which can be difficult to separate from the desired product by column chromatography due to a similar Rf value.[6] DMPU is also hygroscopic, meaning it readily absorbs moisture from the air.[1][5] Water can act as an unwanted nucleophile in many sensitive reactions, leading to hydrolysis of starting materials or products.

Q3: How can I purify DMPU to remove these impurities?

Purification of DMPU is often recommended before use in sensitive reactions. A common procedure involves drying and distillation.

Experimental Protocol: Purification of DMPU [5]

  • Pre-drying: If the DMPU is suspected to be very wet, it can be pre-dried over potassium hydroxide (B78521) (KOH) pellets.

  • Distillation: The DMPU should be distilled from calcium hydride (CaH₂) under reduced pressure (vacuum distillation).

  • Storage: Purified DMPU should be stored under an inert atmosphere (e.g., nitrogen or argon) and sealed to prevent moisture absorption. Samples should be withdrawn using syringe techniques.[5]

Q4: Under what conditions is DMPU unstable, and what are the potential degradation byproducts?

While DMPU is generally stable under hot strong alkaline or acidic conditions, it can undergo hydrolysis under certain basic conditions.[1][7] The hygroscopic nature of DMPU can facilitate this hydrolysis, especially during long-term storage without proper precautions.[1] The primary hydrolysis byproduct would be the ring-opened compound, N-(3-(methylamino)propyl)-N-methylurea.

Q5: My reaction in DMPU is giving unexpected byproducts. How can I troubleshoot this?

Unexpected byproduct formation in a reaction can be due to several factors. The following troubleshooting guide can help identify the source of the issue.

G A Unexpected Byproduct Formation B Is the DMPU pure? A->B C Purify DMPU (distill from CaH2) and rerun reaction B->C No D Is the reaction sensitive to water? B->D Yes C->D E Ensure anhydrous conditions (dry glassware, inert atmosphere) D->E Yes F Are the starting materials stable in DMPU? D->F No E->F G Run control experiment (starting material in DMPU at reaction temp.) F->G Unsure H Is the reaction temperature too high? F->H Yes G->H I Optimize reaction temperature (run at lower temp.) H->I Possibly J Consider alternative solvent H->J No I->J

Caption: Troubleshooting workflow for byproduct formation in DMPU.

Strategies to Minimize Byproduct Formation

Q6: What general strategies can I employ to minimize byproduct formation when using DMPU?

Minimizing byproduct formation often involves careful control of reaction parameters. The following table summarizes key parameters and their impact on byproduct formation.

ParameterStrategyRationale
Solvent Purity Use freshly distilled DMPU.Removes impurities like water and manufacturing side products that can interfere with the reaction.[6]
Reaction Temperature Maintain the lowest effective temperature.Higher temperatures can provide the activation energy for alternative reaction pathways, leading to byproducts.
Reagent Addition Add reagents slowly, especially if the reaction is exothermic.Slow addition helps to control the reaction temperature and maintain a low concentration of the added reagent, which can prevent side reactions.
Stoichiometry Use the optimal stoichiometry of reactants.An excess of one reactant may lead to side reactions involving that reactant.
Atmosphere Run the reaction under an inert atmosphere (e.g., N₂ or Ar).Prevents side reactions with atmospheric oxygen and moisture, especially important for organometallic and other air-sensitive reagents.
Byproduct Formation in DMPU Synthesis

Q7: What are the common methods for synthesizing DMPU, and what are the potential byproducts?

DMPU is typically synthesized from N,N'-dimethyl-1,3-propanediamine and a carbonyl source like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) or by the reaction of urea (B33335) with N,N'-dimethyl-1,3-propanediamine.

Potential byproducts can arise from:

  • Incomplete reaction: Leaving unreacted starting materials.

  • Oligomerization/Polymerization: Especially if the reaction conditions are not well-controlled.

  • Side reactions of the carbonyl source: For example, with traces of water.

The diagram below illustrates a simplified synthesis of DMPU and a potential byproduct pathway.

G cluster_0 Main Reaction cluster_1 Byproduct Formation A N,N'-dimethyl-1,3-propanediamine C DMPU (Desired Product) A->C E Oligomeric Byproduct A->E B Phosgene B->C C->E Reacts with D Excess Diamine D->E

Caption: Simplified synthesis of DMPU and a potential byproduct pathway.

Q8: How can byproduct formation be minimized during the synthesis of DMPU?

The following table outlines strategies to minimize byproduct formation during DMPU synthesis, with hypothetical data for illustration.

ParameterCondition APurity ACondition BPurity BRationale
Reactant Ratio (Diamine:Phosgene) 1.1 : 195%1 : 1.0599%A slight excess of the carbonyl source can help drive the reaction to completion and avoid oligomeric byproducts from excess diamine.
Temperature 100 °C96%60 °C99%Lower temperatures can reduce the rate of side reactions.
Solvent Toluene97%Dichloromethane99%The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction pathway.
Addition Rate of Phosgene Fast (10 min)94%Slow (1 hr)99%Slow addition maintains a low concentration of the highly reactive phosgene, minimizing side reactions.

By carefully controlling these parameters, the yield and purity of the synthesized DMPU can be maximized, reducing the need for extensive purification.

References

Technical Support Center: Scaling Up Reactions with N,N'-Dimethyltrimethyleneurea (DMTU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Dimethyltrimethyleneurea (DMTU), also known as N,N'-dimethylpropyleneurea (DMPU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving DMTU as a solvent or reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using DMTU as a solvent in large-scale reactions?

A1: DMTU is a polar aprotic solvent with a high boiling point and dielectric constant, making it an effective medium for a variety of organic reactions. Its primary advantages in a scale-up context include:

  • High Solubility: It can dissolve a wide range of organic and inorganic compounds, which is beneficial for achieving homogeneous reaction mixtures.

  • Increased Reaction Rates: As a polar aprotic solvent, it can significantly accelerate reaction rates for certain reaction types, such as nucleophilic substitutions.

  • Alternative to Other Solvents: It is often considered a substitute for other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny.

Q2: What are the main safety concerns when handling DMTU in a pilot plant or manufacturing setting?

A2: While DMTU is a valuable solvent, it is essential to be aware of its potential hazards, especially at a larger scale. Key safety concerns include:

  • Reproductive Toxicity: DMTU is suspected of damaging fertility (H361f)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, and adequate ventilation are crucial to minimize exposure.

  • Eye Damage: It can cause serious eye damage (H318)[1]. The use of chemical goggles or safety glasses is mandatory.

  • Handling and Storage: Store in a well-ventilated place with the container tightly closed. Avoid contact with air, direct sunlight, high temperatures, and moisture, as it may be unstable under these conditions[2].

Q3: How can I effectively remove DMTU from my reaction mixture after the reaction is complete?

A3: Due to its high boiling point and polarity, removing DMTU can be challenging. Common methods include:

  • Aqueous Extraction: Dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible organic solvent. Repeated extractions may be necessary.

  • Vacuum Distillation: For products that are thermally stable, high-vacuum distillation can be employed to remove DMTU.

  • Crystallization/Precipitation: If the desired product is a solid, inducing crystallization or precipitation from the reaction mixture by adding an anti-solvent can be an effective purification method.

Q4: What are common byproducts to expect when using DMTU or in its synthesis?

A4: In the synthesis of DMTU itself, particularly from N,N'-dimethylurea and acrylonitrile, byproducts such as ammonia (B1221849) can be formed during subsequent hydrogenation steps, which may need to be removed to drive the reaction to completion[2]. When DMTU is used as a solvent, the potential for side reactions is highly dependent on the specific reaction conditions and reactants. As with other urea-based compounds, there is a potential for the formation of symmetrical byproducts or biuret-like structures under certain conditions[3].

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields Upon Scale-Up
Potential Cause Troubleshooting Steps
Poor Mixing and Mass Transfer - Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.- Confirm that the mixing speed is sufficient to maintain a homogeneous mixture.
Inadequate Temperature Control - For exothermic reactions, ensure the reactor's cooling system can handle the heat output at a larger scale.- Consider slower, controlled addition of reagents to manage the exotherm.
Impure Starting Materials - Verify the purity of all reagents and solvents, including DMTU, before use.- Impurities can lead to side reactions and lower yields.
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, GC).- Consider extending the reaction time or moderately increasing the temperature if the reaction stalls.
Issue 2: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid - Attempt to form a solid derivative of the product for easier handling and purification, followed by deprotection if necessary.- Explore different solvent systems for crystallization or precipitation.
Co-elution of Impurities - If using column chromatography, screen different stationary and mobile phases to improve separation.- Consider preparative HPLC for high-purity requirements.
Residual DMTU in the Final Product - Optimize the aqueous workup procedure by increasing the volume and number of washes.- For thermally stable products, a final purification step via high-vacuum distillation or recrystallization may be necessary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction in DMTU (Illustrative Example)

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is assembled and flame-dried.

  • Reagent Charging: The reactor is charged with the aryl halide (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Anhydrous DMTU is added to the reactor to achieve the desired concentration.

  • Inerting: The reaction mixture is sparged with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by HPLC or TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in DMTU Reactions at Scale start Low or Inconsistent Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control check_mixing->check_temp Adequate improve_mixing Increase Agitation Speed / Use Baffles check_mixing->improve_mixing Inadequate check_purity Verify Reagent Purity check_temp->check_purity Stable control_addition Implement Slow Reagent Addition check_temp->control_addition Exotherm Issue check_completion Monitor Reaction Progress check_purity->check_completion Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure optimize_conditions Adjust Time / Temperature check_completion->optimize_conditions Incomplete end_point Yield Improved check_completion->end_point Complete improve_mixing->end_point control_addition->end_point purify_reagents->end_point optimize_conditions->end_point

Caption: Troubleshooting logic for addressing low yields when scaling up reactions in DMTU.

Data Presentation

Table 1: Comparison of Physical Properties of Common Polar Aprotic Solvents

PropertyThis compound (DMTU)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 7226-23-568-12-2872-50-4
Molecular Weight ( g/mol ) 114.1573.0999.13
Boiling Point (°C) 247153202
Melting Point (°C) 8-9-61-24
Density (g/mL) 1.0570.9441.028
Flash Point (°C) 1215891
Health Hazards Suspected of damaging fertility (H361f), Causes serious eye damage (H318)[1]May damage the unborn child (H360D)May damage the unborn child (H360D)

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out by qualified professionals with appropriate safety precautions.

References

Technical Support Center: Overcoming Reactant Solubility Challenges in N,N'-Dimethyltrimethyleneurea (DMTU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimethyltrimethyleneurea (DMTU), a versatile polar aprotic solvent. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progression of your experiments.

Disclaimer: this compound is a specific chemical structure. Publicly available data on its use as a solvent and the solubility of various reactants within it is limited. The information provided herein is based on the principles of polar aprotic solvents and data from structurally similar solvents like N,N'-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). All experimental procedures should be conducted with appropriate safety precautions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reactant is poorly soluble in DMTU at room temperature. What is the first step I should take?

A1: The initial and most straightforward approach is to increase the temperature. The solubility of most solid organic compounds increases with temperature.[1] Gently warm the mixture while stirring and monitor for dissolution. Be mindful of the reactant's and solvent's thermal stability to prevent degradation. For instance, DMF, a similar solvent, is stable up to its boiling point of 153 °C but can decompose at higher temperatures or in the presence of strong acids or bases.[2][3]

Q2: I've tried heating the solution, but my reactant either remains insoluble or precipitates upon cooling. What's my next option?

A2: If heating is insufficient, a co-solvent system is the next logical step. A co-solvent is a miscible solvent added in a smaller quantity to the primary solvent to modify its properties and enhance the solubility of a solute.[4] Since DMTU is a polar aprotic solvent, adding another polar aprotic solvent with slightly different characteristics (e.g., acetone, acetonitrile, or THF) or a polar protic solvent (e.g., ethanol) can be effective. The goal is to create a solvent mixture with a polarity that is more favorable for your specific reactant.

Q3: How do I choose an appropriate co-solvent and determine the right ratio?

A3: The principle of "like dissolves like" is a good starting point.[5] If your reactant has some non-polar characteristics, a less polar co-solvent might help. Conversely, for highly polar reactants, a different polar co-solvent could be effective.

A systematic approach is to perform a small-scale solvent screening. Start with a 10:1 ratio of DMTU to your chosen co-solvent. If solubility improves but is not complete, you can incrementally increase the proportion of the co-solvent (e.g., 5:1, then 2:1). It is crucial to document the ratios and the observed solubility at each step to determine the optimal system for your reaction.

Q4: My compound is still not dissolving, even with heat and a co-solvent system. Are there other physical methods I can try?

A4: Yes, sonication is a powerful technique for enhancing dissolution.[6] Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates intense local heating and pressure, which can break down solute aggregates and accelerate the dissolving process.[6][7] Both ultrasonic baths and probe sonicators can be used.

Q5: What should I do if my starting materials are immiscible in DMTU (e.g., an aqueous solution and an organic reactant)?

A5: This scenario describes a heterogeneous reaction mixture. While DMTU is miscible with water,[8] if you are working with two immiscible phases, a phase-transfer catalyst (PTC) may be necessary. A PTC is a substance that facilitates the migration of a reactant from one phase into another, allowing the reaction to proceed.

Q6: My product seems to be precipitating out of the DMTU solution during the reaction. What could be the cause and how can I fix it?

A6: Product precipitation during a reaction can occur for a few reasons:

  • The product is less soluble than the reactants: The product's solubility in DMTU at the reaction temperature may be lower than that of the starting materials.

  • Change in reaction mixture polarity: The reaction itself might be changing the overall polarity of the solution, leading to the product crashing out.

  • Temperature fluctuations: If the reaction is sensitive to temperature, even small drops can cause a less soluble product to precipitate.

To address this, you can try:

  • Increasing the reaction temperature: If the product's stability allows, a higher temperature may keep it in solution.

  • Adding a co-solvent: Introduce a co-solvent in which the product is known to be more soluble. This may need to be determined experimentally beforehand.

  • Increasing the total solvent volume: Diluting the reaction mixture can sometimes keep the product dissolved.

Data Presentation: Representative Solubility in Polar Aprotic Solvents

Table 1: Solubility of Selected Carboxylic Acids and Amines

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)
Benzoic AcidDMF30.5~25 (in a 3.4% DMF/water mixture)[9][10]
Benzoic AcidDMF69.7~45 (in a 3.4% DMF/water mixture)[9][10]
4-Benzoylbenzoic AcidDMFNot Specified~3.0[11]
4-Benzoylbenzoic AcidDMSONot Specified~1.0[11]
AnilineOrganic Solvents (general)Room TemperatureSoluble[12][13]
Aniline TetramerNMP, DMF, DMSORoom TemperatureSoluble[14]

Table 2: Qualitative Solubility of Various Organic Compounds

Compound ClassReactant ExampleSolventPredicted/Observed SolubilityRationale / Notes
Aromatic HydrocarbonNaphthaleneDMF, NMPSoluble[15]"Like dissolves like"; polarizable aromatic systems interact well with polar aprotic solvents.
EsterEthyl AcetateNMPSoluble[16]Esters are polar enough to be soluble in polar aprotic solvents.
Non-polar PolymerPolystyreneDMFSolubleDMF is a good solvent for many polymers.
Polar PolymerPolyacrylonitrileDMFSoluble[17]DMF is an excellent solvent for this polar polymer.[17]

Experimental Protocols

Protocol 1: Temperature Variation for Solubility Enhancement

This protocol outlines a systematic approach to determine the effect of temperature on the solubility of a reactant in DMTU.

Materials:

  • Reactant of interest

  • This compound (DMTU)

  • Magnetic stirrer with hotplate and temperature probe

  • Reaction vessel (e.g., round-bottom flask)

  • Thermometer

Procedure:

  • Add a known mass of the reactant to a measured volume of DMTU in the reaction vessel at room temperature.

  • Begin stirring the mixture.

  • Gradually increase the temperature of the solution in increments of 5-10 °C.

  • Allow the solution to equilibrate for at least 15-20 minutes at each temperature increment.

  • Visually observe the solubility of the reactant. Note the temperature at which the reactant fully dissolves.

  • If the reactant dissolves, slowly cool the solution while stirring to check for the temperature at which precipitation begins. This provides information about solubility at lower temperatures.

  • Caution: Do not exceed the known decomposition temperature of your reactant or the solvent. Monitor for any color changes that may indicate degradation.

Protocol 2: Co-solvent System Optimization

This protocol provides a method for selecting and optimizing a co-solvent to improve reactant solubility in DMTU.

Materials:

  • Reactant of interest

  • DMTU

  • A selection of potential co-solvents (e.g., acetone, acetonitrile, ethanol, THF, toluene)

  • Small vials or test tubes

  • Vortex mixer or magnetic stir plate with small stir bars

Procedure:

  • Screening:

    • Place a small, consistent amount of your reactant (e.g., 10 mg) into several vials.

    • To each vial, add a fixed volume of DMTU (e.g., 1 mL).

    • To each vial, add a different co-solvent, starting with a 10:1 (DMTU:co-solvent) volumetric ratio (i.e., 0.1 mL of co-solvent).

    • Agitate all vials vigorously for 2-5 minutes at room temperature.

    • Visually assess and rank the co-solvents based on their ability to dissolve the reactant.

  • Optimization:

    • Take the most promising co-solvent(s) from the screening step.

    • Set up a new series of vials with the same amount of reactant and DMTU.

    • Create a gradient of co-solvent concentrations, for example, 10:1, 5:1, 2:1, and 1:1 (DMTU:co-solvent).

    • Agitate and observe to find the ratio that provides complete dissolution with the minimum amount of co-solvent.

    • Consider the compatibility of the chosen co-solvent with your reaction conditions (e.g., potential for side reactions).

Protocol 3: Utilizing Sonication for Dissolution

This protocol describes the general use of an ultrasonic bath to aid in the dissolution of a poorly soluble reactant.

Materials:

  • Reactant and DMTU (or DMTU/co-solvent mixture) in a sealed container (e.g., a thick-walled glass vial or flask)

  • Ultrasonic bath

Procedure:

  • Prepare the reactant-solvent mixture in a suitable vessel. Ensure the vessel is securely capped.

  • Fill the ultrasonic bath with water, and a few drops of a surfactant to ensure good energy transfer.

  • Degas the water in the bath by running the sonicator for 5-10 minutes before introducing your sample.[7]

  • Place the sealed vessel containing your sample into the bath. The water level in the bath should be consistent with the solvent level in your vessel.

  • Turn on the sonicator. The duration will depend on the nature and quantity of your reactant. Start with short bursts (e.g., 2-5 minutes) and visually inspect the progress.

  • Note: Sonication can cause heating. Monitor the temperature of the bath and your sample to avoid unwanted temperature increases, especially for thermally sensitive compounds. You can add ice to the bath to maintain a low temperature.

Visualizations

Troubleshooting_Workflow start Reactant Insoluble in DMTU increase_temp Increase Temperature start->increase_temp is_soluble_temp Is it Soluble? increase_temp->is_soluble_temp proceed Proceed with Reaction is_soluble_temp->proceed Yes co_solvent Use Co-solvent System is_soluble_temp->co_solvent No is_soluble_cosolvent Is it Soluble? co_solvent->is_soluble_cosolvent is_soluble_cosolvent->proceed Yes sonication Apply Sonication is_soluble_cosolvent->sonication No is_soluble_sonic Is it Soluble? sonication->is_soluble_sonic is_soluble_sonic->proceed Yes re_evaluate Re-evaluate Solvent/Reactant System is_soluble_sonic->re_evaluate No Co_Solvency_Mechanism cluster_0 Initial State: Poor Solubility cluster_1 Addition of Co-solvent cluster_2 Final State: Enhanced Solubility reactant Reactant (Poorly Solvated) dmtu DMTU Solvent Molecules cosolvent Co-solvent Molecules solvated_reactant Solvated Reactant dmtu->solvated_reactant cosolvent->solvated_reactant solvent_mixture DMTU + Co-solvent (Modified Polarity)

References

Validation & Comparative

A Safer, Effective Alternative in the Chemist's Toolkit: N,N'-Dimethyltrimethyleneurea (DMPU) as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, safety, and environmental footprint. This guide provides an objective comparison of N,N'-Dimethyltrimethyleneurea (DMTU), more commonly known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), with other polar aprotic solvents, supported by experimental data and detailed protocols.

Initially, it is crucial to clarify that this compound and DMPU are synonymous names for the same chemical compound, identified by the CAS number 7226-23-5. Therefore, this guide will proceed by comparing DMPU to other commonly used polar aprotic solvents, most notably Hexamethylphosphoramide (HMPA), as well as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

DMPU has emerged as a viable and safer substitute for HMPA, a highly effective solvent now recognized as a carcinogen.[1] While HMPA is known for its exceptional ability to solvate cations and enhance the reactivity of organometallic reagents, its toxicity necessitates the use of safer alternatives. DMPU offers many of the advantageous properties of HMPA without the significant health risks.

Performance in Key Chemical Transformations

DMPU has demonstrated its efficacy in a wide array of chemical reactions, often with comparable or only slightly reduced yields compared to HMPA, making it an attractive alternative for a safer laboratory environment.

Nucleophilic Difluoromethylation

In the nucleophilic difluoromethylation of enolizable ketones using Me3SiCF2H, HMPA is a known effective additive. However, studies have shown that DMPU can be used as a non-toxic alternative. While the yields were reported to be slightly lower with DMPU, it provides a much safer reaction medium.[2]

Wittig Reaction

DMPU serves as an excellent solvent for the Wittig reaction, facilitating the formation of the ylide and the subsequent reaction with carbonyl compounds to form alkenes.

Data Presentation: A Comparative Overview

To provide a clear comparison, the following tables summarize the physical properties and performance of DMPU against other common polar aprotic solvents.

Table 1: Physical and Safety Properties of Selected Polar Aprotic Solvents

PropertyThis compound (DMPU)Hexamethylphosphoramide (HMPA)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 7226-23-5680-31-968-12-267-68-5
Molecular Weight 128.17 g/mol 179.20 g/mol 73.09 g/mol 78.13 g/mol
Boiling Point 247 °C232 °C153 °C189 °C
Melting Point -20 °C7 °C-61 °C19 °C
Density 1.06 g/mL1.03 g/mL0.944 g/mL1.10 g/mL
Flash Point 121 °C105 °C58 °C87 °C
Toxicity Low toxicityCarcinogenicToxic, teratogenLow toxicity

Table 2: Comparative Performance in a Transition Metal-Free Carboboration Reaction

SolventYield (%)
DMPU 40
HMPA 21
DMF 70

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Wittig Reaction using DMPU

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous DMPU.

  • Carefully add sodium hydride (1.1 equivalents) in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to facilitate the formation of the ylide, which is indicated by the development of a deep red color.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous DMPU dropwise to the cooled ylide solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alkene.[3]

Visualizing Chemical Processes

To better understand the workflow and decision-making in solvent selection, the following diagrams are provided.

SolventSelection start Reaction Consideration toxicity Toxicity Assessment start->toxicity performance Performance Requirements toxicity->performance Low Risk hmpa HMPA (High Performance, High Toxicity) toxicity->hmpa High Risk dmpu DMPU (Good Performance, Low Toxicity) performance->dmpu High Performance Needed other Other Solvents (e.g., DMF, DMSO) performance->other Moderate Performance Sufficient select_dmpu Select DMPU dmpu->select_dmpu select_other Consider Other Alternatives other->select_other

Caption: Decision-making flowchart for solvent selection.

WittigReactionWorkflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup and Purification ylide_start 1. Combine Phosphonium Salt and DMPU add_base 2. Add NaH ylide_start->add_base heat 3. Heat to 60°C add_base->heat ylide_formation Ylide Formed heat->ylide_formation cool 4. Cool to 0°C ylide_formation->cool add_aldehyde 5. Add Aldehyde in DMPU cool->add_aldehyde react 6. Stir at RT for 2h add_aldehyde->react reaction_complete Reaction Complete react->reaction_complete quench 7. Quench with Ice-Water reaction_complete->quench extract 8. Extract with Et2O quench->extract wash 9. Wash and Dry extract->wash purify 10. Purify via Chromatography wash->purify product Final Product purify->product

Caption: Experimental workflow for the Wittig reaction using DMPU.

References

A Comparative Analysis of N,N'-Dimethyltrimethyleneurea and Other Cyclic Ureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, the selection of appropriate reagents and solvents is paramount to ensuring reaction efficiency, product purity, and laboratory safety. Cyclic ureas, a class of compounds characterized by a urea (B33335) functionality within a heterocyclic ring, have garnered significant attention as versatile solvents and key structural motifs in bioactive molecules. This guide provides a detailed comparative analysis of N,N'-Dimethyltrimethyleneurea (DMPU), also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, against other notable cyclic ureas and commonly used polar aprotic solvents.

Executive Summary

This compound (DMPU) has emerged as a compelling alternative to hazardous solvents like Hexamethylphosphoramide (HMPA) and, in many applications, offers advantages over other polar aprotic solvents such as N,N-Dimethylformamide (DMF) and its cyclic counterpart, N,N'-Dimethylethyleneurea (DMEU or DMI). While DMPU and DMI share similar properties as effective polar aprotic solvents, differences in their physical characteristics and toxicological profiles can influence their suitability for specific applications. This guide presents a data-driven comparison to inform the selection process for researchers and drug development professionals.

Data Presentation: Physicochemical and Toxicological Properties

A clear understanding of the physical and toxicological properties of these solvents is crucial for their effective and safe use. The following tables summarize key comparative data.

Table 1: Physicochemical Properties of Selected Cyclic Ureas and Aprotic Solvents

PropertyThis compound (DMPU)N,N'-Dimethylethyleneurea (DMEU/DMI)N,N-Dimethylformamide (DMF)Hexamethylphosphoramide (HMPA)
CAS Number 7226-23-5[1]80-73-9[2]68-12-2680-31-9
Molecular Formula C₆H₁₂N₂O[1]C₅H₁₀N₂O[2]C₃H₇NOC₆H₁₈N₃OP
Molecular Weight ( g/mol ) 128.17[1]114.15[2]73.09179.20
Boiling Point (°C) 246.5[1]225[2]153232
Melting Point (°C) -20[1]8.2[2]-617.2
Density (g/cm³ at 20-25°C) 1.064[1]1.0560.9441.03
Viscosity (cP at 25°C) 2.91.9[2]0.8023.23
Dielectric Constant 36.137.636.730
Solubility in Water Miscible[1]SolubleMiscibleMiscible

Table 2: Toxicological Data of Selected Cyclic Ureas and Aprotic Solvents

CompoundAcute Toxicity (LD₅₀, oral, rat)Carcinogenicity
This compound (DMPU) ~1300 mg/kg (mice)[3]Suspected carcinogen, mutagenic in Drosophila[3]
N,N'-Dimethylethyleneurea (DMEU/DMI) 2840 mg/kg (mice)[3]Not classified as carcinogenic[3]
N,N-Dimethylformamide (DMF) 2800 mg/kgPossible human carcinogen
Hexamethylphosphoramide (HMPA) 2650 mg/kgKnown carcinogen[4]

Performance in Chemical Synthesis

DMPU and DMI are frequently employed as safer substitutes for HMPA in reactions requiring a polar aprotic medium to enhance the reactivity of nucleophiles and organometallic reagents.[2][4]

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, often benefits from polar aprotic solvents. Both DMPU and DMI can serve as effective solvents in this reaction, promoting high yields and selectivity.

Wittig Reaction

The Wittig reaction, which converts a ketone or aldehyde to an alkene, can also be performed in the presence of DMPU as a cosolvent to facilitate the formation of the phosphorus ylide and enhance reaction rates.

Experimental Protocols

General Protocol for Solubility Assessment of a Drug Candidate
  • Preparation of Saturated Solutions: Add an excess amount of the drug candidate to a series of vials, each containing a different cyclic urea solvent (e.g., DMPU, DMI).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the drug candidate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the solubility of the drug candidate in each cyclic urea solvent, typically expressed in mg/mL or mol/L.

Exemplary Protocol for a Heck Reaction using DMPU
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Solvent Addition: Add DMPU (5 mL) to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.

Exemplary Protocol for a Wittig Reaction using DMPU as a Cosolvent
  • Ylide Formation: In a dry flask under an inert atmosphere, suspend the phosphonium (B103445) salt (1.1 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and DMPU (e.g., 4:1 v/v, 10 mL). Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Aldehyde/Ketone Addition: Cool the ylide solution back to -78 °C and add a solution of the aldehyde or ketone (1.0 mmol) in THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the alkene.

Signaling Pathways and Experimental Workflows

Cyclic urea derivatives are not only important as solvents but also as structural components of pharmacologically active molecules, including kinase inhibitors.[5][6][7]

Urea Derivatives in the RAS/RAF/MEK/ERK Kinase Signaling Pathway

Many kinase inhibitors incorporate a urea or cyclic urea moiety, which often plays a crucial role in binding to the target kinase. The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, and its dysregulation is a hallmark of many cancers.[8] Urea-based inhibitors can target kinases within this pathway, such as RAF kinases.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation UreaInhibitor Urea-based Kinase Inhibitor UreaInhibitor->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a urea-based kinase inhibitor.

Experimental Workflow for Organic Synthesis

A typical workflow for an organic synthesis reaction, such as the Heck or Wittig reaction, involves several key stages from reaction setup to product purification.

Organic_Synthesis_Workflow Start Start ReactionSetup Reaction Setup (Reagents, Solvent, Catalyst) Start->ReactionSetup Reaction Reaction (Heating, Stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for a typical organic synthesis experiment.

Logical Workflow for Solvent Screening in Drug Discovery

The selection of an appropriate solvent is a critical step in early-stage drug discovery, impacting solubility, stability, and the performance of biological assays. A systematic screening process is often employed.

Solvent_Screening_Workflow Start Start: Drug Candidate DefineCriteria Define Screening Criteria (Solubility, Stability, Toxicity) Start->DefineCriteria SelectSolvents Select Candidate Solvents (e.g., DMPU, DMI, DMSO) DefineCriteria->SelectSolvents Solubility Solubility Screening SelectSolvents->Solubility Stability Stability Assessment SelectSolvents->Stability Toxicity In Vitro Toxicity Assay SelectSolvents->Toxicity DataAnalysis Data Analysis and Ranking Solubility->DataAnalysis Stability->DataAnalysis Toxicity->DataAnalysis SelectOptimal Select Optimal Solvent(s) DataAnalysis->SelectOptimal End Proceed to Formulation/ Assay Development SelectOptimal->End

Caption: A logical workflow for screening solvents for a new drug candidate.

Conclusion

This compound (DMPU) and its five-membered ring analog, N,N'-Dimethylethyleneurea (DMI), are valuable polar aprotic solvents for a wide range of applications in research and drug development. They offer significant safety advantages over the carcinogenic HMPA and can often replace other common solvents like DMF. The choice between DMPU and DMI may depend on specific reaction requirements, such as the desired viscosity and melting point, as well as toxicological considerations, with DMI generally exhibiting lower acute toxicity. The data and protocols provided in this guide are intended to assist researchers in making informed decisions regarding the selection and use of these important cyclic ureas.

References

Validating the experimental efficacy of N,N'-Dimethyltrimethyleneurea in [specific application]

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "N,N'-Dimethyltrimethyleneurea" have revealed a significant ambiguity in the compound's identity and a lack of specific experimental data regarding its efficacy in any particular application. The provided information is insufficient to generate the requested comparative guide.

Extensive database searches have predominantly returned results for two similar but distinct compounds: N,N-Dimethylurea and N,N'-Dimethylurea . These are primarily utilized as intermediates in various chemical syntheses, including the production of caffeine, theophylline, pharmaceuticals, textile aids, and herbicides[1][2]. While one patent mentions a broad class of "N-substituted-N'-substituted urea (B33335) derivatives" as potential inhibitors of TNF-α production, this does not provide specific data on this compound[3].

The structural difference between these compounds is crucial. "this compound" suggests a cyclic urea derivative, which is structurally distinct from the more commonly referenced linear urea compounds. No specific experimental efficacy data, signaling pathway information, or established alternatives for a defined application could be found for a compound explicitly named this compound.

To proceed with generating a comprehensive and accurate comparison guide as requested, the following clarifications are essential:

  • Confirmation of the Chemical Structure: Please verify the exact chemical name and structure of the compound of interest. Is "this compound" the correct name, or could it be an alternative nomenclature for a more common compound? Providing a CAS number or a chemical structure diagram would be ideal.

  • Specified Application: The "specific application" mentioned in the topic is a critical piece of information that is currently missing. Understanding the intended use of this compound (e.g., as an anti-inflammatory agent, a catalyst, a textile finishing agent) is necessary to identify relevant alternatives and search for comparative experimental data.

Without this fundamental information, it is not possible to conduct a meaningful comparison, present quantitative data, detail experimental protocols, or create the required visualizations. Upon receiving the necessary clarifications, a thorough and targeted search for the requested information can be initiated to construct the detailed comparison guide.

References

Performance Showdown: N,N'-Dimethyltrimethyleneurea vs. N,N'-Dimethylethyleneurea in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of N,N'-Dimethyltrimethyleneurea (DMPU) and its close analog, N,N'-Dimethylethyleneurea (DMEU).

In the landscape of modern chemical synthesis and pharmaceutical research, the selection of appropriate solvents and reagents is paramount to achieving desired outcomes. Among the class of cyclic ureas, this compound, also widely known as N,N'-Dimethylpropyleneurea (DMPU), has garnered significant attention as a versatile polar aprotic solvent. Its utility is often compared with that of N,N'-Dimethylethyleneurea (DMEU), another cyclic urea (B33335) that serves as a safer alternative to the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA).[1][2] This guide provides a detailed, data-driven comparison of the performance of DMPU against DMEU, offering valuable insights for professionals in drug development and scientific research.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application. Both DMPU and DMEU are characterized by high boiling points and are miscible with water, making them suitable for a variety of reaction conditions.[2]

PropertyThis compound (DMPU)N,N'-Dimethylethyleneurea (DMEU)
Synonyms 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, N,N'-Dimethylpropyleneurea1,3-Dimethyl-2-imidazolidinone, DMI
CAS Number 7226-23-580-73-9
Molecular Formula C₆H₁₂N₂OC₅H₁₀N₂O
Molecular Weight 128.17 g/mol 114.15 g/mol
Boiling Point 246.5 °C225 °C
Melting Point -20 °C8.2 °C
Density 1.064 g/cm³Not specified
Appearance Colorless liquidColorless liquid

Table 1: Comparison of the key physical and chemical properties of this compound (DMPU) and N,N'-Dimethylethyleneurea (DMEU).[2][3]

Performance in Organic Synthesis

Both DMPU and DMEU have been investigated as less hazardous replacements for HMPA in organic reactions requiring a polar, aprotic co-solvent.[1] Their primary role is to enhance the reactivity of nucleophiles and bases.

While direct side-by-side quantitative comparisons in the literature are limited, the available information suggests that both solvents can effectively facilitate a range of organic transformations. DMPU is often highlighted for its ability to solvate cations, thereby increasing the rate of nucleophilic substitution reactions.[4] For instance, in certain substitution reactions, the use of DMPU as a solvent can lead to significantly higher yields compared to other aprotic solvents like DMF.[5]

DMEU, also known as DMI, is also recognized for its excellent solvating ability for both inorganic and organic compounds.[3] A notable difference lies in their physical state at lower temperatures; DMEU has a greater tendency to crystallize, which can make it less suitable for low-temperature reactions compared to DMPU.[5]

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are generalized workflows relevant to the application of these compounds.

General Workflow for a Substitution Reaction

A typical experimental setup for a nucleophilic substitution reaction utilizing either DMPU or DMEU as a solvent would involve the following steps:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants & Solvent (DMPU or DMEU) D Stirring & Monitoring (e.g., TLC, GC) A->D B Inert Atmosphere (e.g., N2, Ar) B->D C Temperature Control C->D E Quenching D->E F Extraction E->F G Washing F->G H Drying G->H I Concentration H->I J Chromatography or Recrystallization I->J Solvent Polar Aprotic Solvent (DMPU or DMEU) Cation Cation Solvation Solvent->Cation Anion "Naked" Anion Cation->Anion Nucleophilicity Increased Nucleophilicity Anion->Nucleophilicity Rate Accelerated Reaction Rate Nucleophilicity->Rate Yield Improved Product Yield Rate->Yield

References

Assessing the Reproducibility of Experimental Results with N,N'-Dimethyltrimethyleneurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be critical to the success and reproducibility of an experiment. N,N'-Dimethyltrimethyleneurea, more commonly known by its systematic name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), has emerged as a versatile and safer alternative to carcinogenic polar aprotic solvents like Hexamethylphosphoramide (HMPA). This guide provides an objective comparison of DMPU's performance with other alternatives, supported by experimental data and detailed protocols to aid in assessing the reproducibility of experimental outcomes.

This compound (DMPU) is a cyclic urea (B33335) that functions as a polar aprotic solvent.[1][2] Its utility in a wide range of organic reactions stems from its ability to dissolve a variety of organic and inorganic compounds, enhancing the reactivity of organometallic reagents and increasing the rate of nucleophilic substitution reactions.[3][4] Concerns over the carcinogenicity of HMPA have driven the adoption of safer alternatives, with DMPU being a prominent substitute offering similar physicochemical properties with a more favorable safety profile.[3][4]

Physicochemical Properties: DMPU vs. Alternatives

A comparative overview of the key physical and chemical properties of DMPU and other commonly used polar aprotic solvents is essential for selecting the appropriate medium for a given reaction.

PropertyThis compound (DMPU)Hexamethylphosphoramide (HMPA)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 7226-23-5[5]680-31-968-12-267-68-5872-50-4
Molecular Weight 128.17 g/mol [5]179.20 g/mol 73.09 g/mol 78.13 g/mol 99.13 g/mol
Boiling Point 246.5 °C[2]232.5 °C153 °C189 °C202 °C
Melting Point -20 °C[2]7.2 °C-61 °C18.5 °C-24 °C
Density 1.06 g/mL[2]1.03 g/mL0.944 g/mL1.100 g/mL1.028 g/mL
Dielectric Constant 36.13036.74732
Carcinogenicity SuspectedYesPossibleNoReproductive toxicant

Performance in Key Organic Reactions: A Comparative Analysis

The efficacy of a solvent is best judged by its performance in various chemical transformations. Below is a summary of reported yields for representative reactions where DMPU has been used, often in comparison to HMPA.

ReactionSubstrateReagentSolventYield (%)Reference
Methylation of Cyclohexanone (B45756)CyclohexanoneLDA, CH₃ITHF/DMPU95[3]
Methylation of CyclohexanoneCyclohexanoneLDA, CH₃ITHF/HMPA98[3]
Wittig ReactionBenzaldehyde (B42025)Benzyltriphenylphosphonium (B107652) chloride, NaHDMPU>90 (typical)[3]
Alkylation of 1-Alkynides1-Dodecynen-BuLi, 1-BromooctaneTHF/DMPU85[6]
Alkylation of 1-Alkynides1-Dodecynen-BuLi, 1-BromooctaneTHF/HMPA88[6]

While HMPA may in some cases provide slightly higher yields, the data indicates that DMPU is a highly effective substitute, providing comparable results without the significant health risks associated with HMPA.[3][6] The choice between DMPU and other alternatives like DMF, DMSO, or NMP will depend on the specific requirements of the reaction, including substrate solubility, reaction temperature, and the nature of the reagents involved.

Experimental Protocols

To facilitate the assessment of reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: Methylation of Cyclohexanone via its Lithium Enolate using DMPU

This protocol describes the methylation of cyclohexanone, where DMPU is used to enhance the reactivity of the lithium enolate.[3]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.[3]

  • Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Protocol 2: Wittig Reaction using DMPU

This protocol outlines a Wittig reaction to synthesize stilbene, demonstrating the use of DMPU as a solvent for ylide formation and reaction.[3]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide, indicated by the development of a deep red color.[3]

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.

Visualization of Experimental Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_solvent Solvent System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM1 Cyclohexanone Reaction Enolate Formation & Methylation SM1->Reaction SM2 LDA SM2->Reaction SM3 CH3I SM3->Reaction Solvent THF/DMPU Solvent->Reaction Workup Quenching Extraction Chromatography Reaction->Workup Product 2-Methylcyclohexanone Workup->Product

Workflow for the methylation of cyclohexanone using DMPU.

signaling_pathway HMPA HMPA Reactivity Enhanced Reactivity & Comparable Yields HMPA->Reactivity High Choice Optimal Solvent Choice HMPA->Choice Hazardous DMPU DMPU DMPU->Reactivity Comparable Safety Improved Safety Profile (Non-carcinogenic) DMPU->Safety OtherSolvents Other Aprotic Solvents (DMF, DMSO, NMP) OtherSolvents->Reactivity Variable OtherSolvents->Choice Varying Hazards Reactivity->Choice Safety->Choice Favorable

References

Cross-Validation of Analytical Techniques for N,N'-Dimethyltrimethyleneurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N,N'-Dimethyltrimethyleneurea, a key component in various chemical syntheses, is crucial for ensuring product quality and safety in the pharmaceutical industry. The cross-validation of analytical techniques is essential for confirming the reliability and consistency of data. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Due to the limited availability of direct comparative studies for this compound in publicly accessible literature, the following data and methodologies are based on established analytical practices for analogous substituted urea (B33335) compounds. These provide a robust framework for method development and validation.

Data Presentation: Comparative Analysis

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS in the analysis of small urea-based molecules.

Performance ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.005 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.015 µg/mL
Sample Throughput HighModerate
Specificity GoodExcellent
Derivatization Required NoYes

Experimental Workflows and Logical Relationships

A systematic workflow is critical for the successful cross-validation of two distinct analytical methods. This ensures that the methods are properly developed, validated, and compared to ensure consistency and reliability of the results.

A Method Development & Optimization B Method A: HPLC-UV A->B C Method B: GC-MS A->C D Individual Method Validation (ICH Guidelines) B->D C->D E Linearity, Accuracy, Precision, Specificity, LOD, LOQ D->E F Cross-Validation Study D->F G Analysis of Identical Samples (n >= 6) F->G H Statistical Comparison of Results (e.g., t-test, F-test) G->H I Acceptance Criteria Met? H->I J Methods are Interchangeable I->J Yes K Investigate Discrepancies I->K No

Cross-validation workflow for two analytical methods.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on methods for structurally similar compounds and should be optimized and validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products where high sensitivity is not the primary requirement.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v), filtered and degassed.

  • This compound reference standard.

  • Acetonitrile (HPLC grade), Water (HPLC grade).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 210 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions to cover the desired concentration range for the linearity study.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.

4. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo solution, and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration. Plot a calibration curve and calculate the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the trace-level quantification of this compound, particularly in complex matrices or as a potential genotoxic impurity. A derivatization step is necessary to increase the volatility of the analyte.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

  • Anhydrous Pyridine, Ethyl Acetate (B1210297) (GC grade).

2. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

3. Derivatization, Standard, and Sample Preparation:

  • Standard and Sample Derivatization:

    • Accurately weigh about 1 mg of the reference standard or sample into a vial.

    • Dissolve in 500 µL of anhydrous pyridine.

    • Add 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • Standard Solutions: Prepare a stock solution of the derivatized standard and perform serial dilutions in ethyl acetate to create calibration standards.

4. Validation Parameters:

  • Specificity: Analyze a derivatized blank and placebo to confirm the absence of interfering peaks at the retention time of the derivatized this compound.

  • Linearity, Accuracy, and Precision: Follow a similar approach as described for the HPLC-UV method, ensuring the derivatization step is consistently applied to all samples and standards.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.

Benchmarking the performance of N,N'-Dimethyltrimethyleneurea in [specific industrial process]

Author: BenchChem Technical Support Team. Date: December 2025

For example, are you interested in its use as a:

  • Low-formaldehyde releasing agent in textile finishing?

  • Curing agent in the production of resins or polymers?

  • Component in the synthesis of specific chemical compounds?

  • Solvent in a particular chemical reaction?

Once you provide the specific industrial process, I can proceed to:

  • Gather relevant data: I will search for performance benchmarks, experimental data, and comparisons with alternative chemicals used in that specific application.

  • Structure the information: I will organize the quantitative data into clear, comparative tables.

  • Detail methodologies: I will provide the experimental protocols for the key data cited.

  • Create visualizations: I will generate the requested Graphviz diagrams for workflows or chemical pathways, adhering to all your specified formatting requirements (color palette, contrast, size, and captions).

I am ready to assist you as soon as you provide the necessary context.

A Comparative Analysis of the Chemical Reactivity of N,N'-Dimethyltrimethyleneurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of N,N'-Dimethyltrimethyleneurea (DMTU) derivatives. While direct comparative studies on a homologous series of DMTU derivatives are not extensively available in the reviewed literature, this document synthesizes information on the reactivity of DMTU and related cyclic ureas to infer comparative trends. The information is intended to guide researchers in designing and conducting further experimental investigations.

Introduction to this compound Derivatives

This compound, also known as 1,3-Dimethyl-1,3-diazinan-2-one or N,N'-Dimethylpropyleneurea (DMPU), is a cyclic urea (B33335) that serves as a versatile polar, aprotic solvent and a key building block in organic synthesis. Its derivatives, featuring various substituents on the trimethylene backbone, are of growing interest in medicinal chemistry and materials science due to their potential to modulate biological activity and material properties. The reactivity of these derivatives is fundamentally influenced by the electronic and steric nature of these substituents.

General Reactivity of the Cyclic Urea Moiety

The reactivity of the this compound scaffold is primarily dictated by the urea functional group. Key reactive sites include:

  • The Carbonyl Oxygen: The lone pairs on the oxygen atom make it a Lewis base and a site for protonation or coordination to Lewis acids, which can activate the carbonyl group for nucleophilic attack.

  • The Carbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles.

  • The Nitrogen Atoms: The nitrogen atoms are weakly basic and can participate in reactions, although their nucleophilicity is reduced due to the delocalization of their lone pairs into the carbonyl group.

  • α-Carbons to the Nitrogen Atoms: The protons on the carbons adjacent to the nitrogen atoms can be abstracted by strong bases, leading to the formation of carbanions that can act as nucleophiles.

Comparative Reactivity Analysis

Due to the limited availability of direct quantitative comparative studies, the following analysis is based on established principles of organic chemistry and data from related cyclic urea systems.

Influence of Substituents on the Trimethylene Backbone

Substituents on the carbon atoms of the trimethylene bridge can influence the reactivity of the urea moiety through steric and electronic effects.

  • Electron-Donating Groups (EDGs): Alkyl groups, for example, are electron-donating and would be expected to increase the electron density on the urea carbonyl oxygen, making it more basic. However, they would slightly decrease the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Halogens or other electron-withdrawing groups would decrease the basicity of the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the backbone can sterically hinder the approach of reactants to the urea core, thereby decreasing reaction rates.

N-Acylation Reactions

N-acylation is a common transformation for cyclic ureas. The reactivity in these reactions is dependent on the nucleophilicity of the nitrogen atoms and the electrophilicity of the acylating agent.

Table 1: Comparison of Conditions for N-Acylation of Cyclic Ureas

Cyclic Urea DerivativeAcylating AgentBaseSolventConditionsYieldReference
1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-oneVarious Acyl ChloridesEt3N or noneTHF or TolueneReflux or Room Temp.35-95%[1]
Primary Amides (to form N-substituted ureas)Phenyliodine diacetate (PIDA)NH3 or Ammonium CarbamateMeOH or TFENot specifiedHigh[2]

Imidazolidin-2-one is a five-membered ring cyclic urea, and the data is used here to illustrate a typical N-acylation reaction.

Key Reactions of this compound Derivatives

Hydrolysis

The hydrolysis of ureas is a fundamental reaction, though generally slow under neutral conditions. The rate is significantly affected by pH and the presence of catalysts.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the reaction. The rate of hydrolysis of N-nitrosoureas, for instance, has been shown to be dependent on the concentration of hydroxide ions and can be subject to general base catalysis.

Reactions with Electrophiles

The carbonyl oxygen of this compound derivatives can act as a nucleophile, reacting with various electrophiles.

Formation of N-Substituted Derivatives

The nitrogen atoms of the urea can be functionalized, for example, through reactions with isocyanates to form more complex urea structures. The synthesis of N-substituted ureas is a cornerstone of many drug discovery programs.

Experimental Protocols

General Procedure for N-Acylation of a Cyclic Urea

This protocol is adapted from the synthesis of N-acyl cyclic urea derivatives[1].

  • Reaction Setup: To a solution of the this compound derivative (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or toluene, add a base like triethylamine (B128534) (1 equivalent) if required.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for a Comparative Reactivity Study

The following diagram illustrates a potential experimental workflow for systematically comparing the reactivity of different this compound derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_reactivity Reactivity Screening cluster_analysis Data Analysis cluster_comparison Comparative Analysis S1 Start with DMTU scaffold S2 Introduce Substituents (R1, R2, R3) S1->S2 S3 Purification and Characterization S2->S3 R1 Hydrolysis (Acidic, Basic) S3->R1 R2 N-Acylation S3->R2 R3 Reduction S3->R3 R4 Alkylation S3->R4 A1 Determine Reaction Rates (Kinetics) R1->A1 R2->A1 R3->A1 R4->A1 A2 Measure Product Yields A1->A2 A3 Spectroscopic Analysis A2->A3 C1 Correlate Substituent Effects with Reactivity A3->C1 C2 Structure-Activity Relationship (SAR) C1->C2

Caption: Workflow for a comparative reactivity study.

General Mechanism of Acid-Catalyzed Hydrolysis

This diagram shows the general steps involved in the acid-catalyzed hydrolysis of a cyclic urea.

G Cyclic Urea Cyclic Urea Protonated Urea Protonated Urea Cyclic Urea->Protonated Urea + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Urea->Tetrahedral Intermediate + H2O Ring-Opened Intermediate Ring-Opened Intermediate Tetrahedral Intermediate->Ring-Opened Intermediate Proton Transfer Products Products Ring-Opened Intermediate->Products Cleavage

Caption: Acid-catalyzed hydrolysis of a cyclic urea.

Conclusion

The chemical reactivity of this compound derivatives is a rich area for further investigation. While this guide provides a foundational understanding based on the available literature for related compounds, there is a clear need for systematic, quantitative studies to fully elucidate the structure-reactivity relationships within this class of molecules. Such studies will be invaluable for the rational design of new compounds with tailored properties for applications in drug discovery and materials science.

References

N,N'-Dimethyltrimethyleneurea: A Comparative Analysis Against Traditional Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards safer and more efficient solvents in pharmaceutical research and development has brought N,N'-Dimethyltrimethyleneurea (DMTU), also known as N,N'-Dimethylpropyleneurea (DMPU), to the forefront as a viable alternative to traditional polar aprotic solvents. This guide provides an objective comparison of DMPU with established solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and the hazardous Hexamethylphosphoramide (HMPA), supported by available experimental data and detailed protocols.

DMPU (CAS No. 7226-23-5) is a cyclic urea (B33335) that has gained recognition as a powerful, polar aprotic solvent with a favorable safety profile compared to many of its counterparts.[1][2] It is often touted as a less toxic substitute for HMPA, a known carcinogen, and presents distinct advantages over the widely used DMF and DMSO in specific applications.[2][3] Its utility spans a range of applications, including organic synthesis, pharmaceutical manufacturing, and polymer chemistry.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental physicochemical properties of a solvent is crucial for its effective application in research and development. The following table summarizes the key characteristics of DMPU in comparison to DMF, DMSO, and HMPA.

PropertyThis compound (DMPU)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Hexamethylphosphoramide (HMPA)
CAS Number 7226-23-568-12-267-68-5680-31-9
Molecular Formula C₆H₁₂N₂OC₃H₇NOC₂H₆OSC₆H₁₈N₃OP
Molar Mass ( g/mol ) 128.1773.0978.13179.20
Boiling Point (°C) 247153189232
Melting Point (°C) -20-6118.57
Density (g/cm³ at 20°C) 1.0550.9441.1001.03
Flash Point (°C) 1215887105
Dielectric Constant 36.136.74730
Toxicity Profile Lower toxicity, but suspected of damaging fertility.Hepatotoxic, reproductive effects.Generally lower toxicity.Carcinogenic .

Performance in Key Organic Reactions: A Data-Driven Comparison

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting yield, reaction rate, and selectivity. While direct, comprehensive comparative studies are limited, the available data suggests that DMPU is a highly effective solvent for a variety of transformations.

Wittig Reaction
ReactionSolvent SystemYield (%)
Enol Ether Wittig ReactionTHF/DMPU74
Enol Ether Wittig ReactionDME60
Alkylation Reactions

DMPU has demonstrated utility in alkylation reactions, where its ability to solvate cations can enhance reactivity. In a specific cross-coupling reaction to synthesize an ethyl butanoate derivative, a yield of 78-83% was achieved using DMPU as the solvent. While a direct comparison to other solvents for this specific reaction is not provided in the source, this demonstrates the efficacy of DMPU in facilitating such transformations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions where DMPU has been successfully employed.

Protocol 1: Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid

This protocol details the use of DMPU as a co-solvent in the synthesis of a dicarboxylic acid derivative.

Procedure:

  • A dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stirrer is charged with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry DMPU, and 450 mL of dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.[4]

  • The solution is cooled in an ice bath, and 5.00 g (0.629 mol) of lithium hydride powder is added in one portion.[4]

  • The cooling bath is removed, and the mixture is stirred for approximately 2 hours until hydrogen evolution ceases.[4]

  • 28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene (B23561) is added rapidly via syringe.[4]

  • The reaction mixture is heated in an oil bath at 40-45°C for 24 hours.[4]

  • After cooling to 20°C, 50 mL of water is added dropwise, followed by the addition of 31.5 g (0.750 mol) of solid lithium hydroxide (B78521) monohydrate.[4]

  • The mixture is stirred at 20°C for an additional 24 hours.[4]

  • The reaction mixture is then treated with 350 mL of water and transferred to a 2-L separatory funnel.[4]

  • Neutral materials are removed by extraction with five 500-mL portions of ethyl acetate.[4]

  • The combined aqueous phases are acidified with 160 mL of 6 N hydrochloric acid and extracted three times with 500-mL portions of ethyl acetate.[4]

  • The combined organic extracts are washed, dried over sodium sulfate, filtered, and concentrated by rotary evaporation to yield 35.8 g (92%) of 3-cyclopentene-1,1-dicarboxylic acid as an off-white solid.[4]

Protocol 2: Copper-Catalyzed Cross-Coupling Reaction

This protocol illustrates the use of DMPU as the primary solvent in a copper-catalyzed N-arylation reaction.

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is charged with CuI (250 mg, 1.31 mmol), 2,2'-bipyridine (B1663995) (284 mg, 1.31 mmol), sodium iodide (1.25 g, 8.34 mmol), and N-(4-bromophenyl)-4-methylbenzenesulfonamide (8.33 g, 25.5 mmol).[3]

  • To these solids, 105 mL of DMPU is added from a graduated cylinder.[3]

  • Pyridine (105 µL, 1.31 mmol) and ethyl 4-bromobutyrate (4.0 mL, 28 mmol) are then added by syringe.[3]

  • The reaction vessel is submerged in a pre-equilibrated oil bath at 60°C and the headspace is purged with nitrogen for 15 minutes while stirring.[3]

  • After 24 hours, the reaction mixture is cooled to room temperature and quenched by the addition of 100 mL of 1 M aqueous ammonium (B1175870) chloride.[3]

  • The mixture is poured into a 1 L separatory funnel containing 150 mL of 1 M aqueous ammonium chloride and extracted with diethyl ether (3 x 60 mL).[3]

  • The combined organic layers are washed with water and brine, then dried over MgSO₄.[3]

  • The solids are removed by filtration, and the filtrate is concentrated by rotary evaporation to give a colorless oil. The product, ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate, is obtained in 78-83% yield.[3]

Visualizing Workflows and Properties

To better illustrate the concepts discussed, the following diagrams are provided.

G General Experimental Workflow for Organic Synthesis Reactants Reactants & Reagents Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Reactants->Reaction_Setup Solvent Solvent (DMPU or Traditional) Solvent->Reaction_Setup Reaction Reaction in Progress Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for organic synthesis.

G Key Property Comparison of Solvents cluster_properties Properties DMPU DMPU Boiling_Point High Boiling Point DMPU->Boiling_Point 247°C Polarity High Polarity DMPU->Polarity Safety Safety DMPU->Safety Lower Toxicity (Suspected Reprotoxic) DMF DMF DMF->Boiling_Point 153°C DMF->Polarity Toxicity Toxicity DMF->Toxicity Hepatotoxic, Reprotoxic DMSO DMSO DMSO->Boiling_Point 189°C DMSO->Polarity DMSO->Safety Lower Toxicity HMPA HMPA HMPA->Boiling_Point 232°C HMPA->Polarity HMPA->Toxicity Carcinogenic

Caption: Key property comparison of DMPU and traditional solvents.

Conclusion

This compound (DMPU) presents a compelling case as a substitute for traditional polar aprotic solvents, particularly the highly toxic HMPA. Its high boiling point, polarity, and ability to facilitate a range of organic reactions make it a valuable tool for researchers, scientists, and drug development professionals. While more extensive, direct comparative studies with quantitative data are needed to fully delineate its performance against solvents like DMF and DMSO across a broader spectrum of applications, the available evidence indicates that DMPU can often provide comparable or even superior results with a significantly improved safety profile. As the pharmaceutical industry continues to embrace greener and safer chemical practices, the adoption of solvents like DMPU is poised to become increasingly widespread.

References

Independent Verification of the Physical Properties of N,N'-Dimethyltrimethyleneurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the physical properties of N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-2-imidazolidinone (DMI), against other commonly used cryoprotectants. The data presented is supported by established experimental protocols, offering researchers, scientists, and drug development professionals a reliable resource for substance evaluation and selection.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of this compound and selected alternative compounds. This quantitative data allows for a direct comparison of their fundamental characteristics.

PropertyThis compound (DMI)N,N'-DimethylureaDimethyl Sulfoxide (B87167) (DMSO)Glycerol
Molecular Formula C₅H₁₀N₂OC₃H₈N₂O(CH₃)₂SOC₃H₈O₃
Molecular Weight 114.15 g/mol [1]88.11 g/mol [2]78.13 g/mol [3]92.09 g/mol
Melting Point 7.5 - 8.2 °C[4][5]101 - 106 °C[6][7]18.54 °C[3]18.2 °C[8]
Boiling Point 222 - 226 °C[1][4][5]268 - 270 °C[6][7]189 °C[3]290 °C (with decomposition)[8][9]
Density 1.056 g/mL at 25 °C[1][5]1.142 g/cm³ at 20 °C[6]~1.1 g/mL1.261 g/mL[8]
Solubility in Water Miscible[1]Soluble[2][6]Miscible[10]Completely soluble[8][11]
Appearance Colorless liquid[4]Colorless to white crystals[6][12]Colorless, odorless, hygroscopic liquid[13]Colorless, odorless, viscous liquid[8][11][14]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties cited in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[15]

  • Capillary tubes (sealed at one end)[15]

  • Thermometer

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Introduce a small amount of the solid into the open end of a capillary tube.[16]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[17]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[16]

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C per minute) can be used to determine an approximate melting range.[16]

    • For a more precise measurement, a slower heating rate of about 2 °C per minute is recommended, starting from a temperature 5-10 °C below the approximate melting point.[16]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[15]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[18][19]

  • Rubber band or thread to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Fill a small test tube to a depth of about 2-3 cm with the liquid sample.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the liquid in the test tube.[18][19]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[18]

  • Heating: Immerse the assembly in a Thiele tube filled with heating oil, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube.[18][19]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[18][20]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder or pipette

  • Balance

  • Spatula

  • Thermometer

Procedure:

  • Solvent Measurement: Measure a specific volume of the solvent (e.g., 10 mL of distilled water) into a test tube.[21]

  • Temperature Control: Measure and record the initial temperature of the solvent. It is crucial to maintain a constant temperature throughout the experiment.[21]

  • Solute Addition: Weigh a known mass of the solute. Add a small, measured amount of the solute to the test tube.[21]

  • Dissolution: Stopper the test tube and shake vigorously to dissolve the solute.[21]

  • Saturation Point: Continue adding small, known amounts of the solute and shaking until the solute no longer dissolves, and a small amount of undissolved solid remains at the bottom of the test tube. This indicates that the solution is saturated.

  • Calculation: Calculate the total mass of the solute that was dissolved in the known volume of the solvent. The solubility is typically expressed in grams of solute per 100 mL of solvent at the recorded temperature.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the general workflow for determining the physical properties of a chemical substance.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Determination mp1 Prepare Dry, Powdered Sample mp2 Pack Sample in Capillary Tube mp1->mp2 mp3 Place in Melting Point Apparatus mp2->mp3 mp4 Heat Slowly (2°C/min) mp3->mp4 mp5 Record Melting Range mp4->mp5 bp1 Place Liquid in Test Tube bp2 Insert Inverted Capillary Tube bp1->bp2 bp3 Attach to Thermometer & Heat bp2->bp3 bp4 Observe Bubble Stream bp3->bp4 bp5 Record Temperature at Liquid Entry bp4->bp5 s1 Measure Solvent Volume s2 Add Known Mass of Solute s1->s2 s3 Shake to Dissolve s2->s3 s4 Repeat Until Saturation s3->s4 s5 Calculate Solubility (g/100mL) s4->s5 start Start: Obtain Substance cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_boiling_point cluster_boiling_point start->cluster_boiling_point cluster_solubility cluster_solubility start->cluster_solubility end End: Characterized Substance cluster_melting_point->end cluster_boiling_point->end cluster_solubility->end

Caption: Workflow for determining key physical properties.

References

Statistical analysis of data from experiments using N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications and comparative performance of N,N'-Dimethylurea. Due to the limited availability of experimental data for N,N'-Dimethyltrimethyleneurea, this guide will focus on the closely related and well-documented compound, N,N'-Dimethylurea (CAS 96-31-1), also known as 1,3-Dimethylurea.

N,N'-Dimethylurea is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals like caffeine (B1668208) and theophylline, and in the textile industry as a formaldehyde-free finishing agent.[1][2] This guide provides a statistical analysis of its performance, detailed experimental protocols, and a comparison with relevant alternatives to aid in experimental design and substance selection.

Physicochemical and Toxicological Data Summary

A clear understanding of the physical, chemical, and toxicological properties of N,N'-Dimethylurea is fundamental for its safe and effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃H₈N₂O[1]
Molecular Weight 88.11 g/mol [3]
Melting Point 101-106 °C[1][2]
Boiling Point 268-270 °C[1][2]
Density 1.142 g/cm³[2][3]
Water Solubility 765 g/L at 21.5 °C[1]
logP -0.49[3]
Acute Oral Toxicity (LD50, Rat) 4000 mg/kg[4][5]

Performance in Key Applications: A Comparative Overview

N,N'-Dimethylurea's utility is most prominent in two primary areas: as a precursor in chemical synthesis and as a crosslinking agent in textile finishing.

Intermediate in Caffeine Synthesis

N,N'-Dimethylurea is a key building block in the industrial synthesis of caffeine.[1][6] The process generally involves the reaction of N,N'-Dimethylurea with cyanoacetic acid to form an intermediate, which is then further processed through cyclization and methylation steps.

Alternatives: Other synthetic routes to caffeine exist, such as the methylation of theobromine.[7][8] Greener synthetic approaches are also being explored, utilizing safer methylating agents like dimethyl carbonate.[8] The choice of synthetic pathway often depends on factors like raw material availability, cost, and desired purity of the final product.

Formaldehyde-Free Textile Finishing

In the textile industry, there is a significant move away from formaldehyde-releasing agents for creating wrinkle-resistant fabrics due to health concerns. N,N'-Dimethylurea, often in combination with glyoxal, serves as an effective formaldehyde-free crosslinking agent.[9]

Alternatives: Polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid, are major alternatives for formaldehyde-free finishing.[10][11] While effective, they can be more expensive and may require different curing conditions compared to dimethylurea-based systems.[12] The performance of these alternatives in terms of wrinkle recovery, fabric strength, and cost is a critical consideration for textile manufacturers.

Experimental Protocols

Synthesis of N,N'-Dimethyl-N-cyanoacetylurea (An Intermediate for Heterocyclic Synthesis)

This protocol outlines the synthesis of a key derivative of N,N'-Dimethylurea used in the preparation of various heterocyclic compounds.

Materials:

Procedure:

  • React cyanoacetic acid with acetic anhydride to form a mixed anhydride.

  • Introduce N,N'-Dimethylurea to the reaction mixture.

  • The condensation reaction proceeds to yield N,N'-Dimethyl-N-cyanoacetylurea.[13]

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized for the desired yield and purity.

Mandatory Visualizations

Logical Workflow for Caffeine Synthesis from N,N'-Dimethylurea

The following diagram illustrates the key steps in a common synthetic route for caffeine, highlighting the role of N,N'-Dimethylurea as a starting material.

G A N,N'-Dimethylurea C Condensation A->C B Cyanoacetic Acid B->C D N,N'-Dimethyl-N-cyanoacetylurea C->D E Cyclization D->E F Uracil Derivative E->F G Methylation F->G H Caffeine G->H G A Preparation of Finishing Bath (N,N'-Dimethylurea-glyoxal adduct, catalyst, softener) B Fabric Padding (Immersion and Squeezing) A->B C Drying B->C D Curing (High Temperature) C->D E Washing and Drying D->E F Finished Wrinkle-Resistant Fabric E->F

References

Peer-reviewed studies on the applications and limitations of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that balances reaction performance with safety and environmental impact. N,N'-Dimethyltrimethyleneurea, more commonly known as N,N'-Dimethylpropyleneurea (DMPU), has emerged as a significant polar aprotic solvent, particularly as a safer alternative to the carcinogenic Hexamethylphosphoramide (HMPA). This guide provides an objective comparison of DMPU with other common polar aprotic solvents, supported by available data and experimental protocols.

N,N'-Dimethylpropyleneurea (DMPU) is a cyclic urea (B33335) that serves as a powerful polar aprotic solvent.[1] Its utility is most pronounced as a substitute for HMPA, offering similar solvating properties with a more favorable safety profile.[2] DMPU is effective in a variety of organic reactions, including nucleophilic substitutions, polymerizations, and organometallic chemistry, making it a valuable tool in pharmaceutical and agrochemical synthesis.[1]

Comparison of Physicochemical Properties

The performance of a solvent is largely dictated by its physical and chemical properties. DMPU shares several key characteristics with other polar aprotic solvents like HMPA, N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

PropertyN,N'-Dimethylpropyleneurea (DMPU)Hexamethylphosphoramide (HMPA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 7226-23-5680-31-968-12-2872-50-4
Molecular Formula C₆H₁₂N₂OC₆H₁₈N₃OPC₃H₇NOC₅H₉NO
Molecular Weight 128.17 g/mol 179.20 g/mol 73.09 g/mol 99.13 g/mol
Boiling Point 247 °C232 °C153 °C202 °C
Melting Point -20 °C7 °C-61 °C-24 °C
Density 1.06 g/cm³1.03 g/cm³0.944 g/cm³1.028 g/cm³
Dipole Moment 4.23 D4.30 D3.82 D4.09 D
Dielectric Constant 36.130.036.732.2

Performance in Chemical Synthesis: A Comparative Overview

DMPU has been demonstrated to be an effective replacement for HMPA in numerous reactions, often providing comparable yields and reactivity. Its ability to solvate cations enhances the reactivity of organometallic reagents and increases the rate of nucleophilic substitution reactions.[2]

While direct, peer-reviewed comparative studies with DMF and NMP across a broad range of reactions are less common, existing research in specific applications, such as the fabrication of perovskite solar cells, has provided some insights. In one study, DMPU was used as a replacement for DMSO and was compared with DMF and NMP. It was noted that DMPU's strong coordination ability allowed for the slow and complete growth of grains, leading to uniform and clean surfaces in the resulting films.[3]

In the context of solid-phase peptide synthesis (SPPS), DMPU has been mentioned as a potential, though not universal, replacement for DMF.[4]

Limitations and Considerations

Despite its advantages as a safer alternative to HMPA, DMPU is not without its limitations. It is classified with the hazard statement H361f, indicating it is suspected of damaging fertility.[4] This places it in a similar category of concern as other reprotoxic solvents like DMF and NMP.[5]

Another consideration is its performance with certain reagents. For instance, while DMPU is a good substitute for HMPA in the alkylation of terminal acetylenes with alkyl iodides, it gives poor to moderate yields with alkyl bromides.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are examples of experimental protocols where DMPU has been utilized as a solvent.

Protocol 1: Alkylation of Cyclohexanone (B45756) (HMPA Replacement)

This protocol demonstrates the use of DMPU as a safer alternative to HMPA in the alkylation of a ketone enolate.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Cyclohexanone

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Methyl iodide

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), to a flame-dried round-bottom flask, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.

  • Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.[2]

Protocol 2: Wittig Reaction (HMPA Replacement)

This protocol illustrates the application of DMPU in a Wittig reaction to synthesize an alkene.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide. A deep red color should develop.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.[2]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a general workflow for a substitution reaction and the key decision points when choosing between these solvents.

G start Start: Substitution Reaction Setup reagents Dissolve Reactants and Base in Anhydrous Solvent start->reagents cosolvent Add Cosolvent (e.g., DMPU or HMPA) reagents->cosolvent stir Stir at Appropriate Temperature for Designated Time cosolvent->stir quench Quench Reaction and Perform Aqueous Workup stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Remove Solvent under Vacuum extract->dry purify Purify Product via Chromatography or Recrystallization dry->purify end End: Isolated Product purify->end

A typical workflow for a substitution reaction.

G start Solvent Selection toxicity Is Carcinogenicity a Major Concern? start->toxicity reprotox Is Reproductive Toxicity a Concern? toxicity->reprotox Yes hmpa HMPA toxicity->hmpa No dmf_nmp DMF / NMP reprotox->dmf_nmp No other Consider Other Alternatives reprotox->other Yes performance Evaluate Performance (Yield, Reactivity, etc.) hmpa->performance dmpu DMPU dmf_nmp->performance other->performance performance->dmpu Select DMPU if performance is comparable and safety is improved

Decision-making process for solvent selection.

It is important to note that N,N'-Dimethylpropyleneurea functions as a solvent to facilitate chemical reactions by providing a medium for reactants to interact. It is not known to be directly involved in biological signaling pathways in the manner of a bioactive molecule. Therefore, diagrams depicting such pathways are not applicable to the function of DMPU.

References

Safety Operating Guide

Proper Disposal Procedures for N,N'-Dimethyltrimethyleneurea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N'-Dimethyltrimethyleneurea (CAS No. 7226-23-5), also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone or DMPU. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

This compound is a polar aprotic solvent used in various organic reactions.[1] Due to its chemical properties, it is classified as a hazardous waste and requires specific disposal procedures to mitigate risks to personnel and the environment.[2][3] Improper disposal can lead to contamination of water systems as the product is water-soluble.[2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This substance is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[2][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][5][6]

  • Hand Protection: Wear appropriate protective gloves.[2][5][6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Waste Collection and Storage

All waste containing this compound must be collected and stored properly to await disposal by a licensed professional service.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[3]

  • Containers: Use suitable, closed, and clearly labeled containers for waste collection.[2][4][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone".

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Soak up the spill with an inert absorbent material such as sand, diatomaceous earth, or universal binding agents.[2][3][4][5]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][4][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal company.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company.[5] This is often coordinated through your institution's EHS office.

  • Regulatory Compliance: Ensure that all disposal activities are in accordance with local, regional, and national regulations.[2]

  • Prohibited Disposal Methods: Do not empty into drains or dispose of in the regular trash.[2]

The following table summarizes the key quantitative data and specifications for the safe handling and disposal of this compound.

ParameterValue/SpecificationSource(s)
CAS Number 7226-23-5[2][4]
Molecular Formula C6H12N2O[2]
Waste Classification Hazardous Waste[2][3]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[4]

Experimental Protocols

There are no recommended in-laboratory chemical neutralization protocols for this compound waste. The standard and required procedure is collection and disposal by a licensed professional waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill No store Store Waste in a Cool, Dry, Well-Ventilated Area collect->store contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for researchers, scientists, and drug development professionals on the proper handling and disposal of N,N'-Dimethyltrimethyleneurea, ensuring a secure laboratory environment.

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is crucial to prevent exposure through inhalation, skin contact, or eye contact. Adherence to these guidelines is vital for personnel safety and the integrity of your research.

Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory for handling this compound. The following table summarizes the required equipment, its purpose, and relevant specifications.

PPE CategoryItemSpecificationsPurpose
Eye & Face Protection Chemical Safety GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]Protects eyes from splashes or airborne particles of the chemical.[1]
Face ShieldRecommended for splash protection, especially when handling larger quantities.[1]Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[1]Minimizes the risk of skin absorption.[1] It is critical to inspect gloves for any signs of degradation or perforation before and during use.[1]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of spillage.[1]Offers an additional layer of protection against chemical splashes.[1]
Closed-Toe ShoesRequired in all laboratory settings.Protects feet from spills and falling objects.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAn N95 dust mask is recommended for handling the powder outside of a ventilated enclosure.[1]Prevents inhalation of potentially harmful dust or aerosols.[1]
Full-Face Supplied-Air RespiratorRecommended for situations with the potential for higher exposure.[1]Provides a higher level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage are essential to minimize exposure risks and maintain the chemical's integrity.[1]

  • Preparation :

    • Ensure a designated, clean, and uncluttered work area.[1]

    • Cover the work surface with absorbent bench paper.[1]

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Ventilation :

    • Always handle this compound in a well-ventilated area.[1]

    • A chemical fume hood or a powder weighing station is highly recommended for weighing and transferring the powder to control airborne particles.[1]

  • Weighing and Transferring :

    • Use a dedicated, clean spatula for transferring the powder.[1]

    • To minimize dust, avoid pouring the powder directly from the main container. Instead, transfer small amounts at a time.[1]

  • Dissolving :

    • If preparing a solution, add the solvent to the container with the pre-weighed this compound inside a chemical fume hood.[1]

Spill and Disposal Plan

Minor Spills:

  • Clean up all spills immediately.

  • Avoid contact with skin and eyes.

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.

  • Use dry clean-up procedures and avoid generating dust.

  • Sweep or vacuum up the material and place it in a clean, labeled drum for disposal. Then, flush the area with water.[2]

Waste Disposal:

  • Labeling : Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.[1]

  • Collection : Collect waste in designated, sealed containers.

  • Disposal : Dispose of chemical waste through an approved hazardous waste stream in accordance with national and local regulations.

Experimental Workflow: PPE Selection and Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

A Start: Handling This compound B Assess Task-Specific Hazards (e.g., weighing, dissolving, large scale) A->B C Select Appropriate PPE (Refer to Table) B->C D Verify PPE Integrity (Inspect for damage) C->D E Don PPE Correctly D->E F Perform Chemical Handling in Designated Area (Fume Hood) E->F G Doff and Dispose of Contaminated PPE Properly F->G H Wash Hands Thoroughly G->H I End H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethyltrimethyleneurea
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyltrimethyleneurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.